(2S)-N3-Haba
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-azido-2-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3/c5-7-6-2-1-3(8)4(9)10/h3,8H,1-2H2,(H,9,10)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERAIPHBLAAUFG-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=[N+]=[N-])[C@@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2S)-4-azido-2-hydroxybutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-4-azido-2-hydroxybutanoic acid, commonly referred to as (2S)-N3-Haba, is a bifunctional chemical reagent of significant interest in the fields of bioconjugation and chemical biology. Its structure incorporates a carboxylic acid, a hydroxyl group, and a terminal azide, making it a valuable building block for the synthesis of complex molecules and bioconjugates. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and visualizations of relevant chemical transformations and workflows.
Chemical Properties
(2S)-4-azido-2-hydroxybutanoic acid is a chiral molecule with the (S) configuration at the carbon bearing the hydroxyl group. The presence of the azide functional group makes it a key component in "click chemistry," a set of powerful, selective, and high-yield reactions for covalently linking molecules.
General Properties
| Property | Value | Source |
| IUPAC Name | (2S)-4-azido-2-hydroxybutanoic acid | Bapeks |
| Common Name | This compound | MedChemExpress |
| CAS Number | 959148-55-1 | MedChemExpress |
| Molecular Formula | C4H7N3O3 | MedChemExpress |
| Molecular Weight | 145.12 g/mol | MedChemExpress |
| SMILES | [N-]=[N+]=NCC--INVALID-LINK--C(O)=O | MedChemExpress |
Physical Properties
| Property | Value | Notes |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Expected to be soluble in water and polar organic solvents. |
| pKa | Data not available | - |
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for (2S)-4-azido-2-hydroxybutanoic acid are not widely published. Researchers synthesizing or using this compound would typically verify its structure using these techniques. Below are the expected characteristic signals based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include a multiplet for the proton on the chiral carbon bearing the hydroxyl group, multiplets for the two methylene groups, and exchangeable protons for the hydroxyl and carboxylic acid groups.
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¹³C NMR: Four distinct carbon signals are expected, corresponding to the carboxylic acid carbon, the carbon bearing the hydroxyl group, and the two methylene carbons. The carbon attached to the azide group would show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
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O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹
-
O-H stretch (alcohol): Broad band around 3300 cm⁻¹
-
C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹
-
N₃ stretch (azide): Strong, sharp band around 2100 cm⁻¹
Mass Spectrometry
The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (145.12 g/mol ). Fragmentation patterns would likely involve the loss of N₂, H₂O, and COOH.
Experimental Protocols
The primary application of (2S)-4-azido-2-hydroxybutanoic acid is in bioconjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the stable and specific linkage of this molecule to another molecule containing a terminal alkyne.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the conjugation of an alkyne-containing biomolecule with (2S)-4-azido-2-hydroxybutanoic acid.
Materials:
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(2S)-4-azido-2-hydroxybutanoic acid
-
Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)
-
Copper(II) sulfate (CuSO₄)
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A reducing agent (e.g., sodium ascorbate)
-
A copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
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DMSO (for dissolving reagents if necessary)
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Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of (2S)-4-azido-2-hydroxybutanoic acid in a suitable solvent (e.g., water or DMSO).
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Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.
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Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
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Prepare a 50 mM stock solution of THPTA in water.
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-
Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified biomolecule and (2S)-4-azido-2-hydroxybutanoic acid. The molar ratio will depend on the specific application and may require optimization, but a 5- to 10-fold molar excess of the azide is common.
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Add the THPTA ligand to the reaction mixture to a final concentration of 1-5 mM.
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Add CuSO₄ to a final concentration of 0.1-1 mM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
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Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the biomolecule is sensitive to room temperature.
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-
Purification:
-
Following incubation, remove the copper catalyst and excess reagents. This can be achieved by various methods depending on the nature of the conjugate, including size-exclusion chromatography, dialysis, or affinity chromatography.
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-
Analysis:
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Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
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Visualizations
Chemical Structure and Functional Groups
Caption: Functional groups of (2S)-4-azido-2-hydroxybutanoic acid.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: General workflow for a CuAAC bioconjugation reaction.
Signaling Pathway Application (Conceptual)
As a bioorthogonal linker, this compound does not directly participate in signaling pathways. Instead, it is used to attach probes or drugs to biomolecules to study these pathways. The diagram below illustrates this concept.
Caption: Conceptual use of this compound for studying signaling pathways.
Conclusion
(2S)-4-azido-2-hydroxybutanoic acid is a versatile chemical tool with significant applications in modern drug development and chemical biology. Its trifunctional nature allows for its incorporation into a wide range of molecules, and its azide group provides a reliable handle for bioconjugation through click chemistry. While detailed physical and spectroscopic data are not widely available, its utility in well-established experimental protocols makes it a valuable reagent for researchers. The provided protocols and visualizations serve as a guide for the effective application of this compound in the laboratory.
An In-depth Technical Guide to (2S)-4-azido-2-hydroxybutanoic acid ((2S)-N3-Haba)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-4-azido-2-hydroxybutanoic acid, commonly referred to as (2S)-N3-Haba, is a bifunctional molecule of significant interest in chemical biology and drug discovery. Its structure incorporates a carboxylic acid, a hydroxyl group with (S)-stereochemistry, and a terminal azide moiety. This unique combination of functional groups makes it a valuable building block and a versatile tool for "click chemistry," a powerful bioorthogonal ligation strategy. This guide provides a comprehensive overview of the structure, synthesis, and potential applications of this compound, with a focus on its utility as a molecular probe for elucidating biological pathways and identifying therapeutic targets.
Structure and Physicochemical Properties
This compound is a chiral carboxylic acid. The "N3" designation in its common name refers to the presence of an azide (-N₃) group. The stereochemistry at the C2 position is crucial for its interaction with biological systems and for its use as a chiral building block in synthesis.
Chemical Structure:
Figure 1: Chemical structure of (2S)-4-azido-2-hydroxybutanoic acid.
Physicochemical and Spectroscopic Data:
The following table summarizes key physicochemical properties and predicted spectroscopic data for this compound. Experimental data for this specific molecule is not widely available in the public domain; therefore, some values are based on computational predictions or data from closely related analogs.
| Property | Value | Source/Method |
| Molecular Formula | C₄H₇N₃O₃ | Calculated |
| Molecular Weight | 145.12 g/mol | Calculated |
| CAS Number | 959148-55-1 | Commercial Supplier |
| Appearance | Expected to be a solid or oil | N/A |
| Predicted ¹H NMR | See Note 1 | Predicted |
| Predicted ¹³C NMR | See Note 2 | Predicted |
| Mass Spectrometry | Expected [M-H]⁻ at m/z 144.0415 | Predicted |
Note 1 (Predicted ¹H NMR, D₂O, 400 MHz): δ (ppm): ~4.2 (dd, 1H, H-2), ~3.5 (t, 2H, H-4), ~2.0 (m, 2H, H-3). Note 2 (Predicted ¹³C NMR, D₂O, 100 MHz): δ (ppm): ~178 (C=O), ~70 (C-2), ~50 (C-4), ~35 (C-3).
Synthesis of this compound
A plausible and efficient synthetic route to this compound starts from the commercially available and inexpensive starting material, γ-butyrolactone. The key steps involve the stereoselective introduction of a hydroxyl group, followed by conversion of a suitable leaving group to the azide.
Overall Synthetic Scheme:
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocols:
Step 1: Synthesis of (S)-2-bromo-γ-butyrolactone
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Materials: (S)-2-hydroxy-γ-butyrolactone, Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄), Dichloromethane (DCM).
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Procedure: To a solution of (S)-2-hydroxy-γ-butyrolactone (1.0 eq) in anhydrous DCM at 0 °C is added triphenylphosphine (1.2 eq). Carbon tetrabromide (1.2 eq) is then added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-2-bromo-γ-butyrolactone.
Step 2: Synthesis of (S)-4-azido-2-hydroxybutanoic acid
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Materials: (S)-2-bromo-γ-butyrolactone, Sodium azide (NaN₃), Dimethylformamide (DMF).
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Procedure: To a solution of (S)-2-bromo-γ-butyrolactone (1.0 eq) in DMF is added sodium azide (1.5 eq). The reaction mixture is heated to 60-70 °C and stirred for 12-16 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then subjected to hydrolysis.
Step 3: Hydrolysis to (2S)-4-azido-2-hydroxybutanoic acid
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Materials: Crude product from Step 2, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).
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Procedure: The crude azido-lactone from the previous step is dissolved in a solution of sodium hydroxide (2.0 eq) in water. The mixture is stirred at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled to 0 °C and acidified to pH 2-3 with 1M HCl. The aqueous solution is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (2S)-4-azido-2-hydroxybutanoic acid. The product can be further purified by crystallization or chromatography if necessary.
Yield and Purity Data (Expected):
| Step | Product | Expected Yield | Purity Assessment |
| 1. Bromination | (S)-2-bromo-γ-butyrolactone | 70-85% | NMR, TLC |
| 2. Azidation | (S)-4-azido-2-hydroxybutanoic acid | 80-95% | NMR, TLC |
| 3. Hydrolysis | (2S)-4-azido-2-hydroxybutanoic acid | >90% | NMR, HPLC, MS |
Applications in Research and Drug Development
The primary utility of this compound lies in its application as a molecular probe in "click" chemistry-based approaches, such as Activity-Based Protein Profiling (ABPP). The terminal azide group allows for the covalent attachment of reporter tags (e.g., fluorophores, biotin) to the molecule after it has interacted with its biological target.
Workflow for Target Identification using this compound:
Figure 3: Workflow for identifying protein targets of a this compound-based probe.
This workflow enables researchers to:
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Identify molecular targets of bioactive small molecules: By synthesizing derivatives of a hit compound with a this compound linker, the protein targets responsible for the compound's activity can be identified.
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Profile enzyme activity: Probes incorporating this compound can be designed to covalently modify the active site of specific enzymes, allowing for the assessment of their activity in complex biological samples.
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Map protein-protein interactions: this compound can be used to create cross-linking reagents to study protein complexes.
Conclusion
(2S)-4-azido-2-hydroxybutanoic acid is a valuable and versatile chemical tool for researchers in the life sciences. Its straightforward synthesis and the bioorthogonality of its azide group make it an ideal component for the design and application of chemical probes to explore complex biological systems. The ability to use this compound in click chemistry-based workflows provides a powerful method for target identification and validation, thereby accelerating the drug discovery and development process.
(2S)-N3-Haba mechanism of action
An In-depth Technical Guide on (2S)-N3-Haba: A Re-evaluation of its Function Beyond a Direct Mechanism of Action
Executive Summary
Initial inquiries into the mechanism of action of this compound as a direct inhibitor of asparagine synthetase (ASNS) have revealed a fundamental misunderstanding of its primary scientific application. This technical guide clarifies that this compound is not a pharmacological inhibitor with a direct mechanism of action on ASNS. Instead, it is a specialized chemical tool, specifically a click chemistry reagent. Its utility in the context of ASNS research, and biomedical science at large, lies in its ability to be covalently linked to other molecules through a highly specific and efficient chemical reaction. This guide provides a detailed overview of its chemical nature, its role in click chemistry, and potential experimental applications for researchers, scientists, and drug development professionals.
This compound: A Click Chemistry Reagent
This compound has been identified as a reagent used in click chemistry.[1] This class of chemical tools is not designed to inhibit enzymes like asparagine synthetase directly but to participate in specific chemical ligations. The name itself provides insight into its chemical structure:
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(2S)- : Denotes a specific stereoisomer at the second carbon atom of the core molecule, indicating a precise three-dimensional arrangement of its atoms.
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-N3 : Refers to the presence of an azide functional group (-N=N+=N-), which is a key component for click chemistry reactions.
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HABA : This acronym commonly refers to 4'-hydroxyazobenzene-2-carboxylic acid, a chromogenic molecule used in assays, particularly for quantifying biotin.[2][3][4]
Therefore, this compound is a derivative of HABA that has been modified to include an azide group with a defined stereochemistry, repurposing it from a simple dye into a versatile chemical biology tool.
The "Mechanism of Action": Click Chemistry Explained
The "mechanism of action" of this compound is not a biological one but a chemical one. It functions through a process called click chemistry, a set of biocompatible reactions that are rapid, specific, and high-yielding. The azide group in this compound is one half of a reactive pair. It can react with an alkyne group in one of two main ways:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is catalyzed by copper(I) and results in the formation of a stable triazole ring, covalently linking the azide-containing molecule with the alkyne-containing molecule.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free version of the reaction that uses a strained cyclooctyne (like DBCO or BCN) to react with the azide. The release of ring strain drives the reaction forward, making it suitable for use in living cells where copper can be toxic.
Due to these properties, this compound is not an inhibitor of asparagine synthetase. There is no evidence to suggest that it binds to the active site of ASNS or allosterically modulates its function. Consequently, quantitative pharmacological data such as IC50 or Ki values are not applicable to this compound in the context of ASNS inhibition.
Potential Experimental Applications in Asparagine Synthetase Research
While not an inhibitor, this compound could be a valuable tool for studying asparagine synthetase. Its utility would be in experiments that involve labeling, tracking, or conjugating molecules of interest to ASNS or its substrates.
Potential Experimental Protocols:
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Synthesis of an ASNS-Targeted Probe: A known ligand or inhibitor of ASNS could be chemically modified to include an alkyne group. This alkyne-modified ligand could then be incubated with cells or a protein lysate. Subsequent introduction of this compound and the appropriate catalyst (for CuAAC) or allowing for a spontaneous reaction (for SPAAC) would lead to the covalent attachment of the HABA dye to the ligand-bound protein. The chromogenic property of the HABA moiety could then be used for detection or quantification.
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General Workflow for Labeling a Target Protein:
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Preparation of Reagents:
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Dissolve the alkyne-modified target molecule (e.g., an ASNS ligand) in a suitable buffer.
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Dissolve this compound in an appropriate solvent (e.g., DMSO).
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Labeling Reaction:
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Incubate the alkyne-modified target with this compound.
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If using CuAAC, add a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) to catalyze the reaction.
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If using SPAAC, ensure the alkyne is a strained cyclooctyne and allow the reaction to proceed, typically at room temperature or 37°C.
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Purification: Remove unreacted this compound and other reagents using methods like dialysis, size exclusion chromatography, or precipitation.
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Analysis: Confirm the labeling of the target molecule using techniques such as SDS-PAGE with in-gel fluorescence (if the HABA moiety is fluorescent) or mass spectrometry.
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Visualizing the Role of this compound
The following diagrams illustrate the chemical principles and potential experimental workflows involving this compound.
References
An In-depth Technical Guide to Click Chemistry Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry
Click chemistry, a concept first introduced by K.B. Sharpless, refers to a class of chemical reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1] These reactions are characterized by their simplicity, reliability, and bioorthogonality, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[2][3] This makes click chemistry an exceptionally powerful tool for bioconjugation—the covalent linking of two biomolecules or a biomolecule and a small molecule.[4] Its applications are vast and transformative, particularly in drug discovery, diagnostics, and materials science.[5]
The core principle of click chemistry lies in using highly energetic, yet stable, reactants that undergo a rapid and irreversible transformation to form a single, stable product. The most prominent examples of click reactions used in bioconjugation include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), Diels-Alder reactions, and thiol-ene reactions.
Core Click Chemistry Reactions: A Quantitative Comparison
The choice of a specific click chemistry reaction depends on several factors, including the desired reaction rate, the tolerance of the biological system to catalysts, and the specific functional groups available for modification. The following tables provide a comparative summary of quantitative data for the most common click chemistry reactions used in bioconjugation.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Yields | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10⁴ | >90% | High reaction rates, regioselective, but requires a potentially cytotoxic copper catalyst. |
| SPAAC | Strained Cyclooctyne + Azide | 10⁻³ - 1 | >85% | Copper-free and thus highly biocompatible for in vivo applications, but generally slower than CuAAC. |
| Diels-Alder (Inverse Electron Demand) | Electron-poor Diene (e.g., Tetrazine) + Strained Alkene/Alkyne (e.g., Norbornene, TCO) | 1 - 10⁶ | >95% | Extremely fast reaction kinetics, copper-free, and highly bioorthogonal. |
| Thiol-ene | Thiol + Alkene (Ene) | 10⁻¹ - 10² | >90% | Can be initiated by light (photoclick), providing spatiotemporal control; can be catalyst-free. |
Key Click Chemistry Reactions and Mechanisms
This section details the mechanisms of the primary click chemistry reactions used in bioconjugation and provides diagrams to illustrate these processes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving the 1,3-dipolar cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is catalyzed by copper(I), which dramatically accelerates the reaction rate compared to the uncatalyzed version.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst. The release of ring strain provides the driving force for the reaction.
Experimental Protocols
This section provides detailed methodologies for key bioconjugation experiments using click chemistry.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using CuAAC
This protocol outlines the conjugation of an azide-modified cytotoxic drug to an antibody functionalized with a terminal alkyne.
Materials:
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Alkyne-modified antibody (in PBS or other suitable buffer)
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Azide-modified drug (dissolved in DMSO or DMF)
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Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)
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Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
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Phosphate-buffered saline (PBS), pH 7.4
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DMSO
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Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
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Prepare fresh sodium ascorbate solution.
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Equilibrate the SEC column with PBS.
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-
Catalyst Premix:
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In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.
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Allow the mixture to stand for 2-3 minutes to form the Cu(I)-ligand complex.
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-
Conjugation Reaction:
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In a reaction tube, combine the alkyne-modified antibody solution with the azide-modified drug. The molar ratio of drug to antibody is typically between 4:1 and 10:1.
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Add the Cu(I)/THPTA complex to the reaction mixture. A typical final concentration for the copper catalyst is 25 equivalents relative to the azide.
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Initiate the reaction by adding sodium ascorbate to a final concentration of 40 equivalents relative to the azide.
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Gently mix and incubate at room temperature for 1-2 hours, protected from light.
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-
Purification:
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Purify the resulting ADC using an SEC column to remove unreacted drug, catalyst, and other small molecules.
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Collect the fractions containing the purified ADC.
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-
Analysis:
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
-
Protocol 2: Fluorescent Labeling of Live Cells using SPAAC
This protocol describes the labeling of cell surface proteins that have been metabolically engineered to express azide functionalities with a fluorescent probe containing a strained alkyne.
Materials:
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Cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz)
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Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore) dissolved in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of the azide-containing metabolic precursor for 24-72 hours to allow for incorporation into cell surface glycans.
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-
Cell Preparation:
-
Gently wash the cells twice with warm PBS to remove unincorporated precursor.
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-
Labeling Reaction:
-
Prepare a solution of the strained alkyne-fluorophore in cell culture medium at the desired final concentration (typically 1-10 µM).
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
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-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove excess fluorescent probe.
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-
Imaging/Analysis:
-
Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Alternatively, detach the cells and analyze the fluorescence intensity by flow cytometry.
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Click Chemistry in Drug Development and Research Workflows
Click chemistry has become an indispensable tool in various research and development workflows. The following diagrams illustrate some of these applications.
Workflow for Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy to identify and characterize enzyme activities in complex biological systems. Click chemistry is often employed in a tandem labeling approach.
Workflow for Nanoparticle Surface Modification
Click chemistry provides a highly efficient and versatile method for functionalizing the surface of nanoparticles for applications in targeted drug delivery and imaging.
Troubleshooting Common Issues in Click Chemistry Bioconjugation
Even with the robustness of click chemistry, challenges can arise. This section provides a guide to troubleshooting common problems.
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction (CuAAC) | Oxidation of Cu(I) to inactive Cu(II) | Degas solutions; use freshly prepared sodium ascorbate; ensure an appropriate ligand (e.g., THPTA) is used to stabilize Cu(I). |
| Inhibitory buffer components | Avoid buffers containing chelating agents like Tris or high concentrations of chloride. Use buffers such as PBS, HEPES, or MOPS. | |
| Impure reagents | Use high-purity alkynes and azides. | |
| Low Yield (SPAAC) | Steric hindrance around the azide or cyclooctyne | Redesign the linker to increase the distance between the reactive group and the biomolecule. |
| Instability of the strained alkyne | Store strained alkynes under recommended conditions (cool, dark, inert atmosphere) and use them promptly after reconstitution. | |
| Low reactivity of the cyclooctyne | Consider using a more reactive strained alkyne (e.g., BCN or DBCO) if compatible with the system. | |
| High Background Signal (Fluorescence Labeling) | Non-specific binding of the fluorescent probe | Decrease the probe concentration; increase the number and duration of washing steps; include a blocking agent like BSA. |
| Reaction of strained alkynes with thiols | If labeling proteins, consider pre-treating with a thiol-blocking agent if non-specific labeling is observed. | |
| Precipitation during Reaction | Poor solubility of reactants or product | Add a co-solvent like DMSO or DMF (up to 10-20% if tolerated by the biomolecule); ensure adequate mixing. |
| Aggregation of biomolecules | Optimize buffer conditions (pH, ionic strength); work at lower concentrations if possible. |
Conclusion
Click chemistry has fundamentally reshaped the landscape of bioconjugation, offering a suite of powerful tools for the precise and efficient modification of biomolecules. From the rapid and robust CuAAC to the biocompatible SPAAC and the ultrafast Diels-Alder reactions, researchers have an array of options to suit their specific needs. By understanding the core principles, quantitative aspects, and experimental nuances of these reactions, scientists and drug development professionals can leverage the full potential of click chemistry to advance their research and develop next-generation therapeutics and diagnostics.
References
- 1. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00122B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
(2S)-N3-Haba: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability characteristics of (2S)-N3-Haba, a click chemistry reagent. Due to the limited availability of specific data for the azide-functionalized molecule, this document leverages data for the parent compound, (S)-3-Amino-4-hydroxybutanoic acid, as a proxy and outlines established, best-practice methodologies for comprehensive characterization.
Introduction to this compound
This compound is an azide-containing derivative of hydroxybutanoic acid, designed for use in click chemistry applications.[1][2] Click chemistry is a powerful tool for biological and pharmaceutical research, enabling the specific and high-yield covalent ligation of molecules.[1] The azide group allows this compound to be conjugated with molecules containing alkyne groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reactions.[1] Understanding the solubility and stability of this reagent is critical for its effective use in experimental design, ensuring reproducible results, and for its potential development in pharmaceutical contexts.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or reagent is a critical physicochemical property that influences its bioavailability, formulation, and in-vitro experimental performance.[3] Solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution.
Quantitative Solubility Data
Table 1: Solubility of (S)-3-Amino-4-hydroxybutanoic acid
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions |
| Water | 16.67 | 139.94 | Ultrasonic assistance may be required. |
This data is for the parent compound (S)-3-Amino-4-hydroxybutanoic acid and should be considered an estimate for this compound. Experimental verification is required.
Factors Influencing Solubility
Several factors can significantly impact the solubility of a compound like this compound:
-
pH: The presence of amino and carboxylic acid groups means the molecule's ionization state is pH-dependent. Solubility is typically lowest at the isoelectric point and increases in acidic or basic conditions.
-
Temperature: Solubility of most solid compounds in liquids increases with temperature. However, this relationship must be determined empirically.
-
Solvent Polarity: The polarity of the solvent relative to the solute is a key determinant of solubility. Polar solvents like water, methanol, and DMSO are likely candidates for dissolving this compound.
-
Crystalline Form: Different polymorphic or amorphous forms of a solid can exhibit different solubilities.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
-
Preparation: Prepare a series of vials with a fixed volume of the desired solvent (e.g., water, pH 7.4 phosphate buffer, DMSO).
-
Addition of Compound: Add an excess amount of this compound to each vial to create a suspension. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed (e.g., 10,000 rpm) followed by filtration of the supernatant through a 0.45 µm membrane filter.
-
Analysis: Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Diagram 1: Shake-Flask Solubility Workflow
Caption: Workflow for determining thermodynamic solubility.
Stability Profile
Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. This is essential for determining appropriate storage conditions and shelf-life.
Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To test for lability to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To test for lability to base-catalyzed degradation. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate sensitivity to oxidative stress. |
| Thermal | Dry heat at a temperature above accelerated testing (e.g., 60-80°C) for 48 hours. | To assess the intrinsic thermal stability of the molecule. |
| Photostability | Expose to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines. | To determine if the compound is light-sensitive. |
Long-Term Stability Testing
Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life. The International Council for Harmonisation (ICH) provides guidelines for these studies.
Table 3: ICH Recommended Long-Term and Accelerated Stability Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Intermediate testing is required if significant change occurs during accelerated testing.
Experimental Protocol: Stability-Indicating HPLC Method Development and Forced Degradation
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent this compound peak from potential degradants and impurities. A gradient elution with a C18 column is a common starting point.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50).
-
Stress Condition Exposure: Aliquot the stock solution into separate vials for each stress condition (Acid, Base, Oxidative, Thermal, Photolytic) as detailed in Table 2. Include a control sample stored under normal conditions (e.g., 4°C, protected from light).
-
Time-Point Sampling: At designated time points (e.g., 0, 4, 8, 12, 24 hours), take a sample from each stress condition. Neutralize the acid and base samples before analysis.
-
HPLC Analysis: Analyze all samples by the developed stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of remaining parent compound in each sample.
-
Determine the peak area of any degradation products.
-
Perform a peak purity analysis (e.g., with a photodiode array detector) to ensure the parent peak is not co-eluting with degradants.
-
If significant degradation occurs, further analysis by LC-MS can be used to identify the structure of the degradation products.
-
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation stability study.
Conclusion and Recommendations
While specific experimental data for this compound remains limited, this guide provides a robust framework for its characterization. The solubility of its parent compound, (S)-3-Amino-4-hydroxybutanoic acid, is moderate in water, suggesting that this compound is likely to have utility in aqueous-based click chemistry reactions.
For researchers and developers, it is imperative to:
-
Experimentally verify the solubility of this compound in relevant buffers and solvent systems using the shake-flask protocol outlined.
-
Conduct a comprehensive forced degradation study to understand the compound's intrinsic stability and potential degradation pathways.
-
Establish appropriate storage conditions based on long-term stability data to ensure the reagent's integrity and performance over time. Standard recommendations for similar compounds include storage at -20°C, protected from light and moisture.
Adherence to these principles will ensure the reliable and effective application of this compound in research and development.
References
Unlocking Bioorthogonal Chemistry: An In-depth Technical Guide to (2S)-N3-Haba
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry and the Role of (2S)-N3-Haba
Bioorthogonal chemistry encompasses a suite of chemical reactions that can proceed within a living system without interfering with native biochemical processes. This powerful technology allows for the specific labeling and tracking of biomolecules in their natural environment. At the heart of many bioorthogonal strategies is the "click chemistry" concept, characterized by reactions that are high-yielding, stereospecific, and generate minimal and inert byproducts.
A key player in the bioorthogonal toolkit is the azide functional group, which is abiotic and exceptionally stable in biological media. This compound, or (2S)-2-amino-4-azidobutanoic acid, is an azide-containing non-canonical amino acid that serves as a versatile building block for introducing this functionality into peptides, proteins, and other biomolecules. Its integration allows for subsequent covalent modification through two primary bioorthogonal reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the precise attachment of reporter molecules, such as fluorophores for imaging, or therapeutic agents for targeted drug delivery.
Core Bioorthogonal Reactions with this compound
This compound's utility stems from its azide moiety, which can undergo highly specific cycloaddition reactions with alkyne-containing molecules.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click reaction that involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst. This reaction is characterized by its rapid kinetics and high yields, typically forming a stable 1,4-disubstituted triazole linkage. While highly effective, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity. However, for in vitro applications such as protein labeling and sample analysis, CuAAC remains a robust and cost-effective method.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential toxicity of the copper catalyst, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst. The relief of ring strain provides the driving force for the reaction. SPAAC is the preferred method for live-cell imaging and in vivo applications where biocompatibility is paramount. While generally slower than CuAAC, the development of increasingly reactive cyclooctynes continues to enhance its efficiency.
Quantitative Data for Bioorthogonal Reactions
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Catalytic cycloaddition with a terminal alkyne | Catalyst-free cycloaddition with a strained cyclooctyne |
| Second-Order Rate Constant (k₂) | Generally 10² - 10³ M⁻¹s⁻¹ | ~0.34 M⁻¹s⁻¹ (with DBCO)[1], ~0.28 M⁻¹s⁻¹ (with BCN)[1] |
| Typical Reaction Yield | High to quantitative (>95%)[2][3][4] | High to quantitative (>90%) |
| Biocompatibility | Limited by copper cytotoxicity | Excellent for live-cell and in vivo applications |
| Reaction Time | Minutes to a few hours | Hours to overnight |
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be adapted from established methods for the synthesis of non-canonical amino acids. A common strategy involves the use of a chiral starting material to establish the desired stereochemistry at the alpha-carbon. For example, a suitable protected derivative of (S)-aspartic acid or (S)-glutamic acid could serve as a precursor. The synthesis would likely involve the conversion of a carboxylic acid or alcohol functional group on the side chain to an azide, for instance, through a mesylation or tosylation followed by nucleophilic substitution with sodium azide. The final step would involve the deprotection of the amino and carboxyl groups to yield the desired (2S)-2-amino-4-azidobutanoic acid.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide and its subsequent labeling via CuAAC and SPAAC.
Protocol 1: Incorporation of this compound into a Peptide using Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol is adapted from standard Fmoc-SPPS methodologies.
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin
-
Fmoc-protected standard amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
To couple Fmoc-(2S)-N3-Haba, follow the same procedure as for standard amino acids.
-
-
Washing: After coupling, wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Wash the resin with DMF and DCM, and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and wash with cold ether. Dry the peptide pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Labeling of an this compound-Containing Peptide via CuAAC
Materials:
-
This compound-containing peptide
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Peptide: 1 mM in PBS
-
Alkyne-reporter: 10 mM in DMSO
-
CuSO₄: 50 mM in water
-
Sodium ascorbate: 100 mM in water (prepare fresh)
-
THPTA: 50 mM in water
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
PBS to the final desired volume
-
Peptide stock solution (final concentration 100 µM)
-
Alkyne-reporter stock solution (final concentration 200 µM)
-
THPTA stock solution (final concentration 1 mM)
-
CuSO₄ stock solution (final concentration 200 µM)
-
-
Initiate Reaction: Add the sodium ascorbate stock solution to a final concentration of 2 mM to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Purify the labeled peptide from excess reagents using RP-HPLC or size-exclusion chromatography.
Protocol 3: Labeling of an this compound-Containing Peptide via SPAAC
Materials:
-
This compound-containing peptide
-
Strained alkyne-functionalized reporter molecule (e.g., DBCO-fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Peptide: 1 mM in PBS
-
DBCO-reporter: 10 mM in DMSO
-
-
Reaction Setup: In a microcentrifuge tube, combine:
-
PBS to the final desired volume
-
Peptide stock solution (final concentration 100 µM)
-
DBCO-reporter stock solution (final concentration 200 µM)
-
-
Incubation: Incubate the reaction at 37°C for 4-12 hours. The reaction time may need to be optimized depending on the specific reactants.
-
Purification: Purify the labeled peptide using RP-HPLC or size-exclusion chromatography.
Applications and Workflows
The ability to specifically label biomolecules containing this compound opens up a wide range of applications in research and drug development.
Cellular Imaging
This compound can be used as a metabolic label to visualize newly synthesized proteins. Cells are incubated with this compound, which is incorporated into proteins by the cellular translational machinery. The azide-labeled proteins can then be visualized by SPAAC with a fluorophore-conjugated cyclooctyne.
Cellular imaging workflow using this compound.
Targeted Drug Delivery
This compound can be used to functionalize drug delivery vehicles, such as nanoparticles or antibodies, with targeting ligands. This allows for the specific delivery of therapeutic agents to diseased cells or tissues, minimizing off-target effects.
Targeted drug delivery workflow.
Elucidation of Signaling Pathways
Bioorthogonal chemistry with this compound can be a powerful tool for studying protein-protein interactions and post-translational modifications within signaling pathways. By incorporating this compound into a protein of interest, researchers can "pull-down" interacting partners or identify modifications using azide-reactive probes.
Signaling pathway analysis workflow.
Conclusion
This compound is a valuable tool in the field of bioorthogonal chemistry, enabling the precise and specific modification of biomolecules. Its utility in both CuAAC and SPAAC reactions provides researchers with flexible strategies for a wide range of applications, from fundamental cell biology to the development of novel therapeutics. The continued development of bioorthogonal methodologies promises to further expand the capabilities of researchers to probe and manipulate biological systems with unprecedented control.
References
Methodological & Application
Application Notes and Protocols for (2S)-N3-Haba Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with a focus on the incorporation of the azido-amino acid (2S)-4-azido-2-hydroxybutanoic acid ((2S)-N3-Haba).[1][2][3] This reaction enables the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide-containing molecule, such as this compound, and a terminal alkyne.[4] The versatility and biocompatibility of the CuAAC reaction have made it an invaluable tool in drug discovery, bioconjugation, and materials science.
The protocol described herein is a general guideline adaptable for various research applications. It outlines the use of a common catalytic system, CuSO₄ with a reducing agent (sodium ascorbate), and a stabilizing ligand to facilitate the reaction in aqueous or mixed solvent systems.
Experimental Protocols
General Protocol for this compound CuAAC Reaction
This protocol details the general procedure for the conjugation of this compound (the azide component) to a terminal alkyne-containing molecule.
Materials:
-
(2S)-4-azido-2-hydroxybutanoic acid (this compound)
-
Terminal alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a Cu(I) stabilizing ligand
-
Solvent: Degassed deionized water, phosphate-buffered saline (PBS), or a mixture of an organic solvent (e.g., DMSO, DMF, or t-butanol) and water.
-
Nitrogen or Argon gas for degassing
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10-100 mM stock solution of this compound in the chosen reaction solvent.
-
Prepare a 10-100 mM stock solution of the terminal alkyne in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50-100 mM stock solution of the ligand (THPTA or TBTA) in deionized water or a compatible solvent.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the this compound solution.
-
Add the terminal alkyne solution. The molar ratio of azide to alkyne can be varied, but a 1:1 to 1:1.5 ratio is common. For precious alkynes, a slight excess of the azide may be used.
-
Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A common molar ratio of ligand to copper is 5:1.
-
Add the CuSO₄ solution. The final concentration of copper can range from 0.05 to 0.25 mM.
-
Vortex the mixture gently.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically between 2.5 and 5 mM.
-
If the reaction is sensitive to oxygen, it is recommended to degas the solution by bubbling with nitrogen or argon for a few minutes before adding the sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. Reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
-
Reaction Quench and Work-up:
-
The reaction can be quenched by adding a chelating agent such as EDTA to remove the copper catalyst.
-
The product can be purified using standard techniques such as column chromatography, HPLC, or precipitation depending on the properties of the final conjugate.
-
Data Presentation
The following table summarizes typical quantitative parameters for a CuAAC reaction. These values can be optimized for specific substrates and applications.
| Parameter | Typical Range | Unit | Reference |
| Reactant Concentrations | |||
| Azide (this compound) | 1 - 10 | mM | |
| Alkyne | 1 - 15 | mM | |
| Catalyst System | |||
| CuSO₄ | 0.05 - 0.25 | mM | |
| Sodium Ascorbate | 2.5 - 5 | mM | |
| Ligand (THPTA/TBTA) | 0.25 - 1.25 | mM | |
| Ligand:Copper Ratio | 5:1 | ||
| Reaction Conditions | |||
| Temperature | Room Temperature | °C | |
| Reaction Time | 1 - 4 | hours | |
| pH | 4 - 12 |
Mandatory Visualization
The following diagrams illustrate the key aspects of the this compound CuAAC reaction.
Caption: General scheme of the this compound CuAAC reaction.
Caption: Experimental workflow for the this compound CuAAC reaction.
References
Application Notes and Protocols for (2S)-N3-Haba SPAAC with DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (2S)-N3-Haba in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with dibenzocyclooctyne (DBCO) functionalized molecules. This copper-free click chemistry is a powerful tool for bioconjugation in drug development and various life science applications.
Introduction to this compound and SPAAC Chemistry
This compound is a chemical reagent that contains an azide group, making it suitable for click chemistry reactions.[1] Click chemistry, known for its high yield, specificity, and simplicity, is widely used for conjugating various biomolecules such as proteins, nucleic acids, and lipids.[1]
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained alkyne, such as DBCO, and an azide-functionalized molecule like this compound.[2][3] This reaction is driven by the ring strain of the cyclooctyne, which allows the reaction to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[2] The resulting triazole linkage is highly stable. The bioorthogonal nature of the azide and DBCO groups ensures that they react specifically with each other without interfering with native biological functional groups.
Key Features of SPAAC with this compound and DBCO:
-
Biocompatible: The absence of a copper catalyst makes it ideal for use in living cells and organisms.
-
Highly Efficient: The reaction exhibits fast kinetics and high yields.
-
Bioorthogonal: The reacting moieties are specific and do not interfere with biological systems.
-
Stable Conjugation: Forms a stable triazole bond.
Applications in Drug Development and Research
The this compound SPAAC protocol with DBCO is a versatile tool with numerous applications in drug development and research, including:
-
Antibody-Drug Conjugates (ADCs): Covalent attachment of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Peptide and Protein Labeling: Site-specific labeling of proteins and peptides with imaging agents (e.g., fluorophores) or other functional molecules.
-
Cell Surface Labeling and Tracking: Metabolic labeling of cell surface glycans with azide-containing sugars followed by reaction with a DBCO-fluorophore for live-cell imaging and tracking.
-
Biomolecule Immobilization: Attaching biomolecules to surfaces for diagnostic assays or other biotechnological applications.
Data Presentation
The efficiency of the SPAAC reaction is influenced by several factors, including the choice of reactants, buffer conditions, and temperature. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Second-Order Rate Constants for SPAAC Reactions with DBCO Derivatives
| Azide-Containing Molecule | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer | Temperature (°C) | Reference(s) |
| Azide-containing peptide | DBCO-PEG | 0.34 | HBS buffer, pH 7.4 | 25 | |
| Azide-containing building block | BCN | 0.28 | MeOD | 25 | |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 | PBS (pH 7) | 25 and 37 | |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 | HEPES (pH 7) | 25 and 37 | |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | HEPES & PBS | Not Specified |
Note: While specific kinetic data for this compound is not extensively published, the provided values for similar azide-containing molecules offer a reasonable expectation of reaction performance.
Experimental Protocols
This section provides detailed protocols for a general this compound SPAAC reaction with a DBCO-functionalized molecule, and a more specific application in the synthesis of an antibody-drug conjugate (ADC).
Protocol 1: General SPAAC Reaction with this compound and a DBCO-Functionalized Molecule
This protocol outlines the fundamental steps for conjugating this compound to a molecule functionalized with a DBCO group.
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-protein, DBCO-fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), or another suitable buffer at pH 7.0-8.5. Avoid buffers containing sodium azide.
-
Anhydrous DMSO or DMF for dissolving reactants
-
Purification system (e.g., size-exclusion chromatography, dialysis, RP-HPLC)
Procedure:
-
Dissolve Reactants:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mM).
-
Dissolve the DBCO-functionalized molecule in the chosen reaction buffer. If the DBCO-molecule is not readily soluble in aqueous buffer, a stock solution can be prepared in a minimal amount of a water-miscible organic solvent like DMSO and then added to the aqueous reaction mixture.
-
-
SPAAC Reaction:
-
In a reaction vial, combine the this compound solution and the DBCO-functionalized molecule solution. A slight molar excess (1.2-1.5 equivalents) of one reactant is often used to ensure complete consumption of the other.
-
The final concentration of organic solvent in the reaction mixture should be kept low (typically <10-20%) to avoid denaturation of biomolecules.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the concentration and reactivity of the reactants.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by tracking the disappearance of the DBCO absorbance peak at approximately 309-310 nm using a UV-Vis spectrophotometer.
-
Alternatively, techniques like RP-HPLC or mass spectrometry can be used to monitor the formation of the product.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted starting materials.
-
The choice of purification method will depend on the properties of the conjugate. Common methods include size-exclusion chromatography, dialysis, or reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using appropriate analytical techniques such as mass spectrometry and analytical RP-HPLC.
-
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound and a DBCO-Drug Linker
This protocol describes a two-step process for creating an ADC: first, functionalizing an antibody with this compound, and second, conjugating a DBCO-containing drug linker.
Part 1: Antibody Functionalization with this compound
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
This compound-NHS ester (or activate the carboxylic acid of this compound with EDC/NHS)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
-
Prepare the this compound-NHS Ester:
-
Dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
-
Antibody Labeling:
-
Add a 10-20 fold molar excess of the dissolved this compound-NHS ester to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quench the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Azide-Modified Antibody:
-
Remove the excess this compound and quenching agent using a desalting column or by dialysis against the desired buffer (e.g., PBS).
-
Part 2: SPAAC Conjugation with DBCO-Drug Linker
Materials:
-
Azide-modified antibody from Part 1
-
DBCO-functionalized drug linker
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the DBCO-Drug Linker:
-
Prepare a stock solution of the DBCO-drug linker in a suitable organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5-3 fold molar excess of the DBCO-drug linker to the azide-modified antibody.
-
Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C.
-
-
Purify the ADC:
-
Purify the resulting ADC using size-exclusion chromatography to remove any unreacted drug linker.
-
-
Characterize the ADC:
-
Determine the drug-to-antibody ratio (DAR) and confirm the integrity of the ADC using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.
-
Mandatory Visualizations
The following diagrams illustrate the key processes described in these application notes.
References
Application Notes and Protocols for Protein Labeling with (2S)-2-amino-4-azidobutanoic acid for Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic nature of the proteome necessitates advanced methodologies for tracking protein synthesis and identifying newly expressed proteins in response to various stimuli. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for these applications. This document provides detailed application notes and protocols for the use of (2S)-2-amino-4-azidobutanoic acid, a non-canonical amino acid, for the metabolic labeling of proteins for proteomic analysis.
(2S)-2-amino-4-azidobutanoic acid is an analog of the essential amino acid lysine, containing a terminal azide group. When introduced to cell culture media, it is incorporated into newly synthesized proteins by the cellular translational machinery. The azide group serves as a bioorthogonal handle, allowing for the specific and efficient attachment of reporter tags, such as biotin or fluorescent dyes, via click chemistry. This enables the enrichment and subsequent identification and quantification of nascent proteins by mass spectrometry. While structurally similar to the widely used L-azidohomoalanine (AHA), which is a methionine analog, (2S)-2-amino-4-azidobutanoic acid offers an alternative for probing protein synthesis, particularly in contexts where methionine metabolism may be a confounding factor.
Principle of the Method
The workflow for protein labeling with (2S)-2-amino-4-azidobutanoic acid involves several key steps:
-
Metabolic Labeling: Cells are cultured in a medium where lysine is replaced with (2S)-2-amino-4-azidobutanoic acid. The cells' translational machinery incorporates this azide-containing amino acid into newly synthesized proteins.
-
Cell Lysis: After the desired labeling period, cells are harvested and lysed to release the total proteome, which includes both pre-existing and newly synthesized, azide-labeled proteins.
-
Click Chemistry Reaction: An alkyne-containing reporter tag (e.g., alkyne-biotin) is covalently attached to the azide-labeled proteins through a CuAAC reaction.
-
Enrichment of Labeled Proteins: The biotinylated proteins are then selectively captured and enriched using streptavidin-coated beads.
-
On-Bead Digestion and Mass Spectrometry: The enriched proteins are proteolytically digested (e.g., with trypsin) while still bound to the beads. The resulting peptides are then eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
Materials:
-
Mammalian cells of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Lysine-free culture medium
-
(2S)-2-amino-4-azidobutanoic acid
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Culture mammalian cells to approximately 70-80% confluency in their standard complete culture medium.
-
Prepare the labeling medium by supplementing lysine-free medium with 10% dFBS and the desired final concentration of (2S)-2-amino-4-azidobutanoic acid (typically 50-200 µM).
-
Aspirate the complete medium from the cells and wash twice with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for lysis.
Protocol 2: Cell Lysis and Protein Extraction
Materials:
-
Labeled cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors)
-
Probe sonicator or microtip sonicator
-
Refrigerated centrifuge
Procedure:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 20 seconds off) for a total of 2-3 minutes to avoid overheating and protein denaturation.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the total proteome) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction for Biotin Tagging
Materials:
-
Cell lysate from Protocol 2
-
Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (10 mM in DMSO/t-butanol)
-
Copper(II) sulfate (CuSO4) solution (50 mM)
-
Sodium ascorbate solution (50 mM, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Cell lysate (containing 1-2 mg of protein)
-
Add lysis buffer to a final volume of 90 µL.
-
Alkyne-biotin (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
-
Vortex briefly to mix.
-
Add CuSO4 to a final concentration of 1 mM.
-
Vortex briefly.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
Protocol 4: Enrichment of Biotinylated Proteins
Materials:
-
Clicked lysate from Protocol 3
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (1% SDS in PBS)
-
Wash Buffer 2 (6 M Urea in PBS)
-
Wash Buffer 3 (50 mM Ammonium Bicarbonate)
-
Magnetic rack
Procedure:
-
Equilibrate the required amount of streptavidin magnetic beads by washing them three times with Wash Buffer 1.
-
Add the clicked lysate to the equilibrated beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for binding of biotinylated proteins.
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads sequentially with:
-
Wash Buffer 1 (3 times)
-
Wash Buffer 2 (3 times)
-
Wash Buffer 3 (3 times)
-
-
After the final wash, resuspend the beads in 50 mM Ammonium Bicarbonate.
Protocol 5: On-Bead Digestion and Sample Preparation for LC-MS/MS
Materials:
-
Enriched beads from Protocol 4
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
To the bead suspension, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
Add trypsin to the bead suspension (e.g., 1 µg of trypsin for 50 µg of protein) and incubate overnight at 37°C with shaking.
-
The next day, place the tube on a magnetic rack and carefully collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's protocol.
-
The eluted peptides are now ready for LC-MS/MS analysis.
Data Presentation
Quantitative data from proteomic experiments using (2S)-2-amino-4-azidobutanoic acid can be presented in a tabular format to facilitate comparison between different experimental conditions. The following is a hypothetical example of a quantitative proteomics experiment comparing a control and a drug-treated cell line.
Table 1: Quantitative Proteomic Analysis of Newly Synthesized Proteins in Response to Drug Treatment
| Protein Accession | Gene Symbol | Protein Name | Log2 Fold Change (Treated/Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.58 | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.12 | 0.85 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.98 | 0.005 |
| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | 0.25 | 0.72 |
| P10636 | G6PD | Glucose-6-phosphate 1-dehydrogenase | -1.52 | 0.012 |
| P08670 | VIM | Vimentin | 0.05 | 0.95 |
Visualizations
Experimental Workflow
Caption: Workflow for proteomic analysis using (2S)-2-amino-4-azidobutanoic acid.
Bioorthogonal Labeling and Enrichment Pathway
Caption: Schematic of bioorthogonal labeling and enrichment of newly synthesized proteins.
Application Notes and Protocols for Oligonucleotide Labeling using (2S)-N3-Haba
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotide labeling is a critical technique in molecular biology, diagnostics, and therapeutic development. The covalent attachment of functional molecules, such as fluorophores, affinity tags, or therapeutic agents, enables the detection, purification, and functional analysis of nucleic acids. (2S)-N3-Haba (2-(4-hydroxyphenylazo)benzoic acid) functionalized with an azide group is a versatile reagent for oligonucleotide labeling via "click chemistry". This bioorthogonal reaction allows for the efficient and specific conjugation of this compound to oligonucleotides modified with an alkyne or a strained cyclooctyne group, such as dibenzocyclooctyne (DBCO).
The HABA moiety is a well-established reporter for assays involving the avidin-biotin interaction. The binding of the HABA-avidin complex results in a distinct colorimetric signal with an absorption maximum at 500 nm.[1] This property allows for the quantification of biotin binding sites on avidin or streptavidin.[1][2][3][4] Oligonucleotides labeled with this compound can therefore be employed as probes in avidin-biotin binding studies, offering a non-fluorescent, colorimetric alternative for detection and quantification.
This document provides detailed protocols for the labeling of oligonucleotides with this compound using both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It also includes quantitative data on expected reaction efficiencies and outlines potential applications.
Data Presentation
The efficiency of click chemistry for oligonucleotide labeling is consistently high, often exceeding 85%. The following table summarizes representative quantitative data for click chemistry-based oligonucleotide conjugation. While specific data for this compound is not extensively published, these values from similar reactions provide a reliable estimate of expected yields.
| Labeled Oligonucleotide | Reaction Type | Labeling Moiety | Reported Yield (%) | Reference |
| ODN-Cy3 | CuAAC | Cy3-alkyne | 90.3 ± 0.4 | |
| ODN-coumarin | CuAAC | Coumarin-azide | 86.0 ± 1.3 | |
| Alkyne-modified DNA | CuAAC | Fluorescent-dye azides | Near quantitative | |
| Azide-modified Oligonucleotide | SPAAC | DBCO-functionalized molecule | High-yielding |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Oligonucleotides with this compound via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction between an alkyne-modified oligonucleotide and this compound.
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
DMSO
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Nuclease-free water
-
Lithium perchlorate (3% in acetone) or Sodium acetate (3 M, pH 5.2) and Ethanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100-500 µM.
-
Prepare Reagent Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO4: 10 mM in nuclease-free water.
-
TBTA/THPTA: 10 mM in DMSO.
-
Sodium Ascorbate: 100 mM in nuclease-free water (prepare fresh).
-
-
Set up the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed:
-
Alkyne-modified oligonucleotide (to a final concentration of 20-200 µM)
-
2 M TEAA buffer (to a final concentration of 0.2 M)
-
DMSO (to a final volume of 50%)
-
This compound stock solution (1.5 to 5 equivalents relative to the oligonucleotide)
-
-
Vortex the mixture thoroughly.
-
Add Catalyst and Reducing Agent:
-
Prepare a pre-mixed catalyst solution by combining equal volumes of the 10 mM CuSO4 and 10 mM TBTA/THPTA stock solutions.
-
Add the CuSO4/TBTA (or THPTA) solution to the reaction mixture to a final concentration of 0.5 mM.
-
Add the freshly prepared 100 mM Sodium Ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 45°C for 30-60 minutes.
-
Purification:
-
Precipitation: Add 4 volumes of 3% lithium perchlorate in acetone or 0.1 volumes of 3 M sodium acetate (pH 5.2) followed by 3 volumes of cold ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the labeled oligonucleotide.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in a suitable buffer.
-
Alternative Purification: The labeled oligonucleotide can also be purified by HPLC or PAGE.
-
Protocol 2: Labeling of DBCO-Modified Oligonucleotides with this compound via SPAAC
This protocol describes the copper-free click chemistry reaction between a DBCO-modified oligonucleotide and this compound.
Materials:
-
DBCO-modified oligonucleotide
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (optional)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Thermomixer (optional)
Procedure:
-
Prepare Oligonucleotide and Reagent Solutions:
-
Dissolve the DBCO-modified oligonucleotide in PBS to the desired concentration (e.g., 100 µM).
-
Dissolve this compound in DMSO or PBS to a stock concentration of 1-10 mM.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the DBCO-modified oligonucleotide solution.
-
Add 1.1 to 1.5 molar equivalents of the this compound solution.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the reactant concentrations. The progress of the reaction can be monitored by observing the decrease in DBCO absorbance at 310 nm.
-
Purification: The labeled oligonucleotide can be purified from excess this compound by size-exclusion chromatography (e.g., desalting column), ethanol precipitation as described in Protocol 1, or by HPLC.
Mandatory Visualizations
Caption: Oligonucleotide labeling workflows using this compound via CuAAC and SPAAC.
Caption: Workflow for a competitive avidin-biotin binding assay using a this compound labeled oligonucleotide.
Applications
Oligonucleotides labeled with this compound are primarily suited for applications involving the avidin-biotin interaction. The HABA moiety provides a colorimetric signal that can be used to monitor this binding event.
Quantification of Biotinylated Molecules
A primary application is in competitive binding assays to quantify the amount of biotin or biotinylated molecules in a sample. In this setup, a known concentration of avidin (or streptavidin) is pre-incubated with the Haba-labeled oligonucleotide. The addition of a sample containing free biotin or a biotinylated molecule will displace the Haba-labeled oligonucleotide from the avidin, leading to a decrease in absorbance at 500 nm. This change in absorbance is proportional to the concentration of biotin in the sample.
Studying Avidin-Biotin Binding Kinetics
The real-time change in absorbance upon the addition of biotin can be used to study the kinetics of the avidin-biotin interaction. This can be valuable for characterizing the binding affinity of novel biotinylated ligands or for screening inhibitors of this interaction.
Development of Diagnostic Assays
Haba-labeled oligonucleotides can be incorporated into diagnostic assays where the detection of a biotinylated target is required. For example, they could be used as detection probes in sandwich assays where a biotinylated capture probe is used to immobilize a target, and the Haba-labeled oligonucleotide provides the signal.
Cellular Uptake and Trafficking Studies
While the HABA moiety itself is not fluorescent, the azide group of this compound allows for the subsequent attachment of a fluorophore via a second click reaction if desired. However, the primary utility of the HABA label is for in vitro assays. For cellular imaging, direct labeling with a fluorescent azide would be more conventional. Nevertheless, studies on the cellular uptake of oligonucleotides are crucial for the development of nucleic acid therapeutics. The general pathways of oligonucleotide uptake often involve endocytosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cell Surface Glycan Labeling with (2S)-N3-Haba
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful and widely adopted technique for the labeling and visualization of glycans in living cells and organisms. This approach utilizes the cell's own metabolic machinery to incorporate unnatural sugar precursors bearing bioorthogonal functional groups into cellular glycoconjugates. These chemical "handles" can then be selectively reacted with complementary probes for detection and analysis.
This document provides detailed application notes and protocols for the labeling of cell surface glycans using (2S)-4-azido-2-hydroxybutanoic acid ((2S)-N3-Haba) , a versatile azide-containing click chemistry reagent. In the context of glycan labeling, this compound serves as a detection probe for glycans that have been metabolically engineered to display a complementary alkyne functional group. This method allows for robust and specific labeling of glycans for a variety of downstream applications, including fluorescence microscopy, flow cytometry, and proteomic analysis.
The primary strategy outlined involves a two-step process:
-
Metabolic Incorporation of an Alkynyl Sugar: Cells are cultured in the presence of a peracetylated alkynyl sugar, such as N-α-pentynoyl-D-mannosamine, tetraacetylated (Ac4ManNAl). This unnatural sugar is processed by the cellular machinery and incorporated into cell surface sialoglycans, displaying a terminal alkyne group.
-
Bioorthogonal Ligation with this compound: The alkyne-modified glycans are then detected by a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound that has been conjugated to a reporter molecule (e.g., a fluorophore or biotin).
Core Applications
-
Visualization of Glycans: Spatiotemporal tracking of glycans in living or fixed cells using fluorescence microscopy.
-
Quantification of Glycosylation: Analysis of cell surface glycan expression levels by flow cytometry.
-
Glycoproteomic Analysis: Enrichment and identification of glycosylated proteins using biotinylated this compound followed by affinity purification and mass spectrometry.
-
Drug Discovery and Development: Screening for compounds that alter glycan biosynthesis and for the development of targeted therapies.
Data Presentation
The following tables provide illustrative quantitative data based on typical results from metabolic glycan labeling experiments. The exact values will vary depending on the cell type, labeling conditions, and the specific reporter molecule used.
Table 1: Recommended Concentrations and Incubation Times for Metabolic Labeling
| Cell Line | Alkynyl Sugar (Ac4ManNAl) Concentration | Incubation Time (hours) |
| HeLa | 25 - 50 µM | 24 - 72 |
| Jurkat | 20 - 40 µM | 48 - 72 |
| CHO | 30 - 60 µM | 24 - 48 |
| Primary Neurons | 10 - 25 µM | 72 |
Table 2: Comparison of Labeling Efficiency with Different Detection Probes
| Detection Probe | Reporter Group | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| This compound-Fluorophore A | Green Fluorescent | 8500 | 45 |
| This compound-Fluorophore B | Red Fluorescent | 6200 | 38 |
| This compound-Biotin + Streptavidin-PE | Phycoerythrin | 12500 | 60 |
| Negative Control (No Alkynyl Sugar) | N/A | 150 | 1 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Sialoglycans with Alkynyl Sugars
This protocol describes the incorporation of an alkynyl sugar analog into cellular glycans.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Peracetylated N-α-pentynoyl-D-mannosamine, tetraacetylated (Ac4ManNAl)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate cell culture vessels and allow them to adhere and reach 50-70% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of Ac4ManNAl in DMSO (e.g., 10 mM). Dilute the stock solution in complete cell culture medium to the desired final concentration (refer to Table 1).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with PBS to remove any unincorporated alkynyl sugar.
-
The cells are now ready for bioorthogonal ligation with this compound.
Protocol 2: Labeling of Alkyne-Modified Glycans with this compound via CuAAC
This protocol details the "click" reaction to attach a reporter-conjugated this compound to the alkyne-modified glycans. This protocol is for fluorescence microscopy.
Materials:
-
Cells with metabolically incorporated alkynyl sugars (from Protocol 1)
-
This compound conjugated to a fluorescent dye (e.g., this compound-Fluorophore A)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or other nuclear stain (optional)
-
Mounting medium
Procedure:
-
Cell Fixation: Fix the cells by incubating with fixation solution for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (for intracellular targets, optional for cell surface): Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 200 µL final volume per well of a 24-well plate, add the components in the following order:
-
165 µL PBS
-
10 µL of 2.5 mM this compound-Fluorophore A
-
10 µL of 20 mM CuSO₄
-
10 µL of 100 mM THPTA
-
Vortex briefly.
-
5 µL of 300 mM sodium ascorbate (freshly prepared)
-
Vortex briefly.
-
-
Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
Nuclear Staining (Optional): Counterstain the nuclei with DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for imaging.
Mandatory Visualizations
Caption: Experimental workflow for cell surface glycan labeling.
Caption: Metabolic pathway for alkynyl sugar incorporation.
Caption: Bioorthogonal ligation via CuAAC click chemistry.
Application Notes and Protocols for (2S)-N3-Haba Bioconjugation to Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the bioconjugation of (2S)-4-(azidomethyl)-2-hydroxybutanoic acid ((2S)-N3-Haba) to lipids. This process is pivotal for various applications in drug delivery, cell imaging, and the study of lipid-protein interactions. The primary method described is "click chemistry," a highly efficient and bioorthogonal reaction.[1] Specifically, this guide will cover both the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) methodologies.[1][2]
This compound, with its terminal azide group, serves as a versatile building block for conjugation to alkyne-modified lipids. The resulting lipid conjugates can be incorporated into liposomes or other lipid-based nanoparticles to facilitate targeted delivery or to probe biological systems.
Data Presentation
While specific quantitative data for the bioconjugation of this compound to lipids is not extensively available in the literature, the following table summarizes typical reaction parameters and expected outcomes based on similar small molecule-lipid conjugations via click chemistry.[3]
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Reaction Time | 1 - 12 hours | 1 - 4 hours | [4] |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 37°C | |
| Typical Molar Ratio (Azide:Alkyne) | 1:1 to 1:1.5 | 1:1 to 1:2 | |
| Expected Yield | >90% (with optimization) | >95% (with optimization) | |
| Purification Method | Silica Gel Chromatography, HPLC | Size-Exclusion Chromatography, HPLC |
Experimental Workflows and Signaling Pathways
Logical Relationship of Bioconjugation Strategies
Caption: Overview of the two primary click chemistry pathways for conjugating this compound to an alkyne-modified lipid.
Experimental Workflow for CuAAC Bioconjugation
Caption: Step-by-step workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound to a lipid.
Experimental Workflow for SPAAC Bioconjugation
Caption: Step-by-step workflow for the strain-promoted azide-alkyne cycloaddition (SPAAC) of this compound to a lipid.
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Modified Phospholipid (Propargyl-DOPE)
This protocol describes the synthesis of an alkyne-functionalized phospholipid, which can then be used for conjugation with this compound.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Propargyl chloroformate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve DOPE (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add propargyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 9:1 v/v). The product spot should have a different retention factor (Rf) compared to the starting DOPE.
-
Work-up: Once the reaction is complete, wash the reaction mixture with 0.1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform (e.g., 0-10%).
-
Characterization: Collect the fractions containing the pure product and evaporate the solvent. Characterize the final product, Propargyl-DOPE, by mass spectrometry and NMR spectroscopy to confirm its identity and purity.
-
Storage: Store the purified Propargyl-DOPE in a chloroform solution at -20°C.
Protocol 2: CuAAC Bioconjugation of this compound to Alkyne-Lipid
This protocol provides a general procedure for the copper-catalyzed conjugation.
Materials:
-
This compound
-
Alkyne-modified lipid (e.g., Propargyl-DOPE)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent system (e.g., a mixture of DMSO, t-butanol, and water)
-
EDTA solution (for quenching)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne-modified lipid (1 equivalent) and this compound (1.2 equivalents) in the chosen solvent system.
-
Catalyst Premix: In a separate tube, prepare a fresh premix of CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Reaction Initiation: Add the CuSO₄/THPTA premix to the reactant solution.
-
Reduction: Add a freshly prepared solution of sodium ascorbate (0.5 equivalents) in water to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Stir the reaction mixture at room temperature for 4-12 hours. The reaction vessel should be sealed to minimize oxidation of the Cu(I) catalyst.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, the reaction can be quenched by adding an EDTA solution to chelate the copper catalyst.
-
Purification: Purify the this compound-lipid conjugate using silica gel chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the final product using mass spectrometry and NMR spectroscopy.
Protocol 3: SPAAC Bioconjugation of this compound to DBCO-Lipid
This protocol outlines the copper-free click chemistry approach.
Materials:
-
This compound
-
DBCO-modified lipid (commercially available or synthesized separately)
-
Solvent (e.g., DMSO, PBS, or a mixture)
Procedure:
-
Reactant Preparation: Dissolve the DBCO-modified lipid (1 equivalent) and this compound (1.5 equivalents) in the chosen solvent.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can be gently agitated.
-
Monitoring: Monitor the progress of the reaction by LC-MS. The disappearance of the starting materials and the appearance of the product with the expected mass can be tracked. Alternatively, the reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the characteristic absorbance of the DBCO group around 310 nm.
-
Purification: Once the reaction is complete, purify the this compound-lipid conjugate using size-exclusion chromatography or preparative HPLC to remove any unreacted starting materials.
-
Characterization: Characterize the purified conjugate by mass spectrometry and NMR spectroscopy to confirm its identity and purity.
Quantification of Bioconjugation Efficiency
Accurate quantification of the conjugation efficiency is crucial for ensuring the quality and reproducibility of the this compound-lipid conjugate. Several analytical methods can be employed.
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | If either the lipid or this compound has a unique chromophore, the degree of conjugation can be estimated by measuring absorbance at specific wavelengths. | Simple, rapid, and uses standard laboratory equipment. | Requires a unique chromophore on one of the reactants and is less accurate for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the reaction mixture allows for the quantification of the starting materials and the product based on peak area. | High resolution and sensitivity. Can be used to assess purity. | Can be destructive depending on the column and mobile phase. Requires method development. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides separation and mass identification, allowing for the unambiguous identification and relative quantification of the conjugate. | Highly accurate and provides detailed structural information. Gold standard for characterization. | Requires expensive instrumentation and specialized expertise. |
General Protocol for Quantification by RP-HPLC:
-
Method Development: Develop a reversed-phase HPLC method that can effectively separate the alkyne-lipid, this compound, and the final conjugate. A C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Standard Curves: Prepare standard solutions of known concentrations for the alkyne-lipid and the purified conjugate. Inject these standards to generate calibration curves based on peak area versus concentration.
-
Sample Analysis: Inject a known amount of the crude reaction mixture onto the HPLC system.
-
Calculation: Determine the concentrations of the remaining alkyne-lipid and the formed conjugate in the reaction mixture by comparing their peak areas to the respective standard curves. The conjugation efficiency can be calculated as:
Efficiency (%) = ([Concentration of Conjugate] / ([Initial Concentration of Lipid])) * 100
References
Preparation of (2S)-N3-Haba Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-N3-Haba, also known as (2S)-4-azido-3-hydroxybutanoic acid, is a valuable click chemistry reagent utilized in bioconjugation, drug development, and various research applications. Its azide functionality allows for facile and specific covalent bond formation with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and handling of stock solutions of this reagent. These application notes provide detailed protocols for the preparation, storage, and safe handling of this compound stock solutions.
Chemical Properties and Solubility
A comprehensive understanding of the chemical properties of this compound is essential for its effective use. The table below summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C4H7N3O3 | Biorbyt |
| Molecular Weight | 145.12 g/mol | Biorbyt |
| CAS Number | 959148-55-1 | Biorbyt, ChemExpress |
| Solubility in DMSO | 10 mM | ChemExpress[1] |
Safety and Handling Precautions
This compound contains an azide group, which requires careful handling to ensure laboratory safety. Organic azides can be energetic compounds and may be sensitive to heat, shock, or light.
General Safety Guidelines:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle the solid compound and stock solutions in a well-ventilated fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Avoid the formation of dust when handling the solid compound.
-
Do not expose the compound to excessive heat, sparks, or open flames.
-
Avoid contact with strong acids and oxidizing agents. Reaction with acids can generate highly toxic and explosive hydrazoic acid.
-
Avoid contact with metals, as this can lead to the formation of shock-sensitive metal azides. Use non-metallic spatulas and equipment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or wrapped in foil)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.45 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the solid this compound. For a 10 mM solution, add 1 mL of DMSO to 1.45 mg of the compound.
-
Mixing: Cap the vial securely and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial (amber or wrapped in foil).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for utilizing a this compound stock solution in a typical click chemistry experiment.
Caption: Workflow for this compound in a click chemistry experiment.
Signaling Pathway and Application
This compound itself is not a signaling molecule but a tool for studying biological processes. Its primary application is in "click chemistry," a powerful and versatile method for specifically and efficiently labeling biomolecules. The azide group of this compound reacts with an alkyne-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This allows for the attachment of reporter molecules (e.g., fluorophores, biotin) or other functional groups to a target of interest.
The following diagram illustrates the logical relationship of this compound's application in a biological context.
Caption: Logical flow of this compound application in labeling.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions of (2S)-N3-Haba
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," provides a highly efficient and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[][4] (2S)-N3-Haba, or (2S,4S)-4-azido-2-hydroxybutanoic acid, is a chiral building block of significant interest in medicinal chemistry due to its potential for incorporation into peptidomimetics and other bioactive molecules. The presence of both a hydroxyl and a carboxylic acid group, in addition to the azide functionality, makes it a versatile synthon for creating complex molecular architectures.
This document provides detailed application notes and protocols for the use of various copper catalysts in CuAAC reactions involving this compound. It is intended to guide researchers in selecting the appropriate catalytic system and reaction conditions to achieve optimal results.
Copper Catalysts for CuAAC Reactions
The active catalyst in CuAAC is the copper(I) ion.[] Various sources of copper can be employed, each with its own advantages and disadvantages in terms of reactivity, solubility, and ease of use. The choice of catalyst can significantly impact reaction efficiency and yield.
A variety of copper sources can be utilized for the CuAAC reaction, broadly categorized as follows:
-
Copper(I) Salts: Direct sources of the active catalytic species, such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), are frequently used.
-
Copper(II) Salts with a Reducing Agent: A more common and convenient approach involves the in situ reduction of a copper(II) salt, typically copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. This method avoids the need to handle potentially unstable Cu(I) salts.
-
Metallic Copper: Metallic copper sources, such as copper wire or nanoparticles, can also serve as catalysts.
-
Ligand-Complexed Copper: The use of ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can stabilize the Cu(I) oxidation state, increase catalyst solubility, and accelerate the reaction, particularly in aqueous media.
Data Presentation: Comparison of Copper Catalytic Systems
Table 1: Homogeneous Copper Catalysts in CuAAC Reactions of Aliphatic Azides
| Copper Source | Ligand | Reducing Agent | Solvent | Substrate | Yield (%) | Reference |
| CuSO₄ | THPTA | Sodium Ascorbate | Water/t-BuOH | Aliphatic Azide | >95 | |
| CuI | None | None | THF | Benzyl Azide | 98 | |
| CuBr | PMDETA | None | DMF | Aliphatic Azide | 84 | |
| Cu(OAc)₂ | PPh₃ | None | Toluene/DCM | Aliphatic Azide | High | |
| [Cu(CH₃CN)₄]PF₆ | None | None | CH₂Cl₂ | Benzyl Azide | 91 |
Table 2: Heterogeneous Copper Catalysts in CuAAC Reactions of Aliphatic Azides
| Copper Catalyst | Solvent | Substrate | Yield (%) | Reference |
| Copper Nanoparticles | THF | Benzyl Azide | >95 | |
| Cu/Fe Bimetallic System | Water | Aliphatic Azide | High | |
| Copper Wire | scCO₂ | Aliphatic Azide | 94.2 | |
| Cu/β-SiC | scCO₂ | Aliphatic Azide | >90 |
Experimental Protocols
The following protocols are provided as a general guide for performing CuAAC reactions with this compound. Optimization of reaction parameters such as catalyst loading, temperature, and reaction time may be necessary to achieve the desired outcome.
Protocol 1: General Procedure for CuAAC with this compound using CuSO₄/Sodium Ascorbate
This protocol is suitable for small-scale reactions in an aqueous or mixed aqueous/organic solvent system.
Materials:
-
This compound
-
Alkyne coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., water, t-BuOH/water, DMSO)
-
Reaction vial
-
Stirring apparatus
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 500 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a stock solution of this compound and the alkyne coupling partner in a suitable solvent.
-
-
Reaction Setup:
-
In a reaction vial, add the desired amount of the this compound stock solution.
-
Add the alkyne stock solution (typically 1.0 to 1.2 equivalents relative to the azide).
-
Add the solvent to achieve the desired final concentration (typically 0.1 M to 1 M).
-
If using a ligand, add the THPTA stock solution to achieve a final concentration of 1 to 5 times the copper concentration.
-
-
Catalyst Addition:
-
Add the CuSO₄ stock solution to the reaction mixture. The final catalyst loading typically ranges from 1 to 5 mol%.
-
Immediately add the freshly prepared sodium ascorbate stock solution to the reaction. The final concentration should be 5 to 10 times the copper concentration.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR). Reactions are often complete within 1 to 24 hours.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound
A plausible synthetic route to this compound starts from the corresponding amino acid, (2S,4S)-4-amino-2-hydroxybutanoic acid.
Step 1: Diazotization and Azidation of (2S,4S)-4-amino-2-hydroxybutanoic acid
This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions due to the use of sodium azide and the potential formation of hydrazoic acid.
Materials:
-
(2S,4S)-4-amino-2-hydroxybutanoic acid
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve (2S,4S)-4-amino-2-hydroxybutanoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of sodium azide and a catalytic amount of copper(II) sulfate in water.
-
Slowly add the diazotized solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at room temperature overnight.
-
Acidify the reaction mixture with concentrated HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification may be achieved by chromatography.
Visualizations
CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Workflow for this compound CuAAC Reaction
References
Application Notes and Protocols for the Purification of Azide-Labeled Proteins by HPLC
Abstract
This document provides detailed application notes and protocols for the purification of proteins labeled with azide-containing non-canonical amino acids using reverse-phase high-performance liquid chromatography (RP-HPLC). These methods are essential for researchers, scientists, and drug development professionals who require high-purity labeled proteins for downstream applications such as proteomics, drug target identification, and bio-conjugation studies. The protocols cover sample preparation, HPLC method development, purification, and post-purification analysis.
Introduction
The site-specific incorporation or chemical conjugation of non-canonical amino acids (ncAAs) bearing bioorthogonal handles, such as azides, has become a powerful tool in chemical biology and drug development.[1][2] Azide-labeled proteins, for instance those containing L-Azidohomoalanine (AHA) incorporated during translation, can be selectively conjugated to reporter tags, imaging agents, or other molecules via "click chemistry."[3][4]
A critical step following the labeling process is the purification of the modified protein. The crude reaction or cell lysate mixture often contains unlabeled protein, excess labeling reagents, and other byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a high-resolution separation technique ideally suited for this purpose.[5] RP-HPLC separates proteins based on their relative hydrophobicity. The introduction of an azide-containing ncAA subtly alters a protein's hydrophobicity, often sufficiently to enable its separation from the unlabeled form.
These protocols provide a comprehensive framework for the purification of azide-labeled proteins, ensuring high purity for subsequent analytical or functional studies.
Principle of Separation by RP-HPLC
Reverse-phase HPLC separates molecules based on hydrophobic interactions between the analyte and the stationary phase (typically a silica support with bonded alkyl chains like C4, C8, or C18). Proteins are loaded onto the column in a polar mobile phase (e.g., water with an ion-pairing agent like trifluoroacetic acid - TFA) and eluted with an increasing gradient of a less polar organic solvent (e.g., acetonitrile).
The incorporation of an azide-containing ncAA modifies the protein's surface properties and overall hydrophobicity. This change, though often small, results in a different retention time on the RP-HPLC column compared to the native, unlabeled protein. The labeled protein can thus be resolved as a distinct peak and isolated. For successful separation, a wide-pore stationary phase (≥300 Å) is recommended to allow large protein molecules to access the bonded phase within the pores.
Caption: Principle of RP-HPLC separation of azide-labeled proteins.
Experimental Workflow
The overall process involves preparing the crude labeled protein sample, purifying it via RP-HPLC, collecting the relevant fractions, and performing quality control analysis to confirm purity and identity.
References
- 1. Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of (2S)-N3-Haba Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the analysis of peptides containing the non-canonical amino acid (2S)-4-azido-3-hydroxybutanoic acid (Haba), referred to here as (2S)-N3-Haba peptides, using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). While specific quantitative data and fragmentation patterns for this compound peptides are not extensively available in public literature, this guide offers a comprehensive framework based on established methodologies for synthetic peptide characterization. The protocols outlined below are intended to serve as a starting point for developing a robust analytical method for your specific this compound peptide of interest.
Mass spectrometry is a powerful analytical technique for the characterization of synthetic peptides, enabling confirmation of identity, assessment of purity, and detailed structural elucidation.[1][2] This application note will cover essential procedures from sample preparation to data analysis, providing researchers with the necessary tools to approach the mass spectrometric analysis of novel peptides like those containing the this compound modification.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to obtain a clean, salt-free sample in a solvent compatible with mass spectrometry to ensure optimal ionization and prevent instrument contamination.[2][3]
Materials:
-
This compound peptide (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA) (MS-grade)
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol:
-
Reconstitution: Dissolve the lyophilized this compound peptide in a suitable solvent. A common starting point is 50% acetonitrile in water with 0.1% formic acid.[1] The concentration should be adjusted based on the expected sensitivity of the mass spectrometer, typically in the range of 1-10 µM.
-
Solvent Consideration: For highly hydrophobic peptides, a higher percentage of organic solvent like acetonitrile or the use of methanol might be necessary for complete dissolution. It's crucial to ensure the final sample is free of non-volatile salts (e.g., NaCl, K2HPO4) and detergents, as these can suppress the analyte signal and contaminate the MS system.
-
Desalting (Optional but Recommended): If the peptide synthesis or purification process involved non-volatile buffers or salts, a desalting step using a C18 ZipTip® or similar solid-phase extraction (SPE) cartridge is highly recommended.
-
Equilibration: Condition the C18 cartridge with 100% acetonitrile, followed by equilibration with 0.1% TFA or FA in water.
-
Binding: Load the peptide sample onto the cartridge.
-
Washing: Wash the cartridge with 0.1% TFA or FA in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the desalted peptide with a small volume of a solution containing a higher concentration of organic solvent, such as 50-80% acetonitrile with 0.1% TFA or FA.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for analyzing synthetic peptides as it provides separation of the peptide from any impurities prior to mass analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).
LC Parameters (Example):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Gradient | 5-95% B over 15-30 minutes (this should be optimized for the specific peptide) |
MS Parameters (Example):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 500 °C |
| MS1 Scan Range | m/z 100 - 2000 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) of the top 3-5 most intense ions |
| Collision Energy | Ramped or fixed, optimized for the precursor ion of the this compound peptide |
| Fragmentation | Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) |
Data Presentation
Quantitative data for novel peptides like this compound peptides would typically be generated through targeted mass spectrometry approaches, such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), after initial characterization. As no specific quantitative data for this compound peptides is publicly available, the following table serves as a template for how such data could be presented.
Table 1: Example Quantitative LC-MS/MS Data for a Hypothetical this compound Peptide
| Peptide Sequence (with Haba) | Precursor Ion (m/z) | Fragment Ion (m/z) | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| [Insert Sequence] | [e.g., 750.4] | [e.g., 542.3] | [e.g., 12.5] | [e.g., 1 ng/mL] | [e.g., 5 ng/mL] |
| [Insert Sequence] | [e.g., 750.4] | [e.g., 329.2] | [e.g., 12.5] | [e.g., 1 ng/mL] | [e.g., 5 ng/mL] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of a synthetic peptide.
Caption: General workflow for the mass spectrometry analysis of synthetic peptides.
Peptide Fragmentation
The following diagram illustrates the common fragmentation pathways for peptides in CID or HCD, resulting in b- and y-type ions. The exact fragmentation of a this compound peptide would need to be determined experimentally.
Caption: Common peptide fragmentation nomenclature (b- and y-ions).
Data Analysis
-
Peptide Identification: The acquired MS/MS spectra can be used to confirm the peptide sequence. This can be done through:
-
Manual Interpretation: For a known synthetic peptide, the theoretical fragment ions can be calculated and compared to the experimental MS/MS spectrum.
-
Database Searching: For unknown peptides or to identify impurities, software like Mascot, SEQUEST, or similar tools can be used to search the MS/MS data against a protein or peptide sequence database.
-
De Novo Sequencing: This approach is used when the peptide sequence is completely unknown and involves interpreting the mass differences between fragment ions to deduce the amino acid sequence.
-
-
Quantitative Analysis: For quantitative experiments, the peak area of the precursor ion in the MS1 scan or specific fragment ions in the MS/MS scan (in the case of MRM/PRM) is integrated. A calibration curve is typically generated using a dilution series of a standard peptide to determine the concentration of the analyte in the sample.
Conclusion
This application note provides a foundational protocol for the mass spectrometry analysis of this compound peptides. Successful analysis will depend on careful sample preparation and optimization of both the liquid chromatography separation and mass spectrometry parameters. While specific data for this novel peptide is not yet widely available, the methodologies described herein provide a robust starting point for researchers to characterize their this compound peptides of interest. Experimental determination of the fragmentation pattern of the this compound residue itself will be a critical step in developing a comprehensive understanding of these molecules.
References
Application Notes: Quantifying (2S)-N3-Haba Labeling Efficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S)-N3-Haba is a bioorthogonal chemical reporter containing an azide (N3) moiety.[1][2][3] Its structure allows it to be metabolically incorporated into biological systems or used to label specific target molecules. The azide group serves as a chemical handle for covalent modification via "click chemistry," a set of highly specific and efficient bioorthogonal reactions.[4][5] This enables the detection and quantification of labeled biomolecules. The most common methods for this are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
This application note provides detailed protocols for quantifying the labeling efficiency of this compound in cultured cells using common laboratory techniques such as flow cytometry and in-gel fluorescence analysis.
Principle of this compound Labeling and Quantification
The quantification of this compound labeling is a two-step process:
-
Metabolic Incorporation or Covalent Labeling: Cells are incubated with this compound, which is taken up and incorporated into biomolecules through the cells' natural metabolic pathways. Alternatively, this compound can be used to directly label purified biomolecules in vitro.
-
Bioorthogonal Ligation (Click Chemistry): The incorporated azide groups are detected by reacting them with a reporter molecule containing a complementary functional group, typically an alkyne. This reporter can be a fluorophore for direct visualization and quantification, or a tag like biotin for enrichment and indirect quantification.
The labeling efficiency is then determined by measuring the signal from the conjugated reporter molecule.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the general procedure for metabolically labeling cultured mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
Procedure:
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Preparation of this compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in sterile DMSO.
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-100 µM). Include a vehicle-only (DMSO) control. Culture the cells for 24-72 hours. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with PBS, then detach them using a cell scraper in PBS or by trypsinization.
-
For suspension cells, harvest by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated this compound. The cell pellet is now ready for downstream quantification protocols.
Protocol 2: Quantification of this compound Labeling by Flow Cytometry
This protocol uses a fluorescent alkyne probe to quantify the amount of this compound incorporated into the cell surface or intracellularly.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Alkyne-fluorophore (e.g., DBCO-Fluor 488 for copper-free click chemistry)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
For intracellular staining: Fixation and permeabilization buffers
Procedure:
-
Bioorthogonal Ligation (Cell Surface Labeling):
-
Resuspend the labeled cells in Flow Cytometry Staining Buffer.
-
Add the alkyne-fluorophore to a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Bioorthogonal Ligation (Intracellular Labeling):
-
Fix the cells using a suitable fixation buffer (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Wash the cells twice with PBS.
-
Resuspend the cells in the click reaction cocktail containing the alkyne-fluorophore and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with Flow Cytometry Staining Buffer.
-
Analysis: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and analyze using a flow cytometer with the appropriate laser and filter settings for the chosen fluorophore.
Data Presentation:
Table 1: Flow Cytometry Analysis of this compound Labeling Efficiency
| Sample | This compound Conc. (µM) | Mean Fluorescence Intensity (MFI) | % Labeled Cells |
| Unlabeled Control | 0 | 150 ± 20 | 0.5% |
| Labeled Cells | 10 | 1,200 ± 150 | 85% |
| Labeled Cells | 25 | 2,500 ± 300 | 92% |
| Labeled Cells | 50 | 4,800 ± 450 | 98% |
Protocol 3: Quantification of this compound Labeling by In-Gel Fluorescence
This protocol allows for the visualization and quantification of labeled proteins within a cell lysate.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA)
-
Click chemistry reaction components:
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium ascorbate
-
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis: Lyse the labeled cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine 50 µg of protein lysate, the alkyne-fluorophore (final concentration 50-100 µM), TCEP (final concentration 1 mM), TBTA (final concentration 1 mM), and CuSO4 (final concentration 1 mM).
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner with the appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Quantify the fluorescence intensity of the protein bands or the entire lane using image analysis software.
Data Presentation:
Table 2: In-Gel Fluorescence Quantification of this compound Labeled Proteome
| Sample | This compound Conc. (µM) | Total Lane Fluorescence Intensity (Arbitrary Units) |
| Unlabeled Control | 0 | 5,000 ± 500 |
| Labeled Lysate | 10 | 50,000 ± 4,500 |
| Labeled Lysate | 25 | 120,000 ± 11,000 |
| Labeled Lysate | 50 | 250,000 ± 23,000 |
Visualizations
Caption: Experimental workflow for this compound labeling and quantification.
Caption: Conceptual pathway of this compound metabolic incorporation and detection.
References
Application Notes and Protocols for (2S)-N3-Haba in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to (2S)-N3-Haba for In Vivo Imaging
This compound, representing a class of azido-modified small molecules, is a powerful tool for in vivo imaging applications. Its utility lies in the integration of a bioorthogonal handle, the azide group (N3), into a biocompatible scaffold. This azide functionality allows for a highly specific and efficient chemical ligation with a separately administered imaging probe through "click chemistry." This two-step, pre-targeting strategy offers significant advantages for in vivo imaging by separating the biological targeting event from the imaging agent's delivery, thereby improving signal-to-noise ratios and reducing off-target effects.
The core principle involves the metabolic incorporation or targeted delivery of the azido-modified molecule to a specific biological target. Following this, an imaging probe equipped with a complementary reactive group (e.g., a strained alkyne for copper-free click chemistry) is introduced. The ensuing bioorthogonal reaction leads to the covalent attachment of the imaging agent at the desired location, enabling visualization through various imaging modalities such as fluorescence or positron emission tomography (PET).
Key Applications
The versatility of the azido group as a chemical reporter enables a broad range of in vivo imaging applications:
-
Metabolic Labeling: Azido-modified precursors, such as sugars or amino acids, can be metabolically incorporated into glycans, proteins, and other biomolecules.[1][2][3] This allows for the visualization of dynamic biological processes like protein synthesis and glycosylation in living organisms.[4]
-
Enzyme Activity Profiling: Probes containing this compound can be designed to bind to the active site of specific enzymes. Subsequent click reaction with an imaging agent can provide a readout of enzyme activity and localization in vivo.
-
Targeted Drug Delivery and Imaging (Theranostics): this compound can be conjugated to targeting ligands (e.g., peptides, antibodies, or small molecules) that bind to specific cell surface receptors or biomarkers. This allows for the targeted delivery of the azide handle to diseased tissues, such as tumors, for subsequent imaging and potentially therapy.
-
Cell Tracking: Cells can be labeled ex vivo with this compound and then introduced into an animal model. In vivo imaging can then be used to track the migration, proliferation, and fate of these cells over time.
Data Presentation
The following table summarizes representative quantitative data from in vivo imaging studies utilizing the pre-targeting strategy with azido-modified molecules and click chemistry.
| Parameter | Value | Imaging Modality | Target | Animal Model | Reference |
| Targeting Ligand | Antibody-TCO | PET | Tumor | Mouse | [5] |
| Imaging Probe | 64Cu-Tetrazine | PET | Tumor | Mouse | |
| Tumor Uptake (%ID/g) | 10-15 | PET | Tumor | Mouse | |
| Tumor-to-Muscle Ratio | >10 | PET | Tumor | Mouse | |
| Metabolic Label | Azido Sugar (ManNAz) | Fluorescence | Cell Surface Glycans | Mouse | |
| Imaging Probe | DBCO-Fluorophore | Fluorescence | Cell Surface Glycans | Mouse | |
| Signal Enhancement | 5-10 fold | Fluorescence | Labeled Cells | Mouse |
%ID/g: percentage of injected dose per gram of tissue TCO: Trans-cyclooctene
Experimental Protocols
General Workflow for In Vivo Imaging using this compound
The following diagram illustrates the general experimental workflow for a pre-targeting in vivo imaging experiment using an azido-modified probe.
Caption: General experimental workflow for pre-targeted in vivo imaging.
Protocol for In Vivo Fluorescence Imaging of a Tumor Model
This protocol describes a representative experiment for imaging a solid tumor in a mouse model using a targeted this compound probe and a near-infrared (NIR) fluorescent imaging agent.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Targeting ligand conjugated to this compound (e.g., RGD-peptide-N3 for integrin targeting)
-
Strained alkyne-functionalized NIR fluorophore (e.g., DBCO-Cy7)
-
Sterile PBS (phosphate-buffered saline)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Administration (Day 1):
-
Dissolve the RGD-peptide-N3 conjugate in sterile PBS to a final concentration of 1 mg/mL.
-
Anesthetize the tumor-bearing mouse.
-
Administer 100 µL of the probe solution via tail vein injection.
-
Allow the probe to circulate and accumulate at the tumor site for a predetermined time (e.g., 24 hours), which should be optimized based on the pharmacokinetics of the targeting ligand.
-
-
Imaging Probe Administration (Day 2):
-
Dissolve the DBCO-Cy7 in sterile PBS to a final concentration of 0.5 mg/mL.
-
Anesthetize the mouse.
-
Administer 100 µL of the DBCO-Cy7 solution via tail vein injection.
-
-
In Vivo Imaging (Day 2):
-
Allow the imaging probe to circulate and react with the pre-targeted azide. The optimal time for imaging post-injection of the second component should be determined empirically (e.g., 4-8 hours).
-
Anesthetize the mouse and place it in the in vivo imaging system.
-
Acquire whole-body fluorescence images using the appropriate excitation and emission filters for Cy7.
-
Acquire a white light image for anatomical reference.
-
-
Data Analysis:
-
Using the imaging software, draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing region (for background measurement).
-
Quantify the average radiant efficiency within the ROIs.
-
Calculate the tumor-to-background ratio.
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging session, euthanize the mouse.
-
Excise the tumor and other major organs (liver, kidneys, spleen, muscle).
-
Image the excised tissues ex vivo to confirm the in vivo signal localization.
-
Signaling Pathways and Logical Relationships
Bioorthogonal Labeling Signaling Pathway
The following diagram illustrates the molecular mechanism of bioorthogonal labeling for in vivo imaging.
Caption: Mechanism of pre-targeted bioorthogonal labeling.
Metabolic Labeling Workflow
This diagram shows the workflow for metabolic labeling of cell surface glycans.
Caption: Workflow for metabolic labeling and in vivo imaging.
Disclaimer: The information provided in these application notes and protocols is intended for research use only. This compound is presented as a representative azido-modified small molecule for illustrative purposes. Researchers should conduct their own optimization and validation studies for their specific applications. Appropriate safety precautions and institutional approvals for animal research must be followed.
References
- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Metabolic Labeling of Cells with (2S)-N3-Haba Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique to study the dynamics of biological processes by introducing bioorthogonal functional groups into biomolecules. The precursor (2S)-N3-Haba, an azide-containing molecule, can be metabolically incorporated into cellular components. This allows for the subsequent visualization and analysis of these labeled molecules through highly specific and efficient click chemistry reactions.[1] The azide group serves as a bioorthogonal handle, meaning it does not interfere with native cellular processes and can be specifically targeted with an alkyne- or cyclooctyne-bearing probe for detection. This technology is instrumental in studying glycosylation, protein synthesis, and other metabolic pathways, with significant applications in basic research and drug development.
Principle of the Method
The metabolic labeling process using this compound precursors involves two primary stages:
-
Metabolic Incorporation: Cells are incubated with the this compound precursor. The cellular machinery recognizes this precursor and incorporates it into newly synthesized biomolecules, such as glycoproteins.
-
Bioorthogonal Ligation (Click Chemistry): Following incorporation, the azide group on the labeled biomolecules is detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a corresponding alkyne- or cyclooctyne-functionalized reporter molecule (e.g., a fluorophore or biotin).[1] This covalent ligation enables the visualization, enrichment, and quantification of the target biomolecules.
Applications
-
Visualization of Glycans: Imaging the localization and dynamics of newly synthesized glycans on the cell surface and within intracellular compartments.[2][3][4]
-
Proteome Analysis: Identification and quantification of newly synthesized glycoproteins through mass spectrometry-based proteomics.
-
High-Resolution Imaging: Enabling super-resolution microscopy to visualize the molecular architecture of the glycocalyx at the ångström scale.
-
Monitoring Glycosylation Changes: Studying alterations in glycan expression associated with disease states, such as cancer, or in response to therapeutic agents.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol provides a general guideline for the metabolic labeling of adherent mammalian cells. Optimization of precursor concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
This compound precursor
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Plate cells at the desired density on culture plates or coverslips and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration. A starting concentration range of 25-100 µM is recommended for initial optimization.
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a period ranging from 4 to 48 hours at 37°C and 5% CO₂. The optimal incubation time will depend on the cell type, metabolic rate, and the desired labeling density.
-
Cell Harvesting/Fixation: After incubation, aspirate the labeling medium and wash the cells twice with cold PBS. The cells are now ready for downstream applications such as cell lysis for proteomic analysis (Protocol 2) or fixation for imaging (Protocol 3).
Protocol 2: Cell Lysis and Protein Extraction for Mass Spectrometry
Materials:
-
Labeled cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the plate of washed cells.
-
Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant containing the soluble proteome to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA). The samples are now ready for click chemistry and subsequent mass spectrometry analysis.
Protocol 3: Fixation, Permeabilization, and Click Chemistry for Fluorescence Imaging
Materials:
-
Labeled cells on coverslips from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS (Fixation solution)
-
0.25% Triton X-100 in PBS (Permeabilization solution)
-
Click chemistry reaction cocktail (see below)
-
Fluorescent alkyne or cyclooctyne probe
-
Mounting medium with DAPI
Procedure:
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional for intracellular targets): If targeting intracellular molecules, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Click Reaction: Prepare the click chemistry reaction cocktail immediately before use. For a typical CuAAC reaction, the cocktail includes:
-
Copper(II) sulfate (CuSO₄)
-
A copper ligand (e.g., TBTA or THPTA)
-
A reducing agent (e.g., sodium ascorbate)
-
The alkyne-fluorophore probe
-
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Mounting: Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain like DAPI. The slides are now ready for fluorescence microscopy.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Metabolic Labeling
| Cell Type | Precursor Concentration (µM) | Incubation Time (hours) | Expected Outcome |
| Adherent Mammalian Cells (e.g., HeLa, HEK293) | 25 - 100 | 12 - 24 | Robust labeling for imaging and proteomics |
| Suspension Cells (e.g., Jurkat) | 50 - 150 | 24 - 48 | Sufficient labeling for flow cytometry and proteomics |
| Primary Neurons | 10 - 50 | 24 - 72 | Lower concentrations to minimize potential toxicity |
Note: The values presented in this table are suggested starting points and should be optimized for your specific cell line and experimental goals.
Table 2: Troubleshooting Guide for Metabolic Labeling Experiments
| Problem | Possible Cause | Suggested Solution |
| No or low signal | Inefficient metabolic incorporation | Increase precursor concentration and/or incubation time. Ensure cell health. |
| Ineffective click reaction | Prepare fresh click chemistry reagents. Optimize reagent concentrations and reaction time. Ensure the correct pH for the click reaction (slightly basic). | |
| High background | Non-specific binding of the probe | Decrease the concentration of the fluorescent probe. Increase the number and duration of wash steps after the click reaction. |
| Cell autofluorescence | Use appropriate spectral filtering and include an unlabeled control to assess background levels. | |
| Cell toxicity | High concentration of precursor or click reagents | Perform a dose-response curve to determine the optimal, non-toxic concentration of the precursor. For CuAAC, use a copper ligand to chelate and reduce copper toxicity. Alternatively, use copper-free click chemistry (SPAAC). |
Visualization of Workflows and Pathways
Experimental Workflow for Metabolic Labeling and Analysis
Caption: Workflow for metabolic labeling and subsequent analysis.
Generalized Metabolic Incorporation and Click Chemistry Pathway
Caption: Pathway of metabolic incorporation and bioorthogonal detection.
References
Application Notes and Protocols for Antibody-Drug Conjugate Synthesis with (2S)-2-amino-4-azidobutanoic acid ((2S)-N3-Haba)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the payload, maximizing efficacy while minimizing off-target toxicity. The linker, which connects the antibody to the cytotoxic drug, is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of action.[1][2][3][4]
This document provides detailed application notes and protocols for the synthesis of ADCs using (2S)-2-amino-4-azidobutanoic acid, herein referred to as (2S)-N3-Haba. This compound is a non-natural amino acid that serves as a versatile linker precursor. Its terminal azide group is a bioorthogonal handle that can be specifically and efficiently conjugated to an alkyne-modified payload or antibody via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[5] The use of this compound allows for the generation of ADCs with a stable triazole linkage and precise control over the conjugation site, leading to more homogeneous and well-defined therapeutic candidates.
Core Principles
The synthesis of an ADC using this compound is a multi-step process rooted in bioorthogonal chemistry. The overall strategy involves two primary pathways:
-
"Drug-Linker First" Approach: this compound is first conjugated to the cytotoxic payload. The resulting azido-functionalized drug-linker construct is then reacted with an alkyne-modified antibody.
-
"Antibody-Linker First" Approach: this compound is incorporated into the antibody, typically through genetic engineering to replace a native amino acid. The azide-modified antibody is then conjugated to an alkyne-functionalized cytotoxic payload.
This document will focus on the "Drug-Linker First" approach, which is a common strategy in ADC development. The key steps are:
-
Synthesis of the Drug-Linker Construct: The carboxylic acid of this compound is activated and covalently linked to a suitable functional group (e.g., an amine) on the cytotoxic payload.
-
Antibody Modification: A terminal alkyne group is introduced onto the antibody. This can be achieved through various methods, including the modification of lysine residues with an NHS-alkyne reagent or the reduction of interchain disulfides followed by reaction with a maleimide-alkyne reagent.
-
Click Chemistry Conjugation: The azide-functionalized drug-linker is covalently attached to the alkyne-modified antibody via CuAAC or SPAAC.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker, unconjugated antibody, and other impurities. The purified ADC is then characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and in vitro potency.
Experimental Protocols
Protocol 1: Synthesis of this compound-Payload Construct (Example: MMAE)
This protocol describes the synthesis of a drug-linker construct by conjugating this compound to the potent cytotoxic agent Monomethyl Auristatin E (MMAE).
Materials:
-
(2S)-2-amino-4-azidobutanoic acid (this compound)
-
Monomethyl Auristatin E (MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.2 equivalents) to the solution and stir at 0°C for 30 minutes, then at room temperature for 4-6 hours.
-
Monitor the formation of the NHS ester by Thin Layer Chromatography (TLC) or LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate contains the activated this compound-NHS ester.
-
-
Conjugation to MMAE:
-
Dissolve MMAE (1 equivalent) in anhydrous DMF.
-
Add TEA (2.5 equivalents) to the MMAE solution to act as a base.
-
Slowly add the filtrate containing the this compound-NHS ester to the MMAE solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the this compound-MMAE conjugate.
-
-
Purification:
-
Purify the crude this compound-MMAE conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Confirm the identity and purity of the product by MS and NMR spectroscopy.
-
Protocol 2: Antibody Modification with a Terminal Alkyne
This protocol describes the introduction of terminal alkyne groups onto a monoclonal antibody via modification of lysine residues.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
DBCO-PEG4-NHS ester (or a similar alkyne-containing NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.
-
-
NHS Ester Reaction:
-
Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
Add a 5- to 10-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Alkyne-Modified Antibody:
-
Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein fractions and determine the antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
The purified alkyne-modified antibody can be used immediately or stored at 4°C for short-term use or -80°C for long-term storage.
-
Protocol 3: Copper-Free "Click" Conjugation (SPAAC)
This protocol describes the final conjugation step between the azide-modified payload and the alkyne-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Alkyne-modified antibody (from Protocol 2)
-
This compound-MMAE conjugate (from Protocol 1)
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
SPAAC Reaction:
-
To the alkyne-modified antibody in PBS, add a 3- to 5-fold molar excess of the this compound-MMAE conjugate dissolved in a minimal amount of DMSO (final DMSO concentration should be below 10% v/v).
-
Incubate the reaction at room temperature for 4-16 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration (24-48 hours) to minimize potential antibody degradation.
-
Monitor the conjugation progress by Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR).
-
-
Purification of the ADC:
-
Purify the ADC using an SEC system to remove the unreacted drug-linker construct and any potential aggregates.
-
Collect the fractions corresponding to the monomeric ADC.
-
Concentrate the purified ADC and formulate it in a suitable buffer for storage and further analysis.
-
Characterization of the ADC
A comprehensive characterization of the purified ADC is essential to ensure its quality and consistency.
| Parameter | Method | Purpose | Typical Expected Results |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated per antibody. | A narrow distribution with an average DAR of 2-4. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates. | >95% monomeric ADC. |
| In Vitro Cytotoxicity | MTT or XTT assay on antigen-positive and antigen-negative cell lines | To determine the potency (IC50) and specificity of the ADC. | Potent cytotoxicity in antigen-positive cells, significantly lower cytotoxicity in antigen-negative cells. |
| Antigen Binding | Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen. | Binding affinity similar to the unconjugated antibody. |
| Residual Free Drug | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To quantify the amount of unconjugated drug-linker in the final ADC product. | <1% of total drug. |
Visualization of Workflows and Pathways
Caption: General workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an internalized ADC.
Conclusion
The use of this compound as a linker precursor in ADC synthesis offers a robust and versatile method for generating homogeneous and stable conjugates. The bioorthogonal nature of the azide group allows for highly specific and efficient "click" conjugation, providing precise control over the drug-to-antibody ratio and the site of drug attachment. The detailed protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and scientists in the field of drug development to synthesize and evaluate novel ADCs with potentially improved therapeutic properties.
References
- 1. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (2S)-N3-Haba Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of (2S)-N3-Haba, a click chemistry reagent.
Frequently Asked Questions (FAQs)
Q1: What is the likely chemical structure of this compound?
A1: Based on available information, this compound is understood to be (2S)-4-azido-2-hydroxybutanoic acid. It is a click chemistry reagent that contains an azide group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1]
Q2: What are the common synthetic routes to prepare (2S)-4-azido-2-hydroxybutanoic acid?
A2: A common and practical approach involves the nucleophilic substitution of a suitable precursor, such as a compound with a good leaving group at the C-4 position of a 2-hydroxybutanoic acid derivative. A plausible precursor is (S)-4-bromo-2-hydroxybutanoic acid or a related tosylate. The reaction typically proceeds via an SN2 mechanism using an azide salt like sodium azide.
Q3: My this compound synthesis has a very low yield. What are the most common general causes?
A3: Low yields in organic synthesis can stem from various factors. For this specific reaction, common culprits include impure starting materials, suboptimal reaction conditions (temperature, solvent, reaction time), side reactions, and product loss during workup and purification.
Q4: Are there any specific safety precautions I should take when working with azides?
A4: Yes, organic azides can be energetic and potentially explosive, especially those with a low carbon-to-nitrogen ratio. Always handle them with care, using appropriate personal protective equipment and working behind a blast shield. Avoid exposure to heat, shock, or friction. It is also advisable to avoid using metal spatulas for transferring solid azides. Whenever possible, it is safer to handle azides in solution.
Troubleshooting Low-Yield Reactions
This section provides a more in-depth guide to troubleshoot and optimize your this compound synthesis.
Issue 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Poor Leaving Group | If using a halide, consider converting it to a better leaving group like a tosylate or iodide, as the SN2 reaction efficiency often follows the trend: I > Br > OTs > Cl. |
| Inadequate Solvent | The solubility of sodium azide can be a limiting factor. Switch to a polar aprotic solvent like anhydrous DMF or DMSO to enhance the solubility and nucleophilicity of the azide anion. |
| Insufficient Temperature | Low temperatures can lead to a slow reaction rate. Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. |
| Steric Hindrance | If your substrate is sterically hindered around the reaction center, the SN2 reaction will be slower. While the likely precursor for this compound is a primary halide, ensure the overall molecular structure doesn't impede the nucleophilic attack. |
Issue 2: Formation of Multiple Byproducts
The presence of multiple spots on your TLC plate in addition to your product and starting material indicates the occurrence of side reactions.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Elimination Reactions | The azide ion is basic and can promote elimination reactions (E2), especially with secondary or hindered primary halides, leading to the formation of alkenes. Use milder reaction conditions, such as lower temperatures, and monitor the reaction closely to avoid prolonged reaction times. |
| Reaction with Hydroxyl Group | The hydroxyl group in the starting material could potentially react under certain conditions, leading to undesired byproducts. Ensure the hydroxyl group is appropriately protected if necessary, depending on the overall synthetic strategy. |
| Presence of Water | Water can act as a competing nucleophile, leading to the formation of diol byproducts. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 3: Product Loss During Workup and Purification
A successful reaction can still result in a low isolated yield if the product is lost during the workup or purification steps.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Product Solubility in Aqueous Layer | The product, being a hydroxy acid, may have some solubility in water. Before discarding the aqueous layer during extraction, re-extract it multiple times with a suitable organic solvent. You can also saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency. |
| Decomposition on Silica Gel | Carboxylic acids can sometimes streak or decompose on silica gel during column chromatography. Consider deactivating the silica gel with a small amount of acid (e.g., acetic acid) in the eluent or using a different purification method like crystallization. |
| Volatility of the Product | While unlikely for this specific molecule to be highly volatile, ensure that you are not using excessive heat or high vacuum during solvent removal, which could lead to product loss. |
Experimental Protocols
General Protocol for Azidation via SN2 Reaction
This protocol provides a general methodology for the synthesis of an alkyl azide from an alkyl halide.
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Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
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Reagents:
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Alkyl halide (or tosylate) (1.0 eq)
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Sodium azide (NaN₃) (1.2 - 1.5 eq)
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Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
-
Procedure: a. Dissolve the alkyl halide in the anhydrous solvent in a round-bottom flask. b. Add sodium azide to the solution. c. Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). d. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by pouring the mixture into water. c. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times. d. Combine the organic layers and wash with water and then brine to remove the solvent and residual salts. e. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). f. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
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Purification: Purify the crude product using an appropriate method, such as column chromatography or crystallization.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield this compound reactions.
Plausible Synthetic Pathway
Caption: A plausible synthetic route for this compound via SN2 reaction.
References
Technical Support Center: Optimizing (2S)-N3-Haba Labeling of Sterically Hindered Proteins
Welcome to the technical support center for optimizing the labeling of sterically hindered proteins with (2S)-N3-Haba. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical labeling reagent used in bioconjugation. It contains two key functional groups:
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An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond.[1][2][]
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An azide group (-N3) : This is a "bioorthogonal" handle, meaning it is chemically inert in biological systems but can specifically react with an alkyne- or cyclooctyne-containing molecule in a "click chemistry" reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[4]
The labeling process is a two-step procedure. First, the NHS ester of this compound reacts with available primary amines on the protein. In the second step, the introduced azide group can be used to attach a variety of molecules, such as fluorophores, biotin, or drugs.
Q2: Why is labeling sterically hindered proteins with this compound challenging?
Steric hindrance occurs when the primary amine targets on a protein are not easily accessible due to the protein's three-dimensional structure.[5] This can be caused by:
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The amine being located in a deep pocket or cleft.
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Bulky neighboring amino acid residues.
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The protein being part of a larger complex.
This lack of accessibility can significantly reduce the efficiency of the NHS ester reaction, leading to low labeling yields. Hydrolysis of the NHS ester, where it reacts with water instead of the protein, becomes a major competing reaction when the target amine is sterically hindered.
Q3: What is the optimal pH for this compound labeling and why is it important?
The optimal pH for NHS ester labeling reactions is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended. This pH is critical for several reasons:
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Amine Reactivity : The reaction targets unprotonated primary amines. At a lower pH, these amines are protonated (-NH3+), making them poor nucleophiles and thus unreactive.
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NHS Ester Stability : At a pH higher than optimal, the hydrolysis of the NHS ester accelerates, reducing the amount of reagent available to react with the protein.
Q4: Which buffers should I use for the labeling reaction?
It is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the this compound reagent, leading to significantly lower labeling efficiency.
Recommended buffers include:
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Phosphate-buffered saline (PBS)
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Borate buffer
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Carbonate-bicarbonate buffer
If your protein is in an incompatible buffer, a buffer exchange should be performed using methods like dialysis or desalting columns before labeling.
Troubleshooting Guide
Issue 1: Low Labeling Efficiency
Low labeling efficiency is the most common problem when working with sterically hindered proteins. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal pH | Verify the reaction buffer pH is between 7.2 and 8.5 using a calibrated pH meter. For difficult-to-label proteins, consider increasing the pH to 8.5-9.0, but be mindful of potential protein precipitation. | A higher pH increases the concentration of deprotonated, reactive amines, which can enhance the reaction rate for sterically hindered sites. |
| Presence of Amine-Containing Buffers | Perform a buffer exchange to an amine-free buffer like PBS or borate buffer prior to the labeling reaction. | Amine-containing buffers (e.g., Tris) will react with the NHS ester, quenching the labeling reaction. |
| NHS Ester Hydrolysis | Prepare the this compound solution in a high-quality, anhydrous organic solvent like DMSO or DMF immediately before use. Avoid storing the reagent in aqueous solutions. | NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive. |
| Steric Hindrance | Increase the molar excess of this compound (e.g., from 10:1 to 40:1 or higher). Increase the concentration of the protein if possible. | A higher concentration of reactants can help drive the reaction forward, favoring aminolysis over hydrolysis. |
| Increase the reaction time (e.g., from 2 hours to overnight) and/or temperature (e.g., from 4°C to room temperature). | Longer incubation times or higher temperatures can provide more opportunity for the labeling reagent to access hindered sites. | |
| Introduce a flexible linker to the this compound reagent. | While not a direct modification of the provided reagent, using a version with a PEG spacer can help overcome steric barriers. |
Issue 2: Protein Precipitation During Labeling
| Potential Cause | Recommended Solution | Rationale |
| Change in Isoelectric Point | Ensure the reaction buffer pH is not close to the predicted isoelectric point (pI) of the labeled protein. | Labeling replaces a basic amine group with a neutral amide, which can alter the protein's pI and lead to precipitation if the pH is near the new pI. |
| High Molar Coupling Ratio | Reduce the molar excess of this compound. | Excessive labeling can alter the protein's surface properties and lead to aggregation and precipitation. |
| Protein Instability | Add stabilizing agents to the reaction buffer, such as glycerol or non-ionic detergents, if compatible with your downstream application. | Some proteins are inherently unstable under the required reaction conditions. |
Experimental Protocols
Protocol 1: Standard this compound Labeling
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Buffer Preparation : Prepare a 0.1 M sodium bicarbonate or phosphate buffer with a pH of 8.3-8.5. Ensure the buffer is free of any primary amines.
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Protein Preparation : Dissolve the protein in the prepared reaction buffer. If the protein is stored in an incompatible buffer, perform a buffer exchange.
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Reagent Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.
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Reaction : Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is often a 10:1 to 40:1 molar ratio of reagent to protein.
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Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the final application involves a fluorescent dye.
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Purification : Remove excess, unreacted this compound using a desalting column, dialysis, or gel filtration.
Protocol 2: Optimized Labeling for Sterically Hindered Proteins
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Buffer Preparation : Prepare a 0.1 M borate or bicarbonate buffer with a pH of 8.5.
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Protein Preparation : Concentrate the protein to the highest feasible concentration without causing aggregation. Perform a buffer exchange into the reaction buffer.
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Reagent Preparation : Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.
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Reaction : Add a higher molar excess of the this compound stock solution (e.g., 40:1 or higher) to the concentrated protein solution.
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Incubation : Incubate the reaction for 4 hours at room temperature or overnight at 4°C.
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Purification : Purify the labeled protein immediately after incubation to remove unreacted reagent and byproducts.
Visual Guides
Caption: Chemical reaction of this compound with a protein's primary amine.
Caption: Troubleshooting workflow for low labeling efficiency.
References
Technical Support Center: (2S)-N3-Haba Click Chemistry
Welcome to the technical support center for (2S)-N3-Haba click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to the use of this compound, also known as (S)-4-azido-2-hydroxybutanoic acid, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
This compound is the common name for (S)-4-azido-2-hydroxybutanoic acid. Its structure consists of a four-carbon chain with an azide group at the 4-position, a hydroxyl group at the 2-position, and a carboxylic acid at the 1-position. The stereochemistry at the second carbon is (S).
Q2: What are the primary applications of this compound in click chemistry?
This compound is a versatile building block used to introduce a hydrophilic and functionalizable handle into various molecules. Its azide group readily participates in CuAAC reactions, allowing for its conjugation to alkyne-modified biomolecules, polymers, surfaces, and small molecules. The presence of the hydroxyl and carboxylic acid groups offers points for further chemical modification or can influence the solubility and biological activity of the final conjugate.
Q3: What are the most common side reactions observed in CuAAC reactions involving this compound?
The most prevalent side reaction is the oxidative homocoupling of terminal alkynes, often referred to as Glaser coupling, which leads to the formation of a diyne byproduct. This is particularly problematic in the presence of oxygen and insufficient reducing agent. Another common issue is the oxidation of the Cu(I) catalyst to the inactive Cu(II) state, which halts the cycloaddition reaction. Due to the presence of a hydroxyl and a carboxylic acid group in this compound, potential coordination of these groups with the copper catalyst might occur, which could influence reaction kinetics.
Q4: How can I minimize the oxidative homocoupling of my alkyne?
To minimize alkyne homocoupling, it is crucial to maintain anaerobic conditions. This can be achieved by degassing the reaction solvent and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, using a sufficient excess of a reducing agent, such as sodium ascorbate, helps to keep the copper in its +1 oxidation state and reduces the likelihood of oxidative side reactions.
Q5: What is the optimal copper source and ligand for reactions with this compound?
Commonly, a Cu(II) salt like copper(II) sulfate (CuSO₄) is used in combination with a reducing agent such as sodium ascorbate to generate the active Cu(I) catalyst in situ. The choice of ligand is critical for stabilizing the Cu(I) catalyst and accelerating the reaction. For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended as they can also help to reduce copper-mediated damage to biomolecules. For reactions in organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.
Q6: Can the carboxylic acid group of this compound interfere with the click reaction?
Carboxylic acids can potentially interact with the copper catalyst. While CuAAC reactions are generally tolerant of carboxylic acid functionalities, high concentrations or specific reaction conditions might lead to the formation of copper carboxylate salts, which could affect catalyst availability. In some cases, carboxylic acids have been shown to promote the CuAAC reaction. It is advisable to control the pH of the reaction mixture, especially in aqueous media, to ensure the carboxylic acid does not significantly impact the reaction efficiency.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during CuAAC reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst has been oxidized to Cu(II) by dissolved oxygen. | - Degas all solutions thoroughly before use.- Perform the reaction under an inert atmosphere (N₂ or Ar).- Use a fresh solution of the reducing agent (e.g., sodium ascorbate).- Increase the concentration of the reducing agent. |
| Poor Reagent Quality: The alkyne or this compound has degraded. | - Use high-purity reagents.- Check the integrity of the starting materials via analytical techniques (e.g., NMR, MS).- Store azide-containing compounds properly, protected from light and heat. | |
| Inhibitory Components: Buffers like Tris or other components in the reaction mixture are chelating the copper catalyst. | - Use non-coordinating buffers such as HEPES, phosphate, or MOPS.[1] | |
| Suboptimal Ligand: The ligand is not effectively stabilizing the Cu(I) catalyst or is inappropriate for the solvent system. | - For aqueous systems, use a water-soluble ligand like THPTA.- For organic solvents, consider TBTA.- Ensure the correct ligand-to-copper ratio is used (typically 1:1 to 5:1). | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling): Dimerization of the terminal alkyne. | - Maintain anaerobic conditions.- Ensure a sufficient concentration of the reducing agent.- Use a stabilizing ligand for the copper catalyst. |
| Oxidative Damage to Biomolecules: If conjugating to sensitive biomolecules, reactive oxygen species (ROS) can cause degradation. | - Use a stabilizing ligand like THPTA to protect biomolecules.- Degas solutions thoroughly.- Minimize the concentration of copper and reducing agent where possible. | |
| Reaction Reproducibility Issues | Inconsistent Reagent Quality: Variability in the purity of starting materials or solvents. | - Use reagents from a reliable source and of high purity.- Use fresh, anhydrous solvents when required. |
| Variations in Oxygen Exposure: Inconsistent degassing or handling under an inert atmosphere. | - Standardize the degassing procedure and ensure a consistent inert atmosphere is maintained throughout the experiment. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product yield in this compound click chemistry.
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a general starting point and may require optimization for specific substrates and applications.
Materials:
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This compound ((S)-4-azido-2-hydroxybutanoic acid)
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Alkyne-containing molecule
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Copper(II) sulfate (CuSO₄)
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Sodium Ascorbate
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Ligand (e.g., THPTA for aqueous reactions, TBTA for organic solvents)
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Solvent (e.g., water, DMSO, DMF, or mixtures)
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Buffer (if in aqueous solution, e.g., phosphate buffer, HEPES)
Stock Solutions:
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Alkyne Solution: Prepare a 10 mM solution of the alkyne-containing molecule in a suitable solvent.
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This compound Solution: Prepare a 10 mM solution of this compound in the same solvent.
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CuSO₄ Solution: Prepare a 20 mM solution in water.
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Ligand Solution: Prepare a 50 mM solution of the chosen ligand in water or DMSO.
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Sodium Ascorbate Solution: Prepare a 100 mM solution in water. This solution should be prepared fresh before each experiment.
Procedure:
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In a reaction vial, add the alkyne solution (e.g., 1 equivalent).
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Add the this compound solution (e.g., 1.2 equivalents).
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Add the appropriate buffer or solvent to achieve the desired final concentration.
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In a separate tube, premix the CuSO₄ solution and the ligand solution. For THPTA, a common ratio is 1:5 (CuSO₄:ligand). Let this mixture sit for a few minutes.
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Add the premixed catalyst-ligand solution to the reaction vial. The final concentration of copper is typically in the range of 100-500 µM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
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If necessary, degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 5-10 minutes and then seal the vial.
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Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
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Upon completion, the product can be purified using standard methods such as column chromatography, HPLC, or precipitation.
Experimental Workflow Diagram
Caption: General experimental workflow for a CuAAC reaction using this compound.
Quantitative Data Summary
The following tables provide typical concentration ranges and reaction conditions for CuAAC reactions. These should be optimized for each specific application.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Alkyne | 10 µM - 10 mM | The limiting reagent. |
| This compound | 1.1 - 5 equivalents (relative to alkyne) | An excess of the azide can increase the reaction rate. |
| CuSO₄ | 50 µM - 1 mM | Higher concentrations may be needed for challenging substrates. |
| Ligand (e.g., THPTA) | 1 - 5 equivalents (relative to CuSO₄) | A higher ratio can protect biomolecules from oxidative damage. |
| Sodium Ascorbate | 1 - 10 equivalents (relative to CuSO₄) | A fresh solution is crucial for efficient reduction of Cu(II). |
Table 2: Common Reaction Parameters
| Parameter | Typical Range/Value | Notes |
| Temperature | Room Temperature (20-25 °C) | Gentle heating (30-40 °C) can sometimes accelerate slow reactions. |
| pH (aqueous) | 6.5 - 8.0 | Optimal pH can depend on the stability of the substrates. |
| Solvent | Water, DMSO, DMF, tBuOH/H₂O | Solvent choice depends on the solubility of the reactants. |
| Reaction Time | 30 minutes - 24 hours | Typically monitored by an appropriate analytical method. |
Signaling Pathways and Logical Relationships
Catalytic Cycle of CuAAC
The following diagram illustrates the generally accepted catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.
Caption: Simplified catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
References
Technical Support Center: Preventing Protein Aggregation During (2S)-N3-Haba Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during labeling with (2S)-N3-Haba.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a click chemistry reagent. It contains an azide (N3) group that allows it to covalently attach to proteins containing a corresponding alkyne group. This reaction, known as an azide-alkyne cycloaddition, is highly specific and efficient. The "Haba" portion of the name refers to 4'-hydroxyazobenzene-2-carboxylic acid, a hydrophobic azo dye. The labeling can be achieved through two main "click" chemistry pathways:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method requires a copper(I) catalyst to join the azide on this compound with a terminal alkyne on the protein.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free method utilizes a strained cyclooctyne (e.g., DBCO or BCN) on the protein, which reacts spontaneously with the azide.
Q2: What are the primary causes of protein aggregation during this compound labeling?
Protein aggregation during this compound labeling can be attributed to several factors:
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Hydrophobicity of the HABA dye: The HABA moiety is hydrophobic, and its attachment to the protein surface can increase the overall hydrophobicity, promoting self-association and aggregation.[1]
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Copper Catalyst (in CuAAC): Copper ions, particularly Cu(I), can promote the oxidation of certain amino acid residues (like cysteine and histidine) and the formation of intermolecular disulfide bonds, leading to protein aggregation.[2][3]
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High Protein Concentration: Concentrated protein solutions are more prone to aggregation, a tendency that can be exacerbated by chemical modification.
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Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing agents can compromise protein stability.
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High Labeling Stoichiometry: Attaching too many hydrophobic HABA molecules to a single protein can significantly alter its surface properties and lead to precipitation.[4]
Q3: Is the this compound reagent itself prone to aggregation?
This compound, like many organic dyes, may have limited aqueous solubility. It is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[5] Adding the reagent too quickly or in a large volume of organic solvent can cause it to precipitate, which can act as a nucleus for protein aggregation.
Q4: How can I detect protein aggregation?
Protein aggregation can be detected through various methods:
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Visual Inspection: Obvious signs include cloudiness, turbidity, or visible precipitates in the solution.
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UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to aggregates.
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Size Exclusion Chromatography (SEC): SEC separates proteins based on size and can resolve monomers from dimers and larger aggregates.
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Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing protein aggregation during this compound labeling.
Issue 1: Visible Precipitation During or After the Labeling Reaction
| Potential Cause | Troubleshooting Strategy |
| High Protein Concentration | Decrease the starting protein concentration to 1-2 mg/mL. If a higher final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the purified labeled protein. |
| Suboptimal Buffer pH | Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to maintain surface charge and repulsion. Most proteins are stable in the pH range of 6.5-8.5. |
| Inadequate Ionic Strength | Low salt concentrations can lead to aggregation. Increase the salt concentration (e.g., 150 mM NaCl) to screen electrostatic interactions. |
| Reagent Precipitation | Prepare a concentrated stock of this compound in a minimal amount of a compatible organic solvent (e.g., DMSO). Add the stock solution to the protein solution slowly and with gentle mixing to avoid localized high concentrations. |
| Copper-Induced Aggregation (CuAAC) | See the dedicated section on "Optimizing Copper-Catalyzed Reactions" below. |
Issue 2: No Visible Precipitate, but SEC or DLS Shows Aggregates
| Potential Cause | Troubleshooting Strategy |
| Hydrophobic Interactions from HABA Label | Reduce the molar ratio of this compound to the protein to decrease the degree of labeling. |
| Subtle Protein Destabilization | Incorporate stabilizing additives into the reaction buffer. See the "Stabilizing Additives" table below for recommendations. |
| Slow Aggregation Over Time | Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process, though this may require a longer reaction time. |
| Formation of Small Soluble Aggregates | Immediately after the labeling reaction, purify the conjugate using size exclusion chromatography (SEC) to remove any small aggregates that may have formed. |
Optimizing Labeling Conditions
Buffer Composition and Stabilizing Additives
The choice of buffer and the inclusion of stabilizing additives are critical for preventing aggregation.
| Additive | Recommended Concentration | Mechanism of Action |
| Arginine | 50-100 mM | Suppresses protein aggregation by interacting with hydrophobic patches and aromatic residues. |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes the native protein structure. |
| Sugars (e.g., Sucrose, Trehalose) | 0.1-0.5 M | Act as cryo- and lyoprotectants, stabilizing proteins in solution. |
| Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) | 0.01-0.1% (v/v) | Can help solubilize proteins and prevent aggregation by masking hydrophobic surfaces. |
| Reducing Agents (for non-cysteine labeling) | 1-5 mM DTT or TCEP | Prevents the formation of intermolecular disulfide bonds, which can be a source of aggregation. Use with caution in CuAAC as they can interact with the copper catalyst. TCEP is generally more compatible with click chemistry. |
Optimizing Copper-Catalyzed Reactions (CuAAC)
When using the CuAAC method, careful control of the copper catalyst is essential to minimize protein aggregation.
| Parameter | Recommendation | Rationale |
| Copper Source | Use a Cu(I) source like CuBr or generate Cu(I) in situ from CuSO4 with a reducing agent (e.g., sodium ascorbate). | Cu(I) is the active catalytic species. |
| Copper Concentration | Use the lowest effective concentration of copper, typically in the range of 50-250 µM. | Higher copper concentrations increase the risk of protein oxidation and aggregation. |
| Copper Ligand | Use a copper-chelating ligand such as THPTA or BTTAA. | Ligands stabilize the Cu(I) oxidation state, improve reaction efficiency, and reduce copper-mediated protein damage. |
| Reducing Agent | Use a 5-10 fold molar excess of sodium ascorbate over CuSO4. | Ensures the reduction of Cu(II) to Cu(I). Prepare the sodium ascorbate solution fresh. |
| Oxygen Removal | Degas the reaction buffer to minimize oxygen, which can oxidize Cu(I). | This helps to maintain the active catalytic state of copper and reduces oxidative damage to the protein. |
Experimental Protocols
Representative Protocol for this compound Labeling via CuAAC
This protocol provides a general starting point. Optimization of protein concentration, reagent ratios, and incubation time is recommended for each specific protein.
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Protein Preparation:
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Ensure your protein of interest contains an alkyne group, introduced via metabolic labeling with an alkyne-containing amino acid or by chemical modification.
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Buffer exchange the protein into a copper-compatible, amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).
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Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
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This compound Stock: Prepare a 10 mM stock solution in anhydrous DMSO.
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Copper Stock: Prepare a 20 mM stock solution of CuSO4 in water.
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Ligand Stock: Prepare a 100 mM stock solution of THPTA in water.
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Reducing Agent Stock: Prepare a 300 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Labeling Reaction:
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In a microcentrifuge tube, combine the protein solution with the desired molar excess of this compound (typically 5-20 fold excess).
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Add the THPTA ligand to a final concentration of 500 µM.
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Add CuSO4 to a final concentration of 100 µM.
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Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours, protected from light.
-
-
Purification:
-
Remove excess reagents and any aggregates by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Representative Protocol for this compound Labeling via SPAAC
This copper-free method is generally gentler on proteins.
-
Protein Preparation:
-
Ensure your protein of interest contains a strained alkyne (e.g., DBCO or BCN).
-
Buffer exchange the protein into a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Labeling Reaction:
-
Add a 3-10 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Purify the labeled protein using size exclusion chromatography or dialysis.
-
Visualizations
References
- 1. Use of a hydrophobic dye to indirectly probe the structural organization and conformational plasticity of molecules in amorphous aggregates of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excess copper catalyzes protein disulfide bond formation in the bacterial periplasm but not in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper Induces Protein Aggregation, a Toxic Process Compensated by Molecular Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. apexbt.com [apexbt.com]
Technical Support Center: (2S)-N3-Haba Stability in Buffer Conditions
Frequently Asked Questions (FAQs)
Q1: What is (2S)-N3-Haba and why is its stability in buffer a concern?
A1: this compound is described as a click chemistry reagent containing an azide group.[1] Organic azides can be sensitive to their chemical environment, potentially leading to degradation through various pathways.[2][3] Buffer conditions such as pH, temperature, and the presence of certain ions can significantly impact the stability of such molecules, affecting experimental reproducibility and the viability of therapeutic candidates. For instance, acidic conditions should be avoided as they can lead to the formation of highly toxic and explosive hydrazoic acid.[2]
Q2: What are the primary factors in buffer selection that can affect the stability of this compound?
A2: The key factors to consider are:
-
pH: The pH of the buffer can influence the protonation state of functional groups in this compound, which can in turn affect its reactivity and degradation pathways. For many amino acids, changes in pH can significantly alter their stability and structure.[4]
-
Temperature: Elevated temperatures generally accelerate chemical degradation. Organic azides can be particularly sensitive to heat. It is often recommended to store organic azides at reduced temperatures (e.g., below room temperature or at -18°C) and in the absence of light.
-
Buffer Species: The chemical nature of the buffer components can also play a role. For example, some buffer species may catalyze degradation reactions. It is crucial to use high-purity reagents to avoid contaminants that could affect stability.
-
Presence of Metals: Azides can react with metals to form highly unstable and explosive metal azides. Therefore, contact with metals, including metal spatulas, should be avoided.
Q3: What are some common signs of this compound degradation in my experiments?
A3: Signs of degradation can include:
-
Loss of expected biological activity or chemical reactivity.
-
Appearance of new peaks or disappearance of the parent compound peak in analytical chromatography (e.g., HPLC, LC-MS).
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
-
A shift in the pH of the solution over time.
Q4: Are there any general handling precautions for working with this compound and other organic azides?
A4: Yes, due to the potential hazards of organic azides, the following precautions are recommended:
-
Always handle in a well-ventilated fume hood.
-
Avoid contact with heat, light, friction, and pressure, as these can lead to violent decomposition.
-
Do not use metal spatulas or allow contact with heavy metals.
-
Avoid mixing with acidic materials to prevent the formation of hydrazoic acid.
-
Do not use halogenated solvents like dichloromethane or chloroform.
-
For storage, consider temperatures below room temperature and concentrations not exceeding 1M.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Verify the pH of your buffer. Conduct a pH stability study by incubating this compound in a range of buffers with different pH values. Analyze samples at various time points using a suitable analytical method like HPLC or LC-MS. |
| High Temperature | Reduce the storage and experimental temperature. Perform a temperature stability study to determine the optimal temperature range for your experiments. For some amino acids, storage at 4°C, 22°C, or repeated freeze-thaw cycles can lead to alterations. |
| Light Exposure | Protect your samples from light by using amber vials or covering containers with aluminum foil. Organic azides can be sensitive to light. |
| Contaminated Reagents | Use high-purity, sterile-filtered buffers. Ensure all glassware is scrupulously clean. |
| Reaction with Buffer Components | Test the stability of this compound in different buffer systems (e.g., phosphate, citrate, TRIS) at the same pH and temperature to identify any buffer-specific degradation. |
Issue 2: Inconsistent results in click chemistry reactions.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound for each experiment. If storing stock solutions, validate their stability over time under the chosen storage conditions. |
| Sub-optimal reaction buffer | Optimize the pH and composition of your reaction buffer. The efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be pH-dependent. |
| Incompatibility with other reagents | Ensure that other components in your reaction mixture are not contributing to the degradation of this compound. |
Quantitative Data Summary
The following tables present hypothetical stability data for a compound similar to (2S)-4-amino-2-hydroxybutanoic acid to illustrate how to present such data. Actual stability data for this compound will need to be determined experimentally.
Table 1: Effect of pH on the Stability of a Model Compound at 25°C
| Buffer System (50 mM) | pH | % Remaining after 24h | % Remaining after 72h |
| Citrate | 4.0 | 85% | 60% |
| Phosphate | 6.0 | 98% | 95% |
| Phosphate | 7.4 | 99% | 98% |
| TRIS | 8.5 | 95% | 88% |
Table 2: Effect of Temperature on the Stability of a Model Compound in 50 mM Phosphate Buffer (pH 7.4)
| Temperature | % Remaining after 24h | % Remaining after 72h |
| 4°C | >99% | >99% |
| 25°C | 99% | 98% |
| 37°C | 92% | 80% |
Experimental Protocols
Protocol 1: General pH Stability Study
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Spike the stock solution into each buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the samples into amber vials and incubate at a constant temperature (e.g., 25°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot from each sample.
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
Protocol 2: Stability Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector is typically used.
-
Column: A C18 reverse-phase column is often suitable for amino acid-like compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: The wavelength for detection should be optimized for this compound.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve of known concentrations.
Visualizations
Caption: Troubleshooting workflow for investigating the stability of this compound.
Caption: Experimental workflow for a pH stability study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. Effect of pH on the stability and structure of yeast hexokinase A. Acidic amino acid residues in the cleft region are critical for the opening and the closing of the structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the removal of excess (2S)-N3-Haba reagent following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal critical?
This compound is a click chemistry reagent that contains an azide group, enabling it to participate in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][2][3] Complete removal of the unreacted reagent is crucial to prevent interference in downstream applications, ensure the purity of the final conjugate, and avoid potential cytotoxic effects or side reactions.
Q2: What are the primary methods for removing excess this compound?
The most effective methods leverage the significant size and physicochemical differences between the small molecule this compound reagent and the much larger target biomolecule (e.g., protein, antibody, or peptide). Key techniques include:
-
Size Exclusion Chromatography (SEC): Including desalting columns for rapid buffer exchange.
-
Dialysis / Tangential Flow Filtration (TFF): Effective for large sample volumes.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The most widely used and versatile method for peptide purification, offering high-resolution separation.[4][5]
-
Quenching: Chemically converting the excess reagent into an inert species, followed by purification.
Q3: How do I choose the best removal method for my specific experiment?
The choice depends on the nature of your target molecule, the scale of your reaction, and the required final purity. Large, stable proteins are well-suited for SEC or dialysis. Peptides and other molecules that can withstand organic solvents and pressure are best purified by RP-HPLC for the highest purity. Use the decision workflow diagram below to guide your choice.
Q4: How can I confirm that all excess this compound has been removed?
The most common method is analytical RP-HPLC, monitoring the eluent at a wavelength where the HABA moiety absorbs (around 350 nm, although 220 nm and 280 nm are also used). The absence of a peak corresponding to the retention time of the free reagent indicates successful removal. Mass spectrometry can also be used to confirm the purity of the final conjugate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Residual this compound detected post-purification. | Inefficient Separation: The chosen method may not be providing sufficient resolution. | For SEC/Desalting: Increase the column bed volume, decrease the flow rate, or perform a second pass. For Dialysis: Increase the duration, use a larger volume of dialysis buffer, and increase the frequency of buffer changes. For RP-HPLC: Optimize the gradient to increase the separation between your product and the reagent peak. |
| Non-covalent Binding: The reagent may be sticking to your target molecule. | Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) or an organic modifier (e.g., 5-10% acetonitrile, if tolerated by your molecule) to the purification buffer to disrupt hydrophobic interactions. | |
| Low recovery of the conjugated product. | Adsorption to Purification Media: The product may be binding to the SEC resin or dialysis membrane. | For SEC: Choose a different resin material (e.g., dextran vs. polyacrylamide). Pre-treat the column by flushing with a blocking protein like BSA, if applicable. For Dialysis: Select a membrane with a different chemistry (e.g., regenerated cellulose vs. polyethersulfone). |
| Product Precipitation: The buffer conditions used during purification may be causing the conjugate to aggregate and precipitate. | Ensure the purification buffer pH is at least 1 unit away from the isoelectric point (pI) of your protein. Increase the buffer's ionic strength (e.g., increase NaCl from 150 mM to 300 mM) to improve solubility. Perform purification at 4°C. | |
| Reaction has been "quenched" but reagent is still present. | Inefficient Quenching Reaction: The quenching reagent may not have fully reacted with the excess this compound. | Ensure a sufficient molar excess (typically 10-50 fold) of the quenching reagent is used. Allow the quenching reaction to proceed for an adequate amount of time (e.g., 30-60 minutes) before purification. Note that quenching converts the reagent but does not eliminate it; purification is still required. |
Comparison of Key Purification Methods
| Method | Principle | Typical Purity | Typical Recovery | Time | Pros | Cons |
| Desalting (SEC) | Size Separation | >95% | >90% | < 15 min | Fast, gentle, good for buffer exchange. | Limited resolution, not suitable for small peptides. |
| Dialysis / TFF | Size Separation | >95% | >85% | 12-48 hrs | Gentle, scalable, simple setup. | Very slow, potential for sample loss, requires large buffer volumes. |
| RP-HPLC | Hydrophobicity | >99% | 60-90% | 1-4 hrs | High resolution, excellent purity, well-established for peptides. | Requires specialized equipment, uses organic solvents, can denature sensitive proteins. |
Detailed Experimental Protocols
Protocol 1: Removal by Desalting Column (SEC)
This method is ideal for rapid removal of excess reagent from proteins (>20 kDa).
-
Column Equilibration: Select a desalting column with an exclusion limit appropriate for your conjugate (e.g., 7K MWCO for a 50 kDa protein). Equilibrate the column with 3-5 column volumes of your desired final buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Apply your reaction mixture to the top of the column. Ensure the sample volume does not exceed the manufacturer's recommendation (typically ~10-15% of the column bed volume).
-
Elution: Elute the sample with the equilibration buffer. The larger conjugate will pass through the column in the void volume, while the smaller this compound reagent will be retained in the pores and elute later.
-
Fraction Collection: Begin collecting fractions immediately as the sample enters the column bed. The purified conjugate will be in the first major peak, which can be monitored by absorbance at 280 nm.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC or SDS-PAGE to confirm the removal of the excess reagent.
Protocol 2: Removal by Dialysis
This method is suitable for larger sample volumes and sensitive proteins where dilution is not a concern.
-
Membrane Preparation: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is at least 10-20 times smaller than your target molecule (e.g., 10K MWCO for a 150 kDa antibody). Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette and seal securely.
-
Dialysis: Immerse the sealed sample in a large volume of stirring dialysis buffer (e.g., 1L of PBS for a 1-5 mL sample) at 4°C. The volume of the external buffer should be at least 200 times the sample volume.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. For optimal removal, perform at least three buffer changes, with the final change proceeding overnight.
-
Sample Recovery: Carefully remove the sample from the dialysis device. Confirm purity via analytical HPLC.
Decision Workflow for Purification Strategy
The following diagram provides a logical workflow to help select the most appropriate purification method for your experiment.
Caption: Decision workflow for selecting a purification strategy.
References
Technical Support Center: (2S)-N3-Haba Reactions and the Impact of Reducing Agents
Welcome to the technical support center for (2S)-N3-Haba reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound and reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a click chemistry reagent. The "(2S)" designation refers to its specific stereochemistry, "N3" indicates the presence of a reactive azide group, and "Haba" likely refers to a 4'-hydroxyazobenzene-2-carboxylic acid moiety, which is a known chromogenic compound. Its primary application is in bioconjugation and drug development, where it serves as a molecular handle to introduce an azide group onto a target molecule. This azide group can then be used for subsequent copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions, commonly known as "click chemistry"[1].
Q2: I need to reduce disulfide bonds in my protein before reacting it with this compound. Can I use common reducing agents like TCEP or DTT?
Caution is highly advised when using reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) in the presence of azide-containing compounds like this compound. Both TCEP and DTT have been shown to reduce organic azides to their corresponding primary amines[2][3][4][5]. This will deactivate your this compound reagent, preventing the intended click chemistry reaction.
Q3: What are the potential side reactions when using reducing agents with this compound?
The primary side reaction is the reduction of the azide group (-N3) on the this compound molecule to a primary amine (-NH2). This reaction is well-documented for both TCEP and DTT. Once the azide is reduced, it can no longer participate in the azide-alkyne cycloaddition reaction.
Q4: How can I avoid the unwanted reduction of this compound by reducing agents?
There are several strategies to mitigate this issue:
-
Sequential Reaction: The recommended approach is to first perform the click chemistry reaction with your alkyne-modified molecule and this compound. After the formation of the stable triazole linkage, you can then proceed with the reduction of disulfide bonds using TCEP or DTT. The triazole ring formed during the click reaction is stable and not susceptible to reduction by these agents.
-
Removal of Reducing Agent: If you must reduce your protein first, it is critical to remove the excess reducing agent before adding this compound. This can be achieved through methods like dialysis, desalting columns, or spin filtration.
-
Use of Immobilized Reducing Agents: Consider using an immobilized reducing agent (e.g., TCEP on agarose beads). These can be easily removed from the reaction mixture by centrifugation before proceeding with the addition of the azide-containing reagent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no click chemistry reaction efficiency after protein reduction. | The azide group on this compound was likely reduced to an amine by the reducing agent (TCEP or DTT). | 1. Verify the integrity of your this compound reagent. 2. In your next experiment, ensure the complete removal of the reducing agent before adding this compound. Use a fresh desalting column or extend the dialysis time. 3. Alternatively, switch the order of your reaction steps: perform the click reaction first, followed by the disulfide reduction. |
| Inconsistent reaction yields. | Incomplete removal of the reducing agent, leading to partial reduction of this compound. | 1. Optimize your reducing agent removal step. Quantify the amount of residual reducing agent if possible. 2. Consider using a higher excess of this compound, although this may not be cost-effective. 3. The sequential reaction approach (click chemistry then reduction) will provide more consistent results. |
| Mass spectrometry analysis shows an unexpected mass corresponding to the amine. | This is strong evidence that the azide group has been reduced. | Confirm the expected mass of the amine derivative of your this compound conjugate. This confirms the side reaction and indicates the need to adjust your protocol to prevent this reduction. |
Experimental Protocols
Protocol 1: Recommended Workflow for Bioconjugation with Disulfide Reduction
This protocol minimizes the risk of reducing the azide group of this compound.
Caption: Recommended experimental workflow.
Protocol 2: Alternative Workflow (Requires Efficient Reducing Agent Removal)
This protocol is for situations where initial disulfide reduction is necessary.
Caption: Alternative workflow with a critical removal step.
Signaling Pathways and Logical Relationships
Logical Flow for Troubleshooting Failed Click Reactions
This diagram outlines the decision-making process when a click reaction fails after using a reducing agent.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
- 4. researchgate.net [researchgate.net]
- 5. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | springerprofessional.de [springerprofessional.de]
minimizing copper toxicity in live-cell (2S)-N3-Haba labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize copper toxicity during live-cell (2S)-N3-Haba labeling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during copper-catalyzed click chemistry in live cells.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death / Low Viability | Excessive Copper Concentration: Free copper ions are cytotoxic.[1][2] | Reduce the final concentration of the copper catalyst to the lowest effective level (typically 10-100 µM).[3] Titrate the copper concentration to find the optimal balance between labeling efficiency and cell viability for your specific cell type. |
| Inadequate Copper Chelation: Insufficient ligand concentration allows for the presence of toxic, free copper ions.[1][4] | Use a copper-chelating ligand such as L-histidine, BTTAA, or THPTA. Ensure the appropriate ligand-to-copper ratio, typically 2:1 or 5:1, to effectively chelate the copper ions. | |
| Prolonged Incubation Time: Extended exposure to the copper catalyst, even at low concentrations, can induce cytotoxicity. | Minimize the incubation time for the click reaction. Ligand-accelerated reactions can achieve effective labeling in as little as 3-5 minutes. Optimize the reaction time for your specific cell line and experimental goals. | |
| Oxidative Stress: Copper(I) can generate reactive oxygen species (ROS), leading to cellular damage. | Include a reducing agent like sodium ascorbate in the reaction mixture to maintain copper in the Cu(I) state and mitigate oxidative stress. | |
| Low Labeling Efficiency | Inaccessible Alkyne Groups: The alkyne groups on the target biomolecule may be buried or inaccessible. | Consider using denaturing or solvating conditions if compatible with your experiment, though this is generally not suitable for live-cell imaging. For live cells, ensure the metabolic incorporation of the alkyne-labeled substrate is sufficient. |
| Deactivation of Copper Catalyst: Cellular components, such as glutathione, can deactivate the copper catalyst. | If high intracellular glutathione is suspected, consider experimental strategies to transiently reduce its levels, though this may also increase cell stress. Alternatively, increasing the catalyst concentration slightly while carefully monitoring toxicity may be necessary. | |
| Inefficient Catalyst Preparation: The copper-ligand complex was not prepared correctly. | Pre-mix the copper sulfate and the ligand for a few minutes before adding them to the reaction mixture to ensure proper complex formation. | |
| High Background Signal | Non-specific Binding of Probe: The azide-alkyne reaction is highly specific, but the fluorescent probe itself may non-specifically bind to cellular components. | Ensure adequate washing steps after the labeling reaction to remove any unbound probe. Include control experiments without the alkyne-labeled substrate to assess the level of non-specific probe binding. |
| Autofluorescence: The cells themselves may exhibit natural fluorescence at the emission wavelength of your probe. | Image a sample of unlabeled cells under the same imaging conditions to determine the level of autofluorescence and subtract it from your experimental images. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of copper toxicity in live cells during click chemistry?
A1: Copper toxicity in this context is primarily driven by a novel form of regulated cell death called "cuproptosis". This process is initiated by the accumulation of intracellular copper, which directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria. This binding leads to the aggregation of these proteins and the loss of iron-sulfur cluster proteins, causing proteotoxic stress and ultimately, cell death. Additionally, excess copper can induce oxidative stress through the generation of reactive oxygen species (ROS), which damages cellular components like DNA, lipids, and proteins.
Q2: How do copper-chelating ligands reduce toxicity?
A2: Copper-chelating ligands, such as L-histidine or THPTA, form a complex with the copper ions. This complexation stabilizes the catalytically active Cu(I) state, reduces its ability to generate damaging reactive oxygen species, and prevents the copper from interacting non-specifically with cellular components that lead to cytotoxicity. The ligand essentially "shields" the cell from the toxic effects of free copper while still allowing the catalyst to participate in the click reaction.
Q3: What are the recommended concentrations for copper and ligands in a live-cell labeling experiment?
A3: The optimal concentrations can vary depending on the cell type and experimental conditions. However, a good starting point is a final copper (CuSO₄) concentration in the range of 10-100 µM. The ligand concentration should be in excess of the copper concentration, typically at a 2:1 or 5:1 ligand-to-copper molar ratio. It is always recommended to perform a titration to determine the lowest possible concentrations that yield sufficient labeling without compromising cell viability.
Q4: Are there alternatives to copper-catalyzed click chemistry for live-cell labeling?
A4: Yes, the primary alternative is copper-free click chemistry, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method utilizes a strained cyclooctyne, which reacts with an azide without the need for a copper catalyst, thereby completely avoiding copper-induced toxicity. While SPAAC is highly biocompatible, the kinetics may differ from copper-catalyzed reactions, and the reagents can be more complex to synthesize.
Q5: How can I assess copper toxicity in my specific cell line?
A5: You can assess cytotoxicity using standard cell viability assays. A common method is the MTT assay, which measures mitochondrial activity. Other methods include using cell-impermeable dyes like propidium iodide or trypan blue, which only stain dead cells, or commercially available live/dead cell staining kits. It is crucial to run parallel control experiments where cells are treated with the copper catalyst solution without the labeling reagents to isolate the effect of copper on cell viability.
Experimental Protocols
Protocol 1: General Live-Cell this compound Labeling with Minimized Copper Toxicity
This protocol provides a starting point for labeling metabolically incorporated this compound with an alkyne-functionalized probe using a copper-catalyzed click reaction.
Materials:
-
Cells cultured with this compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Alkyne-probe stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium or PBS
Procedure:
-
Prepare Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA ligand stock solutions to achieve a 1:5 molar ratio of copper to ligand. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for 2-3 minutes at room temperature to allow for complex formation.
-
Wash Cells: Gently wash the cells cultured with this compound two times with pre-warmed PBS or culture medium to remove any unincorporated substrate.
-
Prepare Labeling Medium: Prepare the final labeling medium. To pre-warmed cell culture medium or PBS, add the alkyne-probe to the desired final concentration (e.g., 10-50 µM).
-
Initiate Click Reaction:
-
Add the catalyst premix to the labeling medium to achieve the desired final copper concentration (e.g., 50-100 µM).
-
Immediately add the freshly prepared sodium ascorbate solution to a final concentration of approximately 1 mM.
-
Gently mix the final labeling solution.
-
-
Label Cells: Remove the wash buffer from the cells and add the complete labeling medium.
-
Incubate: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light. The optimal time should be determined empirically.
-
Wash and Image: Gently wash the cells three times with fresh medium to remove unreacted labeling reagents. The cells are now ready for imaging.
Visualizations
Signaling Pathway of Copper-Induced Cell Death
Caption: Signaling pathway of copper-induced cell death (cuproptosis).
Experimental Workflow for Minimizing Copper Toxicity
Caption: Experimental workflow for minimizing copper toxicity in live cells.
References
Technical Support Center: Labeling Low-Concentration Proteins with (2S)-N3-Haba
Welcome to the technical support center for (2S)-N3-Haba protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful labeling of low-concentration proteins using this compound.
This compound (4-(azidomethyl)-2-hydroxybenzamide) is an amine-reactive labeling reagent. The following guide is based on established principles for N-hydroxysuccinimide (NHS) ester labeling of proteins. While direct documentation for this compound is limited, these general principles are applicable and should serve as a robust starting point for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My labeling efficiency with this compound is very low. What are the potential causes and how can I improve it?
Low labeling efficiency is a common challenge, especially with low-concentration protein samples. Several factors can contribute to this issue.
-
Reaction Conditions: The reaction between an NHS ester and a primary amine is highly dependent on the experimental conditions.
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pH: The optimal pH range for the reaction is typically 7.2-8.5. At a lower pH, the primary amines on the protein are protonated and less available for reaction. At a higher pH, the rate of NHS ester hydrolysis increases, which competes with the labeling reaction.[1][2]
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Temperature and Incubation Time: Reactions are generally performed for 0.5 to 4 hours at room temperature or overnight at 4°C.[1] Lower temperatures can minimize the hydrolysis of the NHS ester but may require longer incubation times to achieve sufficient labeling.[1] For low-concentration proteins, extending the incubation time can sometimes compensate for the low concentration of reactants.[3]
-
Concentration: Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction. It is generally recommended to use a protein concentration of at least 1-2 mg/mL. If you must work with lower concentrations, consider increasing the molar excess of the this compound reagent.
-
-
Buffer Composition: The choice of buffer is critical for a successful labeling reaction.
-
Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete with the target protein for reaction with the this compound.
-
Recommended Buffers: Phosphate-buffered saline (PBS) or bicarbonate buffer are commonly used.
-
-
Reagent Quality:
-
This compound Stability: NHS esters are susceptible to hydrolysis. Ensure that your this compound is stored correctly (desiccated at -20°C) and is not expired. Prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.
-
-
Protein Properties:
-
Accessibility of Primary Amines: The primary amines (the N-terminus and the epsilon-amino group of lysine residues) on the surface of the protein must be accessible to the this compound for the reaction to occur. Steric hindrance can prevent efficient labeling.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.
-
Optimize Molar Excess: For low-concentration proteins, a higher molar excess of the labeling reagent may be necessary. Start with a 20-fold molar excess and optimize from there.
-
Increase Incubation Time: If working at room temperature, try extending the incubation time to 4 hours. For reactions at 4°C, incubate overnight.
-
Concentrate Your Protein: If possible, concentrate your protein sample before labeling.
-
Check Reagent Quality: Use a fresh vial of this compound and prepare stock solutions immediately before use.
Q2: My protein precipitated during the labeling reaction. Why did this happen and how can I prevent it?
Protein precipitation during labeling can occur for a few reasons:
-
High Degree of Labeling: Attaching too many hydrophobic this compound molecules to the protein can alter its solubility and lead to aggregation.
-
Solvent Concentration: The organic solvent (DMSO or DMF) used to dissolve the this compound can cause protein precipitation if the final concentration in the reaction mixture is too high.
-
Buffer Conditions: Suboptimal buffer pH or ionic strength can affect protein stability.
Troubleshooting Steps:
-
Reduce Molar Excess: Lower the molar ratio of this compound to protein to reduce the degree of labeling.
-
Minimize Organic Solvent: Keep the volume of the this compound stock solution added to the protein solution to a minimum, ideally less than 10% of the total reaction volume.
-
Optimize Buffer: Ensure your buffer conditions are optimal for your specific protein's stability.
-
Add Solubilizing Agents: In some cases, the addition of mild, non-ionic detergents or other solubilizing agents may be necessary.
Q3: How can I remove excess, unreacted this compound after the labeling reaction?
Removing excess labeling reagent is crucial for downstream applications. Common methods include:
-
Size Exclusion Chromatography (Desalting Columns): This is a quick and effective method for separating the labeled protein from smaller, unreacted this compound molecules.
-
Dialysis: This method is also effective but is more time-consuming.
-
Spin Columns: Filter-based spin columns can also be used for rapid buffer exchange and removal of small molecules.
Q4: How do I determine the degree of labeling of my protein with this compound?
Since this compound is a modified biotin analog, you can use a modified HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to estimate the degree of labeling. The HABA assay is a colorimetric method based on the displacement of HABA from the avidin-HABA complex by biotin or a biotin analog. This results in a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.
Quantitative Data Summary
The optimal reaction conditions can vary depending on the protein and its concentration. The following tables provide recommended starting points for optimization.
Table 1: Recommended Molar Excess of this compound for Different Protein Concentrations
| Protein Concentration | Recommended Molar Excess of this compound (Label:Protein) |
| > 2 mg/mL | 10-20 fold |
| 0.5 - 2 mg/mL | 20-50 fold |
| < 0.5 mg/mL | 50-100 fold or higher (empirical optimization needed) |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | Higher pH increases reaction rate but also hydrolysis of the NHS ester. |
| Temperature | 4°C or Room Temperature | 4°C minimizes hydrolysis but requires longer incubation. |
| Incubation Time | 1-4 hours at RT, or overnight at 4°C | May need to be extended for low-concentration proteins. |
| Buffer | Phosphate-buffered saline (PBS), Bicarbonate buffer | Must be free of primary amines. |
Experimental Protocols
General Protocol for Labeling Proteins with this compound
-
Prepare the Protein Sample:
-
Dissolve your protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a known concentration. If your protein is in a buffer containing primary amines (e.g., Tris), you must perform a buffer exchange using a desalting column or dialysis.
-
For optimal results, aim for a protein concentration of at least 1 mg/mL. If your protein concentration is lower, be prepared to optimize the molar excess of the labeling reagent and the incubation time.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF. The concentration of the stock solution will depend on the desired molar excess.
-
-
Perform the Labeling Reaction:
-
Add the calculated amount of the this compound stock solution to your protein solution. Mix gently by pipetting.
-
The volume of the stock solution should ideally not exceed 10% of the total reaction volume to avoid protein precipitation.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Remove Excess Reagent:
-
Separate the labeled protein from the unreacted this compound using a desalting column, dialysis, or a spin column.
-
-
Determine the Degree of Labeling (Optional but Recommended):
-
Use a HABA assay to determine the molar ratio of this compound to your protein.
-
-
Store the Labeled Protein:
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial.
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
Technical Support Center: Improving the Kinetics of (2S)-N3-Haba SPAAC Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (2S)-N3-Haba in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. The following sections offer solutions to common issues encountered during experiments, focusing on optimizing reaction kinetics.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My SPAAC reaction using this compound is proceeding very slowly or not at all. What are the primary factors I should investigate?
A: Slow SPAAC kinetics are typically traced back to suboptimal reaction conditions or reactant choice. The key areas to troubleshoot are:
-
Choice of Cyclooctyne: The structure of the strained alkyne is the primary driver of the reaction rate.[1] First-generation cyclooctynes can be sluggish.[2] Consider using more reactive derivatives like dibenzocyclooctynes (DBCO) or difluorinated cyclooctynes (DIFO), which show dramatically increased reaction rates.[2][3][4]
-
Buffer System and pH: The reaction medium significantly impacts kinetics. Studies have shown that buffer composition and pH can alter reaction rates. For example, reactions in HEPES buffer have been observed to be faster than in PBS at the same pH.
-
Temperature: Higher temperatures generally accelerate the reaction rate. However, this must be balanced with the thermal stability of your biomolecules.
-
Solvent/Co-solvent: While SPAAC is well-suited for aqueous environments, the presence of organic co-solvents can influence kinetics. The rate of 1,3-dipolar cycloadditions can increase with a higher mole fraction of water in the solvent mixture.
-
Reactant Concentration: Ensure that the concentrations of both the this compound-modified molecule and the cyclooctyne partner are sufficient to favor the reaction equilibrium.
Q2: How does the specific strained alkyne partner affect the reaction rate with this compound?
A: The reaction rate is highly dependent on the structure and ring strain of the cyclooctyne. The driving force of the reaction is the release of this ring strain.
-
Reactivity Hierarchy: Different cyclooctynes exhibit vastly different kinetics. The development of these reagents has led to significant improvements in reaction speed. For instance, biarylazacyclooctynone (BARAC) reacts with benzyl azide approximately 12 times faster than DIFO. Bicyclo[6.1.0]non-4-yne (BCN) is another commonly used strained alkyne.
-
Electronic Effects: Electron-withdrawing groups, such as fluorine atoms, at the propargylic positions of the cyclooctyne can dramatically increase the rate of cycloaddition.
Q3: What is the optimal pH for conducting SPAAC reactions with this compound?
A: For most bioconjugation applications, a pH range between 7 and 9 is commonly employed. Generally, higher pH values tend to increase SPAAC reaction rates. However, this effect can be buffer-dependent; in one study, this trend was observed in most buffers except for HEPES. It is crucial to empirically determine the optimal pH for your specific system, especially when working with pH-sensitive proteins or other biomolecules.
Q4: Which buffer system is recommended for optimal kinetics?
A: The choice of buffer can have a significant impact on reaction speed. A comparative study found that at pH 7, HEPES buffer yielded higher rate constants (0.55-1.22 M⁻¹s⁻¹) compared to PBS (0.32-0.85 M⁻¹s⁻¹). Reactions conducted in cell culture media also showed differences, with DMEM being faster than RPMI. When troubleshooting a slow reaction, consider testing different buffer systems such as HEPES, Borate, or MES to identify the most favorable conditions.
Q5: Can I use temperature to increase my reaction rate?
A: Yes, increasing the temperature is a viable strategy for accelerating SPAAC reactions. For example, rate constants measured at 37°C are consistently higher than those measured at 25°C across various buffer systems. However, the primary limitation is the thermal stability of the biological molecules involved in the conjugation. Always operate within a temperature range that does not compromise the integrity or activity of your sample.
Q6: My cyclooctyne-modified protein has poor solubility. How does this affect the reaction, and what can be done?
A: Poor solubility of reactants can significantly hinder reaction kinetics by reducing the effective concentration of the molecules. To address this, consider incorporating a hydrophilic linker, such as polyethylene glycol (PEG), into your cyclooctyne reagent. The presence of a PEG linker has been shown to notably enhance SPAAC reaction rates by as much as 31 ± 16% while also improving the solubility of the conjugate.
Quantitative Data on SPAAC Kinetics
The following tables summarize kinetic data from studies on SPAAC reactions, providing a baseline for comparison and optimization.
Table 1: Effect of Buffer, pH, and Temperature on SPAAC Second-Order Rate Constants (k)
| Buffer System | pH | Temperature (°C) | Reactants | Rate Constant (k) (M⁻¹s⁻¹) |
| PBS | 7 | 25 / 37 | 3-azido-L-alanine + sulfo-DBCO | 0.32 - 0.85 |
| HEPES | 7 | 25 / 37 | 3-azido-L-alanine + sulfo-DBCO | 0.55 - 1.22 |
| Borate Buffer | 10 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside + sulfo-DBCO | 1.18 ± 0.01 |
| DMEM | 7.4 (approx.) | 25 / 37 | 3-azido-L-alanine + sulfo-DBCO | 0.59 - 0.97 |
| RPMI | 7.4 (approx.) | 25 / 37 | 3-azido-L-alanine + sulfo-DBCO | 0.27 - 0.77 |
Table 2: Comparison of Rate Constants for Different Cyclooctyne Scaffolds
| Cyclooctyne | Model Azide | Solvent | Rate Constant (k) (M⁻¹s⁻¹) |
| [9+1]CPP | Benzyl Azide | Deuterated DMSO | 2.2 x 10⁻³ |
| [11+1]CPP | Benzyl Azide | Deuterated DMSO | 4.5 x 10⁻⁴ |
| m[9+1]CPP | Benzyl Azide | Deuterated DMSO | 9.6 x 10⁻³ |
| BARAC | Benzyl Azide | Not Specified | 0.96 |
Experimental Protocols and Workflows
Protocol: Monitoring SPAAC Kinetics via UV-Vis Spectrophotometry
This protocol provides a general method for determining the second-order rate constant of a SPAAC reaction by monitoring the consumption of a UV-active cyclooctyne like sulfo-DBCO.
Materials:
-
This compound-functionalized molecule of interest
-
UV-active cyclooctyne (e.g., sulfo-DBCO-amine)
-
Reaction buffer (e.g., HEPES, PBS) at the desired pH
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of your this compound-functionalized molecule and the cyclooctyne in the chosen reaction buffer.
-
Determine Optimal Wavelength: Scan the UV-Vis spectrum of the cyclooctyne solution to identify its absorbance maximum (λ_max). For sulfo-DBCO-amine, this is typically around 309 nm.
-
Set Up the Reaction: In a quartz cuvette, combine the reaction buffer, the this compound molecule, and the cyclooctyne. A typical setup uses a significant excess of the azide component (e.g., 10-20 fold) to ensure pseudo-first-order kinetics with respect to the cyclooctyne.
-
Monitor Absorbance: Immediately place the cuvette in the temperature-controlled spectrophotometer and begin monitoring the decrease in absorbance at the λ_max of the cyclooctyne over time.
-
Data Analysis:
-
Plot the natural log of the absorbance (ln(A)) versus time (t).
-
The slope of the resulting linear plot is equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide in excess: k₂ = k_obs / [this compound].
-
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow, troubleshooting logic, and key factors influencing SPAAC reactions.
Caption: A typical experimental workflow for performing a SPAAC reaction.
References
Validation & Comparative
A Comparative Guide to Azide Linkers in Bioconjugation: A Focus on (2S)-4-azido-2-hydroxybutanoic acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful design and performance of bioconjugates, particularly in the burgeoning field of antibody-drug conjugates (ADCs). Among the diverse chemistries available, those utilizing azide-alkyne cycloaddition reactions, colloquially known as "click chemistry," have gained prominence for their bioorthogonality and efficiency.[1] This guide provides a comparative analysis of (2S)-4-azido-2-hydroxybutanoic acid, hereafter referred to as (2S)-N3-Haba, against other commonly employed azide linkers, offering insights into their respective properties and applications.
Introduction to Azide Linkers
Azide linkers are indispensable tools in bioconjugation, enabling the precise covalent attachment of a payload—such as a therapeutic agent, a diagnostic probe, or a functional moiety—to a biomolecule of interest, like an antibody. The azide group's utility lies in its ability to participate in highly specific and efficient reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions proceed with high fidelity in complex biological environments, minimizing off-target reactions and preserving the integrity of the biomolecule.
This compound: A Hydrophilic Aliphatic Azide Linker
This compound, chemically known as (2S)-4-azido-2-hydroxybutanoic acid, is an aliphatic azide linker characterized by a four-carbon chain with both a hydroxyl and a carboxylic acid functional group, in addition to the terminal azide. This structure imparts specific properties that can be advantageous in certain bioconjugation applications.
Comparison of Azide Linker Properties
The selection of an appropriate azide linker depends on a multitude of factors, including the desired reactivity, stability, solubility, and the overall properties of the final bioconjugate. Below is a qualitative comparison of this compound with other classes of azide linkers.
| Linker Class | Representative Example | Key Features | Inferred Reactivity | Inferred Stability | Inferred Hydrophilicity | Potential Applications |
| Aliphatic Azide (with hydroxyl functionality) | This compound | Short, linear aliphatic chain with hydroxyl and carboxyl groups. | Standard reactivity for aliphatic azides in CuAAC and SPAAC. | The C-N azide bond is generally stable under physiological conditions. | The hydroxyl and carboxyl groups contribute to increased hydrophilicity. | Bioconjugation requiring improved aqueous solubility; attachment of payloads to biomolecules. |
| Aromatic Azide | 3-azido-5-(azidomethyl)benzoic acid | Rigid aromatic core, may offer different spacing and conformational constraints. | Aromatic nature may slightly modulate azide reactivity compared to aliphatic azides. | Aromatic azides are generally considered stable. | The aromatic ring is hydrophobic, though ionizable groups can increase solubility. | Crosslinking applications, dendrimer synthesis, ADC development.[1] |
| PEGylated Azide | Azido-PEGn-NHS ester | Flexible polyethylene glycol (PEG) chain of varying length. | Standard reactivity for aliphatic azides. | The ether linkages in the PEG chain are generally stable. | The PEG chain provides excellent water solubility and can reduce aggregation. | Improving the solubility and pharmacokinetic profile of bioconjugates. |
| Chelating Azide | Picolyl Azides | Contains a chelating moiety that coordinates with the copper catalyst in CuAAC. | Significantly enhanced reaction rates in CuAAC due to the proximity effect. | Stability is generally comparable to other aliphatic azides. | Dependent on the overall structure of the linker. | Live-cell imaging, applications requiring low catalyst concentrations. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of bioconjugation strategies. Below are generalized protocols for the use of azide linkers in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for protein labeling and a general workflow for antibody-drug conjugate (ADC) synthesis.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol outlines the labeling of an alkyne-modified protein with an azide-containing linker like this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.
-
Azide linker (e.g., this compound, which may require activation of its carboxylic acid group, for instance, as an NHS ester, if targeting primary amines on the protein).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Ligand stock solution (e.g., 50 mM THPTA in water).
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared).
-
Quenching solution (e.g., 50 mM EDTA).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide linker in the reaction buffer. A molar excess of the azide linker (typically 10-50 fold) over the protein is recommended.[2]
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution.
-
Initiation of Reaction: Add the catalyst premix to the protein-linker solution.
-
Reduction: To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. Final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.[2]
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Quenching: Stop the reaction by adding the quenching solution to chelate the copper catalyst.
-
Purification: Remove excess reagents and the catalyst by size-exclusion chromatography or dialysis to obtain the purified bioconjugate.
Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using an Azide Linker
This workflow describes the synthesis of an ADC using an azide linker to conjugate a drug to an antibody.
Workflow:
References
A Head-to-Head Comparison for Bioconjugation: (2S)-N3-Haba vs. Azido-PEG
In the rapidly evolving landscape of bioconjugation, the choice of linker can significantly impact the efficacy, stability, and pharmacokinetic properties of the resulting biomolecule conjugate. Researchers and drug development professionals are often faced with a choice between a variety of linker technologies. This guide provides an objective comparison between two azide-containing reagents used in click chemistry: (2S)-N3-Haba, a discrete and small molecule, and azido-polyethylene glycol (azido-PEG), a versatile polymer-based linker.
Executive Summary
This compound and azido-PEG are both valuable tools for bioconjugation, primarily utilized for their terminal azide group which allows for highly specific and efficient "click" reactions with alkyne-modified molecules. The fundamental difference lies in their core structure: this compound is a small, well-defined molecule, while azido-PEG is a polymer with a tunable polyethylene glycol chain. This structural distinction leads to significant differences in their physical properties and potential applications. Azido-PEG linkers are renowned for their ability to enhance the solubility and in vivo stability of bioconjugates, a practice known as PEGylation.[1] In contrast, this compound offers a minimalist approach, providing a simple and rigid connection without the added bulk and potential immunogenicity associated with PEG.
Structural and Chemical Properties
A detailed comparison of the chemical and physical properties of this compound and a representative azido-PEG molecule is presented in Table 1.
| Property | This compound | Azido-PEG (representative example) |
| Chemical Formula | C4H7N3O3[1][2][3] | Varies based on PEG length |
| Molecular Weight | 145.12 g/mol [1] | Varies (e.g., ~2,000 g/mol for Azido-PEG-2k) |
| Structure | Small, discrete molecule | Polymer with repeating ethylene glycol units |
| Solubility | Likely soluble in aqueous buffers | Generally high aqueous solubility, tunable with PEG length |
| Key Reactive Group | Azide (-N3) | Azide (-N3) |
| Additional Functionality | Carboxylic acid and hydroxyl groups | Can be synthesized with various terminal functional groups (e.g., NHS ester, amine, carboxyl) |
| CAS Number | 959148-55-1 | Varies depending on the specific molecule |
This compound , with its defined structure, offers batch-to-batch consistency. Its small size is advantageous when the linker's contribution to the final conjugate's mass and properties needs to be minimized.
Azido-PEG linkers provide the significant benefits of PEGylation, including enhanced hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles. The length of the PEG chain can be precisely controlled to optimize these properties for a specific application.
Bioconjugation Reactions: Click Chemistry
Both this compound and azido-PEG are primarily employed in click chemistry reactions, which are known for their high efficiency, specificity, and biocompatibility. These reagents can participate in two main types of azide-alkyne cycloadditions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes strained alkynes like DBCO or BCN, making it ideal for use in living systems where copper toxicity is a concern.
The general workflow for bioconjugation using either reagent is similar and involves the reaction of the azide-functionalized molecule with an alkyne-modified biomolecule.
Performance Comparison: A Qualitative Assessment
Due to the limited availability of direct comparative experimental data for this compound, this section provides a qualitative comparison based on the structural differences and established principles of bioconjugation.
| Feature | This compound | Azido-PEG |
| Linker Length & Flexibility | Short and rigid | Long and flexible (tunable) |
| Impact on Solubility | Minimal | Significant enhancement |
| Impact on Stability (in vivo) | Minimal | Significant enhancement (PEGylation effect) |
| Steric Hindrance | Low | Higher, dependent on PEG length |
| Potential for Immunogenicity | Low | Potential for anti-PEG antibodies |
| Application Focus | Applications requiring a small, discrete linker | Applications benefiting from PEGylation (e.g., improving drug pharmacokinetics) |
Experimental Protocols
Detailed experimental protocols are highly dependent on the specific biomolecule and the chosen click chemistry reaction. Below are generalized protocols for bioconjugation.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve Reagents: Dissolve the alkyne-modified biomolecule in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Dissolve this compound or the azido-PEG reagent in a compatible solvent (e.g., DMSO or water).
-
Prepare Catalyst Solution: Prepare fresh solutions of a copper(I) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand (e.g., THPTA) is often included to stabilize the copper(I) ion and improve reaction efficiency.
-
Reaction Incubation: Add the azide reagent, copper sulfate, and the reducing agent to the biomolecule solution. The molar excess of the azide reagent and catalyst concentrations should be optimized for each specific reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.
-
Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents and catalyst.
-
Characterization: Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and purity.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Dissolve Reagents: Dissolve the biomolecule functionalized with a strained alkyne (e.g., DBCO) in a suitable buffer. Dissolve this compound or the azido-PEG reagent in a compatible solvent.
-
Reaction Incubation: Add the azide reagent to the solution of the strained alkyne-modified biomolecule.
-
Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne.
-
Purification: Purify the bioconjugate using standard methods as described for CuAAC.
-
Characterization: Characterize the final product to confirm conjugation and purity.
Logical Framework for Reagent Selection
The choice between this compound and an azido-PEG linker should be guided by the specific goals of the bioconjugation experiment.
Conclusion
Both this compound and azido-PEG are effective reagents for bioconjugation via click chemistry. The selection of one over the other is not a matter of superior performance in all scenarios, but rather a strategic choice based on the desired properties of the final bioconjugate.
-
Azido-PEG is the reagent of choice when the goal is to enhance the physicochemical properties of a biomolecule, such as its solubility, stability, and pharmacokinetic profile. The versatility in PEG chain length allows for fine-tuning of these properties.
-
This compound is an ideal candidate for applications where a minimal, discrete linker is required to connect two molecules without significantly altering the overall size and properties of the conjugate. Its well-defined structure ensures high purity and batch-to-batch reproducibility.
For researchers and drug development professionals, a thorough understanding of the distinct advantages and disadvantages of each linker system is paramount for the successful design and synthesis of novel bioconjugates.
References
A Comparative Guide to Alternatives for (2S)-N3-Haba in Protein Labeling
For researchers, scientists, and drug development professionals engaged in the study of protein synthesis and cellular dynamics, the ability to specifically label and track newly synthesized proteins is paramount. While (2S)-N3-Haba has been a valuable tool, a range of alternative reagents have emerged, each with distinct characteristics. This guide provides an objective comparison of the primary alternatives to this compound for protein labeling, focusing on L-Azidohomoalanine (AHA), Homopropargylglycine (HPG), and O-propargyl-puromycin (OPP). We present a summary of their performance metrics, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows to aid in the selection of the most appropriate tool for your research needs.
Introduction to Protein Labeling Alternatives
The alternatives to this compound primarily fall into two categories: non-canonical amino acids that are incorporated during translation, and puromycin analogs that terminate translation.
-
Non-Canonical Amino Acid Tagging (NCAT): This method involves the metabolic incorporation of amino acid analogs containing bioorthogonal handles (e.g., an azide or alkyne group) in place of their canonical counterparts. L-Azidohomoalanine (AHA) and Homopropargylglycine (HPG) are two widely used methionine analogs.[1][2] Once incorporated into newly synthesized proteins, the bioorthogonal handle can be selectively reacted with a complementary probe (e.g., a fluorescent dye or biotin) via click chemistry for visualization or enrichment.[2][3]
-
Puromycin Analog-Based Labeling: O-propargyl-puromycin (OPP) is an analog of the aminonucleoside antibiotic puromycin.[4] It enters the A-site of the ribosome and is incorporated into the C-terminus of nascent polypeptide chains, leading to their premature termination. The incorporated OPP carries an alkyne handle that can be detected using click chemistry. A key advantage of this method is that it does not require methionine-free media, unlike AHA and HPG.
Performance Comparison
The choice of a protein labeling reagent depends on several factors, including labeling efficiency, potential cytotoxicity, and the specific experimental context. The following table summarizes the key performance characteristics of AHA, HPG, and OPP based on available data. It is important to note that direct head-to-head comparisons across all reagents under identical conditions are limited, and performance can vary depending on the cell type and experimental setup.
| Feature | L-Azidohomoalanine (AHA) | Homopropargylglycine (HPG) | O-propargyl-puromycin (OPP) |
| Mechanism of Action | Methionine surrogate, incorporated translationally. | Methionine surrogate, incorporated translationally. | Puromycin analog, C-terminal incorporation and translation termination. |
| Bioorthogonal Handle | Azide | Alkyne | Alkyne |
| Requirement for Met-free Media | Yes, for efficient incorporation. | Yes, for efficient incorporation. | No. |
| Labeling Efficiency | Generally high, but can be lower than OPP in some cases. HPG has been shown to be more efficiently incorporated than AHA in Arabidopsis. | Generally high, shown to be more efficient than AHA in some plant systems. In E. coli, HPG incorporation can reach 70-80%. | High, as it does not compete with endogenous amino acids. |
| Cytotoxicity | Lower than HPG in E. coli, with growth observed at concentrations up to 9 mM. | More toxic than AHA in E. coli, with no growth observed at concentrations of 5.6-90 µM. Caused more cell death than HPG in Arabidopsis cell cultures. | Can be cytotoxic at high concentrations due to its inhibition of protein synthesis. |
| Specificity/Off-target Effects | Can be incorporated into proteins that are subsequently degraded, potentially leading to an underestimation of protein synthesis if analysis is delayed. Some non-specific binding can occur during affinity purification. | Similar to AHA, with potential for non-specific binding during enrichment. | As a translation terminator, it labels only nascent polypeptide chains. However, non-specific binding to affinity resins is a common issue that needs to be addressed with stringent wash conditions or the use of cleavable linkers. |
| Temporal Resolution | High, allows for pulse-chase experiments to study protein turnover. | High, similar to AHA. | Very high, as it acts rapidly to terminate translation. |
Signaling Pathways and Experimental Workflows
The process of labeling newly synthesized proteins using these alternatives involves a series of steps, from the introduction of the labeling reagent to the final detection or analysis. The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the specific mechanisms of incorporation for each class of reagent.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these labeling techniques. Below are generalized protocols for protein labeling in mammalian cells using AHA, HPG, and OPP. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.
Protocol 1: L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG) Labeling
This protocol is adapted for adherent mammalian cells and is based on established methods for non-canonical amino acid tagging.
Materials:
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., alkyne-fluorophore for AHA, or azide-fluorophore for HPG, copper(II) sulfate, reducing agent, and a copper-chelating ligand)
Procedure:
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Methionine Depletion: To enhance incorporation, wash the cells once with pre-warmed PBS and then incubate in methionine-free medium for 30-60 minutes at 37°C.
-
Labeling: Replace the depletion medium with methionine-free medium containing the desired concentration of AHA or HPG (typically 25-50 µM). Incubate for 1-4 hours at 37°C.
-
Cell Harvest: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells in an appropriate lysis buffer.
-
Click Chemistry: Perform the click reaction by adding the click chemistry cocktail to the cell lysate. The specific components and concentrations will depend on the chosen click chemistry method (e.g., CuAAC or SPAAC).
-
Analysis: The labeled proteins are now ready for downstream analysis, such as in-gel fluorescence scanning, fluorescence microscopy, or enrichment followed by mass spectrometry.
Protocol 2: O-propargyl-puromycin (OPP) Labeling
This protocol is suitable for adherent mammalian cells and has the advantage of not requiring methionine-free medium.
Materials:
-
Complete cell culture medium
-
O-propargyl-puromycin (OPP)
-
Phosphate-Buffered Saline (PBS)
-
Cell fixation and permeabilization buffers
-
Click chemistry reagents (azide-fluorophore, copper(II) sulfate, reducing agent, and a copper-chelating ligand)
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Labeling: Add OPP directly to the complete culture medium at a final concentration of 1-20 µM. Incubate for 30-60 minutes at 37°C.
-
Fixation and Permeabilization: Wash the cells with PBS and then fix with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cells to allow entry of the click chemistry reagents.
-
Click Chemistry: Incubate the fixed and permeabilized cells with the click chemistry reaction cocktail containing the azide-fluorophore.
-
Imaging: After washing to remove excess reagents, the cells can be imaged by fluorescence microscopy to visualize newly synthesized proteins. Alternatively, for biochemical analysis, cells can be lysed after labeling and before the click reaction.
Conclusion
The selection of a protein labeling reagent is a critical decision that can significantly impact the outcome and interpretation of an experiment. L-Azidohomoalanine and Homopropargylglycine offer robust methods for metabolically labeling newly synthesized proteins, providing high temporal resolution for studying protein dynamics. However, they typically require methionine-depleted media, which can introduce cellular stress. O-propargyl-puromycin provides a powerful alternative that circumvents the need for amino acid starvation and offers very rapid labeling kinetics, though its translation-terminating nature and potential for non-specific binding in enrichment experiments must be considered. By understanding the distinct advantages and limitations of each of these alternatives to this compound, researchers can make an informed choice to best suit their specific scientific questions and experimental systems.
References
Validating (2S)-N3-Haba Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and reliable validation of bioconjugation is a critical step in the development of targeted therapeutics, probes, and other advanced biomolecular tools. The conjugation of (2S)-N3-Haba, a click chemistry reagent featuring an azide group, to proteins and peptides requires rigorous analytical confirmation. This guide provides an objective comparison of mass spectrometry-based methods and alternative techniques for the validation of this compound conjugation, supported by experimental data and detailed protocols.
Mass spectrometry (MS) stands as the gold standard for the definitive validation of this compound conjugation, offering unparalleled accuracy and sensitivity in determining the precise mass of the resulting conjugate. The covalent attachment of this compound (Molecular Weight: 145.12 g/mol ) to a biomolecule results in a predictable mass shift, providing direct evidence of successful conjugation.
Mass Spectrometry: The Definitive Approach
Two primary mass spectrometry strategies are employed for the validation of this compound conjugation: intact mass analysis and bottom-up proteomics.
Intact Mass Analysis provides a rapid assessment of the overall success of the conjugation reaction. By measuring the mass of the entire protein or peptide conjugate, this top-down approach allows for the determination of the number of this compound molecules attached, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates. This method is particularly useful for analyzing relatively pure samples and for monitoring the consistency of the conjugation process.
Bottom-Up Proteomics , on the other hand, offers a more detailed view of the conjugation. In this approach, the conjugated protein is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique not only confirms the presence of the this compound modification but can also pinpoint the specific amino acid residue(s) to which it is attached. This level of detail is crucial for understanding the structure-activity relationship of the conjugate and for ensuring site-specific conjugation.
Quantitative Data Summary
| Parameter | Intact Mass Analysis (e.g., ESI-Q-TOF) | Bottom-Up Proteomics (e.g., LC-MS/MS on Orbitrap) |
| Primary Information | Confirms conjugation and determines stoichiometry (e.g., DAR) | Identifies specific conjugation sites on the amino acid sequence |
| Expected Mass Shift | +145.12 Da for each this compound molecule | +145.12 Da on a specific peptide fragment |
| Typical Mass Accuracy | < 20 ppm | < 5 ppm |
| Sensitivity | pmol to fmol range | fmol to amol range |
| Sample Requirement | Purified conjugate | Complex mixtures can be analyzed |
| Throughput | High | Moderate |
Alternative Validation Methods
While mass spectrometry provides the most definitive evidence of conjugation, other techniques can offer valuable complementary information, particularly for initial screening and qualitative assessment.
| Method | Principle | Advantages | Limitations |
| SDS-PAGE | Separation of proteins by molecular weight. Conjugation with this compound will cause a slight increase in molecular weight, potentially leading to a shift in the protein band. | Simple, widely available, and cost-effective. Provides a quick visual indication of a potential mass increase. | Low resolution, may not be sensitive enough to detect the small mass shift from this compound conjugation, especially for large proteins. Does not provide an exact mass or confirm the identity of the modification. |
| Size-Exclusion Chromatography (SEC) | Separation of molecules by size. Successful conjugation can lead to a change in the hydrodynamic radius of the protein, resulting in a shift in the elution time. | Can be used to assess the purity of the conjugate and detect aggregation. | The change in elution time may be minimal and difficult to detect. Does not confirm the identity of the modification. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the protein. Conjugation can alter the surface hydrophobicity, leading to changes in retention time. | Useful for determining the distribution of different conjugated species (e.g., different DARs). | Requires method development and may not be suitable for all proteins. Does not provide direct mass information. |
Experimental Protocols
Mass Spectrometry: Intact Mass Analysis
-
Sample Preparation:
-
Desalt the protein-conjugate sample using a suitable method, such as a desalting column or buffer exchange, into a volatile buffer like ammonium acetate (10-50 mM, pH 7).
-
Adjust the final protein concentration to 0.1-1 mg/mL.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC): Use a reversed-phase column (e.g., C4 for large proteins) with a shallow gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry (MS): Acquire data on a high-resolution mass spectrometer (e.g., ESI-Q-TOF or Orbitrap) in positive ion mode. Set the mass range to encompass the expected mass of the unconjugated and conjugated protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein species.
-
Compare the mass of the conjugated protein to the unconjugated protein to confirm the mass shift corresponding to the addition of one or more this compound molecules (+145.12 Da per molecule).
-
Mass Spectrometry: Bottom-Up Proteomics
-
Sample Preparation:
-
Denature the conjugated protein in a buffer containing a denaturant (e.g., 8 M urea).
-
Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT).
-
Alkylate cysteine residues with an alkylating agent such as iodoacetamide.
-
Digest the protein into peptides using a specific protease, most commonly trypsin.
-
-
LC-MS/MS Analysis:
-
LC: Separate the peptide mixture using a reversed-phase C18 column with a gradient of acetonitrile in water with 0.1% formic acid.
-
MS/MS: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode. The instrument will automatically select peptide precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database using a suitable search engine (e.g., Mascot, Sequest).
-
Specify the mass of the this compound modification (+145.12 Da) as a variable modification on potential amino acid residues (e.g., lysine, cysteine, or unnatural amino acids).
-
Manually validate the MS/MS spectra of identified modified peptides to confirm the site of conjugation.
-
Visualizing the Workflow
Caption: Experimental workflow for this compound conjugation and validation.
Caption: Detailed workflows for mass spectrometry-based validation.
A Comparative Analysis of Amine vs. Thiol Reactive Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful design of bioconjugates for research, diagnostics, and therapeutic applications, including the burgeoning field of Antibody-Drug Conjugates (ADCs). The covalent linkage of molecules to proteins and other biomolecules is predominantly achieved through reactions targeting either primary amines or free thiols. This guide provides an objective, data-supported comparison of the two most prevalent classes of reactive linkers: amine-reactive (primarily N-hydroxysuccinimide esters) and thiol-reactive (primarily maleimides) linkers.
Executive Summary
Amine-reactive linkers offer the advantage of targeting the abundant lysine residues and N-termini of proteins, providing numerous potential conjugation sites. However, this can lead to a heterogeneous product with varying sites of conjugation and a potential for impacting the protein's biological activity. In contrast, thiol-reactive linkers target the less abundant cysteine residues, offering a higher degree of site-specificity and resulting in a more homogeneous conjugate population. The choice between these two strategies hinges on the specific requirements of the application, including the desired degree of homogeneity, the sensitivity of the protein to modification, and the required stability of the final conjugate.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative parameters for amine-reactive (NHS ester) and thiol-reactive (maleimide) linkers. It is important to note that direct side-by-side comparative studies under identical conditions are not always available in the literature; therefore, some data is presented as a range or with specific conditions noted.
| Parameter | Amine-Reactive Linkers (NHS Esters) | Thiol-Reactive Linkers (Maleimides) | References |
| Target Residue | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) | |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 | |
| Reaction Product | Stable Amide Bond | Thioether Bond (potentially reversible) | |
| Selectivity | Moderate to High (dependent on protein) | High (due to lower abundance of thiols) | |
| Potential for Side Reactions | Hydrolysis, reactions with Ser, Thr, Tyr | Reaction with amines at pH > 7.5, hydrolysis |
Table 1: General Characteristics of Amine vs. Thiol Reactive Linkers
| Linker Type | pH | Temperature (°C) | Half-life | References |
| NHS Ester | 7.0 | 0 | 4 - 5 hours | |
| 8.0 | 4 | ~1 hour | ||
| 8.6 | 4 | 10 minutes | ||
| Maleimide | 7.0 | 20 | 11 days | |
| 7.4 | 37 | > 1 week (for ring-opening) | ||
| ≥ 8.0 | - | Increased susceptibility to hydrolysis |
Table 2: Hydrolytic Stability of Unreacted Linkers in Aqueous Solution
| Linkage | Conditions | Stability (Half-life) | Notes | References |
| Amide Bond | Physiological | Highly Stable | Generally considered non-reversible under physiological conditions. | |
| Thioether Bond | Physiological (in presence of thiols) | 20 - 80 hours (for retro-Michael reaction) | Susceptible to retro-Michael reaction, leading to potential deconjugation. Stability is context-dependent. | |
| Ring-opened succinimide | > 2 years | Hydrolysis of the succinimide ring significantly stabilizes the thioether linkage. |
Table 3: Stability of the Resulting Conjugate Bond
Reaction Mechanisms and Workflows
Amine-Reactive Linker (NHS Ester) Reaction
N-hydroxysuccinimide (NHS) esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing NHS as a byproduct.
Stability Under Scrutiny: A Comparative Analysis of (2S)-N3-Haba Conjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing their efficacy and safety. This guide provides a comparative assessment of the stability of conjugates featuring the (2S)-N3-Haba linker, a novel aliphatic linker containing an azide moiety for click chemistry applications. We present available experimental data on its stability profile in comparison to widely used alternatives and detail the methodologies for key stability assays.
The linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is a pivotal component that dictates the overall performance of the therapeutic agent. An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity and reduced therapeutic index. The this compound linker, chemically known as (2S)-4-(azidoacetamido)butanoic acid, offers a platform for bioorthogonal conjugation via its terminal azide group. Its stability is attributed to the robust nature of the amide bond and the aliphatic chain.
Comparative Stability Analysis
To contextualize the stability of this compound conjugates, a comparison with established non-cleavable and cleavable linkers is essential. Non-cleavable linkers, such as those based on a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, are known for their high plasma stability, relying on lysosomal degradation of the antibody for payload release.[1][2] Cleavable linkers, on the other hand, are designed to release their payload in response to specific triggers in the tumor microenvironment, such as low pH or the presence of certain enzymes.[3][4]
The stability of a linker is not solely dependent on its chemical nature but is also influenced by the conjugation site on the antibody and the properties of the payload itself.[5]
Table 1: Comparative Plasma Stability of Different Linker Types
| Linker Type | Linker Example | Release Mechanism | Plasma Stability | Key Considerations |
| Non-Cleavable (Aliphatic Amide) | This compound | Lysosomal Proteolysis | Expected to be high | Stability of the azide group and amide bond are critical. |
| Non-Cleavable (Thioether) | SMCC | Lysosomal Proteolysis | High | Potential for retro-Michael reaction leading to payload loss. |
| Cleavable (Dipeptide) | mc-vc-PAB | Enzymatic (Cathepsin B) | Moderate to High | Susceptible to cleavage by other plasma proteases, especially in rodents. |
| Cleavable (Hydrazone) | Hydrazone | pH-dependent Hydrolysis | Low to Moderate | Can exhibit instability in circulation, leading to premature drug release. |
Note: Specific quantitative data for this compound conjugates is limited in publicly available literature. The expected high stability is inferred from the known stability of its constituent chemical moieties.
In-Depth Look at this compound Linker Stability
The stability of this compound conjugates is underpinned by the chemical robustness of its components:
-
Azide Group: The terminal azide (-N3) is a bioorthogonal handle used in click chemistry. It is generally stable under physiological conditions and does not readily react with biological nucleophiles, ensuring its integrity in circulation.
-
Acetamido Bond: The acetamido linkage is an amide bond, which is known for its high hydrolytic stability under physiological pH. While enzymatic cleavage of amide bonds can occur, the specific sequence in the this compound linker is not a known substrate for common plasma proteases.
-
Butanoic Acid Backbone: The aliphatic butanoic acid chain is generally stable and not prone to enzymatic degradation in the bloodstream.
Based on these characteristics, conjugates utilizing the this compound linker are anticipated to exhibit high stability in plasma, comparable to other non-cleavable linkers. This stability minimizes the premature release of conjugated molecules, thereby reducing the potential for off-target toxicity.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound conjugates and compare them to other linker technologies, several key experiments are employed.
In Vitro Plasma Stability Assay
This assay is fundamental to understanding the behavior of a bioconjugate in a simulated physiological environment.
Objective: To determine the rate of degradation or payload release of a this compound conjugate in plasma from various species (e.g., human, mouse, rat).
Methodology:
-
Incubation: The conjugate is incubated in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: Aliquots are collected at multiple time points over a period of several days (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Analysis: The amount of intact conjugate is quantified at each time point using methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Enzyme-Linked Immunosorbent Assay (ELISA).
pH Stability Assay
This assay assesses the stability of the conjugate under different pH conditions, mimicking various biological compartments.
Objective: To evaluate the hydrolytic stability of the this compound linker at physiological pH (7.4) and in acidic conditions simulating the endosomal/lysosomal environment (pH 5.0-6.0).
Methodology:
-
Incubation: The conjugate is incubated in buffers of varying pH at 37°C.
-
Time Points: Aliquots are collected at different time intervals.
-
Analysis: The samples are analyzed by a suitable method like LC-MS to determine the extent of degradation or payload release.
Thermal Stability Assay
This assay provides insights into the physical stability of the conjugate.
Objective: To assess the impact of conjugation on the thermal stability of the protein.
Methodology:
-
Analysis: Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (Tm) of the conjugate compared to the unconjugated protein. A significant decrease in Tm may indicate a destabilization of the protein structure upon conjugation.
Signaling Pathways and Cellular Fate
As a non-cleavable linker, the release of a payload conjugated via this compound is expected to follow the general pathway for non-cleavable ADCs.
Upon binding to its target antigen on the cell surface, the ADC is internalized and trafficked to the lysosome. Within the harsh lysosomal environment, the antibody component is degraded by proteases, leading to the release of the payload still attached to the this compound linker and a single amino acid residue. This payload-linker-amino acid metabolite is then the active species that exerts the therapeutic effect.
Conclusion
The this compound linker presents a promising platform for the development of stable bioconjugates. Its non-cleavable nature, based on a robust amide linkage and a stable aliphatic backbone, suggests high stability in systemic circulation, a critical attribute for minimizing off-target toxicity and maximizing therapeutic efficacy. While direct quantitative stability data for this compound conjugates is still emerging, its chemical properties position it as a strong candidate for applications requiring a stable linkage. Further head-to-head experimental comparisons with established linkers will be crucial to fully elucidate its performance profile and guide its application in the next generation of targeted therapeutics.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. hpst.cz [hpst.cz]
- 4. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Biotinylated (2S)-N3-Haba Probes: A Comparison of Assay Methodologies
For researchers, scientists, and drug development professionals working with biotinylated molecules, accurate quantification is crucial for the reliability and reproducibility of downstream applications. This guide provides a comprehensive comparison of the widely used 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with alternative methods for quantifying biotinylated probes, such as the specific (2S)-N3-Haba probes. We will delve into the experimental protocols, present comparative data, and offer insights to help you select the most suitable method for your research needs.
The core principle of biotin quantification often relies on the exceptionally strong and specific interaction between biotin and avidin (or streptavidin).[1][2] The choice of assay can significantly impact sensitivity, sample throughput, and accuracy, making a thorough understanding of each method essential.
The HABA Assay: A Colorimetric Standard
The HABA assay is a traditional and straightforward colorimetric method for estimating the degree of biotinylation.[2][3] It is based on the displacement of the HABA dye from a pre-formed complex with avidin. When a biotinylated sample is introduced, the biotin, having a much higher affinity for avidin, displaces the HABA dye.[1] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.
HABA Assay Workflow
The general workflow for the HABA assay involves preparing a HABA/avidin solution, measuring its initial absorbance, adding the biotinylated sample, and then measuring the final absorbance after the displacement reaction has reached equilibrium.
Comparison of Biotin Quantification Assays
While the HABA assay is widely used, several alternative methods offer advantages in terms of sensitivity, sample volume requirements, and potential for higher throughput. The following table provides a comparative overview of the HABA assay and two popular alternatives: fluorescent assays and the QuantTag™ Biotin Kit.
| Feature | HABA Assay | Fluorescent Assays (e.g., FluoReporter™, Pierce™) | QuantTag™ Biotin Kit |
| Principle | Colorimetric; displacement of HABA from avidin-HABA complex by biotin. | Fluorometric; displacement of a quencher-labeled HABA or similar molecule from a fluorescently-labeled avidin, resulting in increased fluorescence. | Chemical; proprietary reagents react with biotin to produce a colored product. |
| Detection | Absorbance at 500 nm. | Fluorescence (e.g., Ex/Em ~494/520 nm). | Absorbance at 535 nm. |
| Sensitivity | Lower; typically in the micromolar range (2-16 µM). | High; detects picomoles of biotin (10-60 pmol). | High; detects nanomoles of biotin (≥0.1 nmol). |
| Sample Volume | Higher; typically 100-900 µL. | Low; as little as 10 µL. | Low; typically 20 µL. |
| Throughput | Moderate; adaptable to microplate format. | High; well-suited for microplate-based high-throughput screening. | High; adaptable to 384-well format. |
| Interference | Can be affected by colored compounds in the sample. | Can be affected by fluorescent compounds in the sample; albumin can interfere. | Less susceptible to steric hindrance from the biotinylated molecule. |
| Advantages | Simple, inexpensive, and widely available. | High sensitivity, low sample requirement, and fast. | Overcomes steric hindrance issues, providing more accurate quantification for densely biotinylated molecules. |
| Disadvantages | Lower sensitivity, requires larger sample volumes, and can be affected by steric hindrance. | More expensive than HABA, requires a fluorescence plate reader. | Proprietary reagents. |
Experimental Protocols
HABA Assay Protocol (Microplate Format)
This protocol is a generalized procedure based on commercially available kits.
-
Prepare HABA/Avidin Solution: Reconstitute the HABA/avidin mixture in the provided assay buffer.
-
Sample Preparation: If necessary, dilute the biotinylated this compound probe samples to fall within the linear range of the assay (typically 2-16 µM final biotin concentration). It is crucial to remove any free biotin from the sample by methods such as dialysis or gel filtration.
-
Assay Plate Setup:
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.
-
Include negative control wells (add 20 µL of buffer) and positive control wells (add 20 µL of a known biotin standard).
-
-
Add Samples: Add 20 µL of your diluted biotinylated probe to the appropriate wells.
-
Incubation and Measurement:
-
Mix the plate gently for 5 minutes.
-
Read the absorbance at 500 nm using a microplate reader.
-
-
Data Analysis: Calculate the change in absorbance and determine the biotin concentration based on a standard curve or by using the molar extinction coefficient of the HABA-avidin complex (ε = 34,000 M⁻¹cm⁻¹).
Fluorescent Biotin Quantification Assay Protocol (Generalized)
This protocol is based on the principles of commercially available fluorescence-based kits.
-
Prepare Reagents: Prepare the fluorescent avidin-HABA complex solution and biotin standards according to the kit instructions.
-
Sample Preparation: Dialyze or desalt the biotinylated probe to remove free biotin. Dilute the samples to be within the assay's working range (e.g., 10-60 pmol of biotin per 10 µL).
-
Assay Plate Setup:
-
Pipette 10 µL of each standard and unknown sample into the wells of a black opaque 96-well microplate.
-
Add 90 µL of the fluorescent avidin-HABA complex solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 5 minutes at room temperature.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em 494/520 nm).
-
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity versus the amount of biotin. Use the linear regression equation from the standard curve to determine the amount of biotin in the unknown samples.
Logical Relationship of Assay Components
The underlying principle of displacement is central to both the HABA and fluorescent assays. The high affinity of the biotin-avidin interaction drives the release of a reporter molecule.
Conclusion
The choice of a biotin quantification assay depends on the specific requirements of the experiment. The HABA assay is a cost-effective and straightforward method suitable for routine estimations where high sensitivity is not a primary concern. For researchers working with low-concentration samples or requiring higher accuracy and throughput, fluorescent assays offer a superior alternative. When dealing with molecules that may present steric hindrance to the large avidin protein, the QuantTag™ Biotin Kit provides a valuable solution by employing a chemical detection method. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate tool for quantifying their biotinylated this compound probes and ensure the success of their subsequent experiments.
References
A Comparative Analysis of Labeling Efficiency: Terminal Alkyne vs. (2S)-N3-Haba
In the realm of bioconjugation, the choice of reactive handles for labeling biomolecules is a critical decision that directly impacts the efficiency, specificity, and overall success of an experiment. Among the most prominent bioorthogonal reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has become a staple for researchers in drug development, diagnostics, and fundamental life sciences.[1][2] This guide provides a detailed comparison of two key reactants in this chemical space: terminal alkynes and the azide-containing linker, (2S)-N3-Haba ((2S)-4-azidobutanoic acid).
The comparison will focus on their relative labeling efficiencies, supported by available experimental data and detailed protocols. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal labeling strategy for their specific applications.
Data Presentation: A Quantitative Look at Labeling Efficiency
The efficiency of a bioconjugation reaction is paramount and is often assessed by reaction yield and kinetics. While direct comparative kinetic data for terminal alkyne versus this compound is not extensively published, we can infer performance from studies on similar aliphatic azides and the well-characterized CuAAC reaction.
The CuAAC reaction is known for its high efficiency and quantitative yields, often exceeding 90% under optimized conditions.[3][4] The reaction rate is influenced by factors such as the steric and electronic properties of both the alkyne and the azide.[5] Simple, sterically unhindered terminal alkynes and short-chain aliphatic azides, such as this compound, are considered highly efficient reactants in CuAAC.
| Feature | Terminal Alkyne Labeling (via CuAAC) | This compound Labeling (via CuAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Copper(I)-catalyzed [3+2] cycloaddition between an azide (on the Haba linker) and a terminal alkyne. |
| Typical Reaction Yield | High to quantitative (>90-98%) | High to quantitative (expected to be similar to other short-chain aliphatic azides, >90%) |
| Reaction Conditions | Aqueous buffers (e.g., PBS), room temperature. | Aqueous buffers (e.g., PBS), room temperature. |
| Key Reagents | Alkyne-modified biomolecule, azide-containing probe, Copper(II) sulfate (CuSO₄), reducing agent (e.g., sodium ascorbate), copper ligand (e.g., THPTA). | Azide-modified biomolecule (using this compound), alkyne-containing probe, Copper(II) sulfate (CuSO₄), reducing agent (e.g., sodium ascorbate), copper ligand (e.g., THPTA). |
| Bioorthogonality | Excellent; alkyne and azide groups are largely absent in biological systems. | Excellent; azide and alkyne groups are largely absent in biological systems. |
| Kinetics | Second-order rate constants typically range from 10 to 10⁴ M⁻¹s⁻¹. | Expected to have favorable kinetics similar to other unhindered aliphatic azides. |
Experimental Protocols
Detailed and reliable protocols are crucial for reproducible and efficient bioconjugation. Below are representative protocols for labeling a protein with a terminal alkyne and for introducing the this compound linker onto an antibody for subsequent conjugation.
Protocol 1: Labeling of an Alkyne-Modified Protein with an Azide Probe
This protocol outlines a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to label a protein that has been previously modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Azide-functionalized probe (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Freshly prepared sodium ascorbate stock solution (e.g., 100 mM in water)
-
Degassing equipment (optional, but recommended)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Prepare a solution of the alkyne-modified protein in PBS at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the azide-functionalized probe in a suitable solvent (e.g., DMSO or water) at a concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide probe. A 4-10 fold molar excess of the azide probe over the protein is typically used to ensure complete labeling.
-
Add the THPTA ligand to the reaction mixture. A final concentration of 1-5 mM is common.
-
Add the CuSO₄ solution to the reaction mixture. A final concentration of 0.1-1 mM is typical.
-
-
Initiation of the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction components. For sensitive proteins, it is advisable to degas the solution with an inert gas (e.g., argon or nitrogen) before adding the copper and ascorbate to minimize oxidative damage.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by analytical techniques such as SDS-PAGE with fluorescent imaging if a fluorescent azide probe is used.
-
-
Purification:
-
Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or affinity chromatography.
-
Protocol 2: Introduction of this compound onto an Antibody and Subsequent Conjugation
This protocol describes a two-step process: first, the introduction of the azide functionality onto an antibody using an NHS ester of this compound, followed by the CuAAC reaction with an alkyne-containing molecule.
Step A: Antibody Modification with this compound NHS Ester
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
This compound N-hydroxysuccinimide (NHS) ester
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound NHS ester in anhydrous DMSO at a concentration of 10-20 mM.
-
Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine must be exchanged for PBS.
-
-
Antibody Activation:
-
Add a 5-20 fold molar excess of the this compound NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted this compound NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Step B: CuAAC Reaction of Azide-Modified Antibody with an Alkyne Probe
The procedure for this step is identical to Protocol 1, using the purified azide-modified antibody as the starting material.
Visualizing the Workflow and Chemical Pathways
To provide a clearer understanding of the processes involved, the following diagrams, created using the Graphviz DOT language, illustrate the experimental workflows and the underlying chemical reaction.
Caption: Experimental workflow for labeling a terminal alkyne-modified protein.
Caption: Two-step workflow for labeling an antibody using this compound.
Caption: The core chemical transformation of the CuAAC reaction.
References
Comparison Guide: The Advantages of Hydrophilic Linkers in Bioconjugate Development
The strategic selection of a chemical linker is a cornerstone in the development of targeted therapeutics like antibody-drug conjugates (ADCs). The linker, which bridges a cytotoxic payload to a monoclonal antibody, profoundly influences the conjugate's overall solubility, stability, pharmacokinetics, and therapeutic index. This guide provides a comparative analysis of hydrophilic linkers, such as those based on (2S)-N3-Haba, against traditional hydrophobic and other hydrophilic alternatives, supported by experimental data and detailed protocols.
The Challenge: Hydrophobicity in ADCs
Many potent cytotoxic drugs used as ADC payloads are highly hydrophobic. When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), this inherent hydrophobicity can lead to significant challenges:
-
Aggregation: Hydrophobic ADCs have a strong tendency to aggregate, which can compromise efficacy, reduce solubility, and potentially induce an immunogenic response.[][2]
-
Poor Solubility: Low solubility makes formulation and administration difficult and can negatively impact the stability of the final product.[][3]
-
Rapid Clearance: Increased hydrophobicity is often correlated with accelerated plasma clearance, reducing the drug's circulation half-life and limiting its accumulation in tumor tissues.
The Solution: Hydrophilic Linkers
To counteract these issues, hydrophilic linkers have been developed to improve the physicochemical properties of ADCs. These linkers create a "hydration shell" around the conjugate, effectively masking the payload's hydrophobicity.
There are two main classes of hydrophilic linkers:
-
PEG-based Linkers: Polyethylene glycol (PEG) linkers are a well-established strategy for enhancing the solubility and pharmacokinetic profile of bioconjugates. They are effective but can be heterogeneous in length and have been associated with potential immunogenicity in some cases.
-
Non-PEG Hydrophilic Linkers: This class includes shorter, polar linkers that provide hydrophilicity without the long polymeric chain of PEG. The linker this compound, an azide-functionalized derivative of 4-aminobutanoic acid, is a representative of this class, designed for efficient conjugation via click chemistry while enhancing the polarity of the overall construct.
The primary benefit of these linkers is the ability to produce stable, highly-loaded ADCs (e.g., DAR of 8) without the aggregation and clearance issues that would plague a hydrophobic equivalent.
Data Presentation
Table 1: Comparison of Physicochemical Properties of ADCs with Different Linker Types
This table summarizes typical data showing how linker choice affects key properties of an ADC. The data is representative of findings in the field.
| Linker Type | Representative Structure | Typical DAR | Aggregation (%) | Solubility | Reference |
| Hydrophobic | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 4 | >15% | Low | |
| Hydrophilic (PEG) | Maleimide-PEG24 | 8 | <2% | High | |
| Hydrophilic (Non-PEG) | This compound derivative | 8 | <3% | High |
DAR: Drug-to-Antibody Ratio. Data is compiled from multiple sources to be representative.
Table 2: Impact of Linker Hydrophilicity on In Vivo Pharmacokinetics (PK)
This table shows how increasing linker hydrophilicity can lead to more favorable PK profiles, characterized by slower clearance and longer half-life.
| Linker Type | ADC Example | Plasma Clearance (mL/day/kg) | Half-life (t½, hours) | Reference |
| Hydrophobic | anti-CD30-SMCC-Drug (DAR 8) | ~30 | ~50 | |
| Hydrophilic | anti-CD30-PEG-Drug (DAR 8) | ~15 | ~100 |
Data is illustrative based on published findings comparing high-DAR ADCs with varying linker hydrophilicity.
Mandatory Visualizations
Diagram 1: General Structure of an Antibody-Drug Conjugate
Caption: General architecture of an Antibody-Drug Conjugate (ADC).
Diagram 2: Experimental Workflow for ADC Aggregation Analysis
Caption: Workflow for comparing the aggregation propensity of ADCs.
Diagram 3: Impact of Linker Choice on ADC Properties
Caption: Logical flow illustrating the impact of linker choice on ADC properties.
Experimental Protocols
Protocol 1: ADC Synthesis via Azide-Alkyne Click Chemistry (for this compound type linkers)
This protocol outlines a general procedure for conjugating an azide-containing drug-linker to an antibody that has been functionalized with an alkyne handle.
Materials:
-
Alkyne-modified antibody in PBS, pH 7.4.
-
Azide-functionalized drug-linker (e.g., this compound-Payload) dissolved in DMSO.
-
Copper(II) Sulfate (CuSO4) solution (e.g., 100 mM in water).
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 200 mM in water).
-
Reducing Agent: Sodium Ascorbate (freshly prepared, 100 mM in water).
-
Desalting column (e.g., Sephadex G-25) equilibrated with PBS.
Procedure:
-
Antibody Preparation: Prepare the alkyne-modified antibody at a concentration of 5-10 mg/mL in PBS.
-
Catalyst Preparation: In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I)-ligand complex. Let it stand for 3 minutes.
-
Drug-Linker Addition: Add the azide-functionalized drug-linker solution to the antibody solution. A typical molar excess is 5-10 fold relative to the antibody. The final DMSO concentration should be kept below 10% (v/v).
-
Reaction Initiation: To the antibody-drug mixture, add the pre-formed copper-ligand complex (target ~25 equivalents relative to the azide). Immediately after, add the sodium ascorbate solution (~40 equivalents) to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove unreacted drug-linker and reaction components by passing the solution over a pre-equilibrated desalting column.
-
Characterization: Analyze the purified ADC using SEC-HPLC (for aggregation), Hydrophobic Interaction Chromatography (HIC) (for DAR), and mass spectrometry to confirm conjugation.
Protocol 2: ADC Synthesis via Thiol-Maleimide Chemistry (for SMCC linkers)
This protocol describes a standard method for conjugating a thiol-containing drug to an antibody's lysine residues using the heterobifunctional SMCC linker.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
SMCC crosslinker dissolved in DMSO.
-
Thiol-containing payload dissolved in DMSO.
-
Reaction Buffer A (Amine-reactive): PBS, pH 7.2.
-
Reaction Buffer B (Thiol-reactive): PBS with 2 mM EDTA, pH 6.8.
-
Desalting column.
Procedure:
-
Antibody Activation:
-
Dissolve the antibody in Reaction Buffer A to a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of SMCC to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess SMCC:
-
Immediately purify the maleimide-activated antibody using a desalting column equilibrated with Reaction Buffer B. This step is critical to prevent hydrolysis of the maleimide group.
-
-
Conjugation Reaction:
-
Add a 1.5-3 fold molar excess of the thiol-containing payload (relative to available maleimide groups) to the purified, activated antibody.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): Add a thiol-containing reagent like N-acetylcysteine to quench any unreacted maleimide groups.
-
Purification & Characterization: Purify the final ADC using a desalting column and characterize using the methods described in Protocol 1.
References
Characterization of Labeled Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the characterization of labeled antibodies, with a focus on biotinylated antibodies and their alternatives. The principles and techniques discussed are broadly applicable to various antibody conjugates used in research and drug development.
Introduction
Antibody labeling is a cornerstone of modern life sciences, enabling a wide array of applications from basic research to clinical diagnostics and targeted therapeutics. The covalent attachment of a molecule—be it a fluorophore, an enzyme, or a small molecule like biotin—to an antibody allows for its detection and utilization in various immunoassays. The performance of a labeled antibody is critically dependent on the labeling process and the resulting molecular characteristics. Therefore, thorough characterization of the final conjugate is paramount to ensure its efficacy, reproducibility, and safety.
This guide will delve into the key aspects of labeled antibody characterization, providing a comparative overview of different labeling strategies and the analytical techniques used to assess their quality. While direct information on "(2S)-N3-Haba" as a label is not prevalent in scientific literature, the strong association of "HABA" with biotin quantification suggests a focus on biotinylated antibodies is relevant. We will, therefore, use biotinylation as a primary example and compare it with other common labeling approaches.
Comparison of Antibody Labeling Strategies
The choice of labeling strategy can significantly impact the performance of an antibody. Below is a comparison of common labeling chemistries.
| Labeling Strategy | Target Residue(s) | Advantages | Disadvantages | Typical Degree of Labeling (DOL) |
| Amine-Reactive Labeling (e.g., NHS Esters) | Lysine, N-terminus | - Simple and robust chemistry- High labeling efficiency | - Random, heterogeneous labeling- Potential to modify antigen-binding site- Can lead to aggregation if over-labeled | 2 - 8 |
| Thiol-Reactive Labeling (e.g., Maleimides) | Cysteine (native or engineered) | - Site-specific labeling on engineered cysteines- More homogeneous conjugates | - Requires reduction of native disulfides or engineered cysteines- Potential for inter-antibody crosslinking | 1 - 4 |
| Glycan Labeling | Oxidized carbohydrates in the Fc region | - Site-specific labeling away from the antigen-binding site- Homogeneous conjugates | - More complex, multi-step process- Can be inefficient | 1 - 2 |
| Click Chemistry | Bioorthogonally-tagged amino acids | - High specificity and efficiency- Can be performed in complex biological media | - Requires metabolic or enzymatic incorporation of tagged amino acids | Variable |
Quantitative Analysis of Antibody Labeling
Determining the degree of labeling (DOL), or the average number of label molecules per antibody, is a critical first step in characterization.
Comparison of DOL Determination Methods for Biotinylated Antibodies
| Method | Principle | Advantages | Disadvantages | Sensitivity |
| HABA Assay | Competitive colorimetric assay where biotin displaces HABA from avidin, causing a change in absorbance.[1][2] | - Simple and inexpensive- Widely available | - Low sensitivity and reproducibility[1]- Can be inaccurate due to steric hindrance[3]- Requires relatively large amounts of sample | Micromolar range |
| Fluorescence-Based Assays | Displacement of a fluorescently-labeled probe from avidin/streptavidin by biotin, leading to a change in fluorescence.[1] | - Higher sensitivity than HABA- More reproducible | - Requires a fluorometer- Can be affected by fluorescent contaminants | Picomolar to nanomolar range |
| Mass Spectrometry (MS) | Direct measurement of the mass increase of the antibody after biotinylation. | - Highly accurate and precise- Provides information on heterogeneity of labeling- Does not suffer from steric hindrance issues | - Requires specialized equipment and expertise- Can be challenging for large, glycosylated proteins | High |
Experimental Protocols
Protocol 1: Determination of Biotin-to-Antibody Molar Ratio using the HABA Assay
This protocol is adapted from standard HABA assay kits.
Materials:
-
HABA/Avidin solution
-
Biotinylated antibody sample (free biotin removed)
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Prepare a HABA/Avidin working solution according to the manufacturer's instructions.
-
Measure the baseline absorbance: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add the biotinylated antibody: Add a known volume of your biotinylated antibody sample to the HABA/Avidin solution. Mix well and incubate for a few minutes to allow the biotin to displace the HABA.
-
Measure the final absorbance: Measure the absorbance of the mixture at 500 nm (A500 Sample).
-
Calculate the moles of biotin:
-
ΔA500 = A500 HABA/Avidin - A500 Sample
-
Moles of biotin = (ΔA500 x Vtotal) / (εHABA-Avidin x pathlength)
-
Where Vtotal is the total volume in the cuvette/well, εHABA-Avidin is the molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M-1cm-1), and pathlength is the cuvette pathlength in cm.
-
-
-
Calculate the moles of antibody:
-
Moles of antibody = (Antibody concentration (mg/mL) x Vsample) / Antibody Molecular Weight ( g/mol )
-
-
Determine the molar ratio:
-
Biotin:Antibody Molar Ratio = Moles of biotin / Moles of antibody
-
Protocol 2: Characterization of Binding Affinity using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Labeled antibody (ligand)
-
Antigen (analyte)
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Immobilize the labeled antibody: Covalently attach the labeled antibody to the sensor chip surface via amine coupling.
-
Prepare the antigen series: Prepare a series of dilutions of the antigen in running buffer.
-
Perform binding analysis:
-
Inject the different concentrations of the antigen over the sensor surface.
-
Monitor the association phase in real-time.
-
Inject running buffer to monitor the dissociation phase.
-
-
Regenerate the surface: Inject the regeneration solution to remove the bound antigen.
-
Data analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualization of Workflows and Pathways
Caption: Workflow for determining the Degree of Labeling (DOL).
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Impact of Labeling on Antibody Stability and Function
Covalent modification of an antibody can potentially alter its structure and, consequently, its stability and function. It is crucial to assess these parameters post-labeling.
Techniques for Stability and Functional Assessment
| Technique | Parameter Assessed | Information Provided |
| Differential Scanning Calorimetry (DSC) | Thermal stability (Tm) | Provides information on the thermal denaturation temperature of the antibody domains, indicating changes in conformational stability upon labeling. |
| Size Exclusion Chromatography (SEC) | Aggregation | Detects and quantifies the presence of high molecular weight species (aggregates) that may form during labeling and storage. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen Binding | A common method to confirm that the labeled antibody retains its ability to bind to its target antigen. |
| Cell-Based Assays | Biological Activity | For therapeutic antibodies, these assays are essential to ensure that the labeling process has not compromised their intended biological function (e.g., neutralization, ADCC). |
Conclusion
The characterization of labeled antibodies is a multi-faceted process that is essential for ensuring the reliability and reproducibility of experimental results and the quality of therapeutic and diagnostic products. A thorough understanding of the labeling chemistry and the application of a suite of orthogonal analytical techniques are required to fully assess the quality attributes of a labeled antibody. While the HABA assay has been a traditional method for quantifying biotinylation, modern techniques such as fluorescence-based assays and mass spectrometry offer superior sensitivity and accuracy. Beyond the degree of labeling, a comprehensive characterization should also include an assessment of binding affinity, stability, and functional activity to ensure that the labeled antibody performs as intended.
References
A Head-to-Head Comparison: Enzymatic vs. Chemical Strategies for Site-Specific Labeling with (2S)-N3-Haba
For researchers, scientists, and drug development professionals navigating the complexities of site-specific protein modification, the choice between enzymatic and chemical labeling methods is a critical decision point. This guide provides an objective comparison of two prominent techniques for the incorporation of (2S)-N3-Haba, an azide-containing amino acid derivative crucial for click chemistry applications. We delve into the enzymatic approach of Sortase A-mediated ligation and the chemical strategy of strain-promoted azide-alkyne cycloaddition (SPAAC), offering a comprehensive overview of their respective protocols, quantitative performance, and applications, particularly in the burgeoning field of antibody-drug conjugates (ADCs).
The site-specific incorporation of non-canonical amino acids like this compound opens up a world of possibilities for protein engineering and therapeutic development. The azide handle of this compound serves as a versatile anchor for the attachment of various functionalities, including fluorophores, polyethylene glycol (PEG), and potent cytotoxic drugs, via highly efficient and bioorthogonal click chemistry reactions.[1] This guide will equip you with the necessary information to select the optimal labeling strategy for your research needs.
At a Glance: Comparing Enzymatic and Chemical Labeling
| Feature | Enzymatic Labeling (Sortase A) | Chemical Labeling (SPAAC) |
| Specificity | High, determined by enzyme recognition sequence (LPXTG) | High, based on bioorthogonal reaction between azide and cyclooctyne |
| Reaction Conditions | Physiological (pH 7.5-9.0, 20-50°C) | Physiological (pH ~7.4, room temperature to 37°C) |
| Reagents | Sortase A enzyme, Ca2+, target protein with recognition motif, glycine-modified this compound | Target protein with incorporated this compound, cyclooctyne-derivatized molecule |
| Typical Efficiency | Can reach >90% with optimized conditions and evolved enzymes.[2] | Generally high, often >90%.[3] |
| Key Advantages | High specificity, mild reaction conditions.[4] | Bioorthogonal, no catalyst required, fast kinetics with strained cyclooctynes.[5] |
| Key Limitations | Requires genetic engineering of the target protein, potential for reverse reaction (can be mitigated). | Requires incorporation of the azide-amino acid into the protein, synthesis of strained cyclooctynes can be complex. |
Visualizing the Labeling Strategies
To better understand the core mechanisms of each labeling method, the following diagrams illustrate the fundamental processes.
Caption: Enzymatic labeling workflow using Sortase A.
Caption: Chemical labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
Enzymatic Labeling via Sortase A-Mediated Ligation
This protocol outlines the general steps for labeling a target protein containing a C-terminal LPETG recognition motif with a glycine-modified this compound.
1. Preparation of Reactants:
- Target Protein: Express and purify the target protein engineered to contain a C-terminal LPETG sequence followed by an affinity tag (e.g., His6-tag) for purification.
- This compound-(Gly)n Probe: Synthesize a short peptide consisting of one to five glycine residues with this compound at the C-terminus. The N-terminal glycine will act as the nucleophile.
- Sortase A: Express and purify a constitutively active and stable variant of Sortase A (e.g., pentamutant Sortase A) for improved kinetics.
2. Ligation Reaction:
- Combine the purified target protein, a molar excess of the this compound-(Gly)n probe, and a catalytic amount of Sortase A in a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).
- Typical reactant concentrations are in the micromolar range.
- Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
3. Purification of the Labeled Protein:
- Following the ligation reaction, the labeled protein can be purified from the unreacted components and the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Chemical Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of a protein containing a site-specifically incorporated this compound with a cyclooctyne-derivatized payload.
1. Preparation of Reactants:
- Protein-(2S)-N3-Haba: Express the target protein in a system that allows for the site-specific incorporation of unnatural amino acids. This is typically achieved by introducing an amber stop codon (TAG) at the desired labeling site and co-expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the amber codon and incorporates this compound.
- Cyclooctyne-Payload: Synthesize or obtain a cyclooctyne derivative (e.g., DBCO, BCN) conjugated to the molecule of interest (e.g., a fluorophore, a drug molecule).
2. SPAAC Reaction:
- Dissolve the purified Protein-(2S)-N3-Haba and a slight molar excess (typically 1.1-1.5 equivalents) of the cyclooctyne-payload in a compatible buffer (e.g., PBS, pH 7.4).
- Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to a few hours, depending on the specific cyclooctyne used and the concentration of the reactants. The reaction progress can be monitored by analytical techniques such as mass spectrometry or SDS-PAGE (if the payload causes a significant mass shift).
3. Purification of the Labeled Protein:
- Purify the labeled protein from unreacted cyclooctyne-payload using size-exclusion chromatography or dialysis.
Application Spotlight: Antibody-Drug Conjugate (ADC) Development
A significant application for site-specific labeling with this compound is the generation of homogeneous ADCs. Both enzymatic and chemical methods can be employed to attach a cytotoxic drug to an antibody with a defined drug-to-antibody ratio (DAR), which is crucial for therapeutic efficacy and safety.
The following diagram illustrates a general workflow for the production of an ADC using the chemical labeling approach with this compound.
Caption: Workflow for ADC production via SPAAC.
Investigating Cellular Processes
Proteins labeled with this compound can be powerful tools for elucidating complex biological signaling pathways. For instance, a receptor protein labeled with a fluorescent probe via click chemistry can be used to track its internalization and trafficking within the cell upon ligand binding.
Caption: A generic receptor internalization pathway.
Conclusion
Both enzymatic and chemical methods offer robust and highly specific strategies for labeling proteins with this compound. The choice between Sortase A-mediated ligation and SPAAC will depend on the specific experimental context, including the nature of the target protein, the desired label, and the available molecular biology and chemical synthesis resources. For applications requiring the modification of a native protein without genetic engineering, chemical methods targeting specific amino acid residues may be more suitable. However, when precise control over the labeling site is paramount, the genetic encoding of the recognition motif for enzymatic labeling or the unnatural amino acid for click chemistry provides unparalleled specificity. As both fields continue to evolve with the development of more efficient enzymes and faster click chemistry reagents, the toolkit for site-specific protein modification will undoubtedly expand, enabling even more sophisticated studies of protein function and the creation of next-generation protein therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Safety Operating Guide
Navigating the Safe Disposal of (2S)-N3-Haba in a Laboratory Setting
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide delivers essential, immediate safety and logistical information for the proper disposal of (2S)-N3-Haba, likely a laboratory shorthand for (S)-(+)-4-Amino-3-hydroxybutyric acid (also known as GABOB). Adherence to these procedures is critical for mitigating risks and preventing environmental contamination.
Quantitative Data Summary
In the absence of specific quantitative disposal data for this compound, the following table summarizes the overarching principles for the management of laboratory chemical waste.
| Principle | Description | Source(s) |
| Waste Identification | Accurately identify and characterize the chemical waste. Determine if it is hazardous or non-hazardous based on its intrinsic properties and any potential contaminants. | [1][2] |
| Segregation | Keep different classes of chemical waste separate to prevent dangerous reactions. For instance, acids should be stored separately from bases, and organic solvents segregated based on their halogen content. | [1][3][4] |
| Containerization | Utilize appropriate, chemically compatible, and robust containers with secure lids for waste collection. The original container may be used if it is in good condition. | |
| Labeling | All waste containers must be clearly and accurately labeled with the full chemical name, concentration, and any associated hazards. The date when the waste was first added to the container should also be included. | |
| Storage | Designate a well-ventilated and secure area for the storage of waste containers, away from routine laboratory operations. Employ secondary containment, such as trays, to mitigate spills. | |
| Personal Protective Equipment (PPE) | Always wear suitable PPE, including chemical-resistant gloves, safety goggles or glasses, and a laboratory coat, when handling chemical waste. | |
| Disposal Route | Chemical waste should be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Drain disposal is generally discouraged unless explicitly permitted for specific non-hazardous substances by institutional and local regulations. | |
| Record Keeping | Maintain meticulous records of all chemical waste generated and disposed of, in line with institutional policies and regulatory mandates. |
Experimental Protocols
Step-by-Step Disposal Protocol for this compound
This protocol provides a procedural guide for the safe disposal of this compound, assuming it is a non-hazardous amino acid derivative. Crucially, always consult and follow your institution's specific safety and disposal procedures.
1. Waste Characterization and Segregation:
-
Verify that the this compound waste has not been cross-contaminated with any hazardous materials. If contamination has occurred, the entire mixture must be managed as hazardous waste.
-
Pure this compound, as an amino acid, is generally considered non-hazardous waste.
-
Keep solid this compound waste separate from other chemical waste streams.
2. Containerization and Labeling:
-
Transfer the solid this compound waste into a clean, dry, and chemically compatible container equipped with a secure closure.
-
Clearly label the container as "Non-hazardous Waste: this compound / (S)-(+)-4-Amino-3-hydroxybutyric acid".
-
Record the accumulation start date on the label.
3. Storage:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
This area should be clearly identified and situated away from primary work zones.
4. Final Disposal:
-
Get in touch with your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the non-hazardous chemical waste.
-
Adhere to their specific protocols for pickup and documentation.
-
Under no circumstances should solid chemical waste be discarded in the regular trash unless you have received explicit approval from your EHS department.
For Solutions Containing this compound:
-
Uncontaminated Aqueous Solutions: If the solution consists solely of this compound dissolved in water, it may be permissible to dispose of it via the sanitary sewer, followed by flushing with a large volume of water. However, you must obtain prior approval from your EHS department before any drain disposal.
-
Solutions with Hazardous Solvents: If this compound is dissolved in a hazardous solvent, such as flammable or halogenated organic solvents, the entire solution must be treated as hazardous liquid waste. It should be collected in a designated and accurately labeled container corresponding to that specific solvent waste stream.
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Guide for 2-(4-hydroxyphenylazo)benzoic acid (HABA)
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(4-hydroxyphenylazo)benzoic acid (HABA), a compound commonly used in laboratory settings. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and disposal protocols to ensure a safe laboratory environment.
Chemical and Physical Properties
HABA is typically a light brown or orange powder.[1][2][3] Key physical and chemical data are summarized below to inform safe handling and storage procedures.
| Property | Value | References |
| Molecular Formula | C13H10N2O3 | [1][3] |
| Molecular Weight | 242.34 g/mol | |
| Physical State | Solid, Powder | |
| Melting Point | 201 - 208 °C | |
| Appearance | Light brown to orange powder | |
| Odor | Odorless or characteristic |
Hazard Identification and Classification
HABA is classified as an irritant to the skin, eyes, and respiratory system. It is crucial to be aware of its hazard statements and take appropriate precautionary measures.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment must be worn to minimize exposure and ensure personal safety when handling HABA.
| PPE Category | Equipment | Specifications and Use |
| Hand Protection | Protective gloves | Chemical-resistant gloves (e.g., nitrile rubber) should be worn. |
| Eye and Face Protection | Safety glasses or chemical goggles | Must be worn to protect against dust particles and splashes. A face shield may be necessary for larger quantities or when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat, suitable protective clothing | Wear a lab coat and appropriate clothing to prevent skin contact. For larger scale operations, chemical-resistant coveralls may be required. |
| Respiratory Protection | Air-purifying respirator | In case of inadequate ventilation or when dust is generated, a NIOSH-approved respirator should be used. |
Operational and Handling Plan
A systematic approach to handling HABA will minimize risks. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for HABA before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
-
Put on a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
-
Handling:
-
Conduct all work in a well-ventilated area, such as a chemical fume hood, to prevent the formation of vapor and dust.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
When weighing or transferring the solid, use techniques that minimize dust generation.
-
Keep the container tightly closed when not in use.
-
Avoid contact with strong acids and bases, as they are incompatible with HABA.
-
Keep away from sources of ignition and direct sunlight.
-
-
Post-Handling:
-
After handling, wash hands and other exposed areas with mild soap and water.
-
Clean and decontaminate the work area.
-
Remove and wash contaminated clothing before reuse.
-
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor. |
| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice. Remove contaminated clothing and wash it before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Disposal Plan
Proper disposal of HABA and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Disposal: Dispose of HABA and any contaminated materials in a designated hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.
-
Container Disposal: Ensure containers are empty before disposal. Store the product in its original container or a container of the same material.
By adhering to these safety protocols, researchers and scientists can handle HABA responsibly, minimizing risks to themselves and their colleagues while maintaining a safe and productive laboratory environment.
References
- 1. lobachemie.com [lobachemie.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. HABA For Automatic analysis | Lab chemical supplier, Lab chemical manufacturer, Laboratory chemical suppliers, Laboratory Chemicals, Lab chemical distributors, Lab chemicals exporter, Laboratory chemicals manufacturer, Alpha Chemika India. [alphachemika.co]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
